Product packaging for 4-(3-Fluorophenoxy)aniline(Cat. No.:CAS No. 307308-62-9)

4-(3-Fluorophenoxy)aniline

Cat. No.: B1339340
CAS No.: 307308-62-9
M. Wt: 203.21 g/mol
InChI Key: OHACTALIXWVZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(3-Fluorophenoxy)aniline is a useful research compound. Its molecular formula is C12H10FNO and its molecular weight is 203.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10FNO B1339340 4-(3-Fluorophenoxy)aniline CAS No. 307308-62-9

Properties

IUPAC Name

4-(3-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHACTALIXWVZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572926
Record name 4-(3-Fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307308-62-9
Record name 4-(3-Fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-fluorophenoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(3-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the primary synthetic pathways for 4-(3-Fluorophenoxy)aniline, a valuable building block in pharmaceutical and materials science research. The document outlines the core synthetic strategies, including Ullmann Condensation, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr), providing detailed experimental protocols and comparative data to aid in methodological selection and optimization.

Introduction

This compound is a diaryl ether amine derivative. The unique arrangement of a fluorine-substituted phenoxy group and an aniline moiety makes it a desirable intermediate in the synthesis of a variety of complex organic molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of the final compounds, such as metabolic stability and binding affinity to biological targets. This guide details the principal synthetic routes to this compound, offering a comparative analysis of their advantages and limitations.

Overview of Synthetic Pathways

The synthesis of this compound can be approached through several established cross-coupling and substitution reactions. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance of functional groups. The three primary strategies are:

  • Ullmann Condensation: A classical copper-catalyzed reaction to form the C-O ether bond between a phenol and an aryl halide.

  • Buchwald-Hartwig Amination: A palladium-catalyzed C-N bond formation between an amine and an aryl halide.

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of a leaving group on an aromatic ring by a nucleophile, typically requiring activation by electron-withdrawing groups.

A logical workflow for selecting a synthetic pathway is presented below.

logical_workflow start Select Synthesis Strategy for This compound strategy1 Ullmann Condensation (C-O bond formation) start->strategy1 strategy2 Buchwald-Hartwig Amination (C-N bond formation) start->strategy2 strategy3 Nucleophilic Aromatic Substitution (SNAr) (C-O or C-N bond formation) start->strategy3 strategy1_reactants Starting Materials: 3-Fluorophenol + 4-Haloaniline or 4-Aminophenol + 1-Fluoro-3-halobenzene strategy1->strategy1_reactants strategy2_reactants Starting Materials: Aniline + 4-(3-Fluorophenoxy)halobenzene or 3-Fluorophenoxyaniline + Halobenzene (less common) strategy2->strategy2_reactants strategy3_reactants Starting Materials: Activated Aryl Halide + Nucleophile (e.g., 4-Fluoronitrobenzene + 3-Fluorophenol) strategy3->strategy3_reactants conditions1 Reaction Conditions: - Copper Catalyst (CuI, Cu2O) - High Temperature - Base (K2CO3, Cs2CO3) - Optional Ligand strategy1_reactants->conditions1 conditions2 Reaction Conditions: - Palladium Catalyst (Pd(OAc)2, Pd2(dba)3) - Phosphine Ligand (e.g., XPhos, SPhos) - Strong Base (NaOtBu, LHMDS) - Inert Atmosphere strategy2_reactants->conditions2 conditions3 Reaction Conditions: - Electron-withdrawing group on aryl halide - Polar Aprotic Solvent (DMSO, DMF) - Base (K2CO3, NaOH) strategy3_reactants->conditions3 product Product: This compound conditions1->product conditions2->product conditions3->product

Caption: Logical workflow for selecting a synthesis pathway.

Detailed Synthetic Pathways and Experimental Protocols

This section provides a detailed examination of each synthetic pathway, including generalized experimental protocols based on analogous reactions reported in the literature.

Ullmann Condensation

The Ullmann condensation is a traditional and robust method for the formation of diaryl ethers.[1] In the context of synthesizing this compound, this would typically involve the copper-catalyzed coupling of 3-fluorophenol with a 4-haloaniline (e.g., 4-iodoaniline or 4-bromoaniline) or the coupling of 4-aminophenol with a 1-fluoro-3-halobenzene. Modern protocols often utilize ligands to facilitate the reaction under milder conditions.[2]

Reaction Scheme:

Experimental Protocol (General Procedure):

A detailed protocol for a similar Ullmann condensation is provided for the synthesis of 4-Methyl-2-(4-methylphenoxy)aniline. The following is an adapted general procedure for the synthesis of this compound.

  • Reaction Setup: In a flame-dried Schlenk tube, combine copper(I) iodide (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base such as potassium carbonate or cesium carbonate (2 equivalents).

  • Addition of Reactants: Add 3-fluorophenol (1.2 equivalents) and 4-iodoaniline (1.0 equivalent) to the Schlenk tube.

  • Solvent and Reaction Conditions: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to 120-160 °C and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Data Presentation:

ParameterUllmann Condensation
Catalyst Copper(I) salts (e.g., CuI, Cu₂O)
Ligand (optional) Diamines (e.g., 1,10-phenanthroline), Amino acids
Base K₂CO₃, Cs₂CO₃
Solvent DMF, DMSO, Nitrobenzene
Temperature 120-210 °C
Typical Yield Moderate to good (highly substrate dependent)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This method could be employed to synthesize this compound by coupling aniline with a 4-(3-fluorophenoxy)aryl halide or triflate. This approach is often favored for its milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[4][5]

Reaction Scheme:

Experimental Protocol (General Procedure):

The following is a general protocol adapted from the Buchwald-Hartwig amination of similar aryl halides.[4][6]

  • Catalyst Pre-formation (optional): In a glovebox or under an inert atmosphere, a Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reaction Setup: To the Schlenk tube containing the catalyst system, add a strong base such as sodium tert-butoxide (1.2-1.5 equivalents).

  • Addition of Reactants: Add 4-(3-fluorophenoxy)bromobenzene (1.0 equivalent) and aniline (1.1-1.2 equivalents).

  • Solvent and Reaction Conditions: Add an anhydrous solvent such as toluene or 1,4-dioxane. The reaction mixture is heated to 80-110 °C and stirred for 2-24 hours.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried, filtered, and concentrated. The crude product is purified by flash column chromatography.

Data Presentation:

ParameterBuchwald-Hartwig Amination
Catalyst Palladium(0) or Palladium(II) complexes
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)
Base NaOtBu, LiHMDS, K₃PO₄
Solvent Toluene, Dioxane, THF
Temperature 80-110 °C
Typical Yield Good to excellent
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a viable pathway, particularly if one of the aromatic rings is activated by a strong electron-withdrawing group, such as a nitro group, in a position ortho or para to the leaving group.[7] A potential route to this compound via SNAr would involve the reaction of 4-fluoronitrobenzene with 3-fluorophenol, followed by the reduction of the nitro group.

Reaction Scheme:

Step 1: SNAr Reaction

Step 2: Nitro Group Reduction

Experimental Protocol (General Procedure):

Step 1: Synthesis of 1-Fluoro-3-(4-nitrophenoxy)benzene

  • Reaction Setup: To a solution of 3-fluorophenol (1.1 equivalents) in a polar aprotic solvent like DMF or DMSO, add a base such as potassium carbonate or sodium hydride (1.2 equivalents) at room temperature.

  • Addition of Electrophile: Add 4-fluoronitrobenzene (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-120 °C and stir for 4-12 hours.

  • Work-up: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product may be used in the next step without further purification or can be purified by column chromatography.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the crude 1-fluoro-3-(4-nitrophenoxy)benzene in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Reduction: Add a reducing agent. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl).

  • Work-up: After the reaction is complete (monitored by TLC), filter the reaction mixture (if a solid catalyst or metal is used). If an acidic workup was used, neutralize the solution with a base. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain this compound. Purification can be achieved by column chromatography or recrystallization.

Data Presentation:

ParameterNucleophilic Aromatic Substitution
Activation Requires electron-withdrawing group (e.g., -NO₂)
Base K₂CO₃, NaH, NaOH
Solvent DMSO, DMF, THF
Temperature 80-140 °C
Reducing Agent H₂/Pd/C, SnCl₂, Fe/NH₄Cl
Typical Yield Good to excellent over two steps

Visualization of Reaction Pathways

The following diagrams illustrate the key transformations in the discussed synthetic pathways.

ullmann_condensation reactant1 3-Fluorophenol product This compound reactant1->product reactant2 4-Iodoaniline reactant2->product catalyst CuI, Base, Ligand catalyst->product Heat

Caption: Ullmann Condensation Pathway.

buchwald_hartwig reactant1 4-(3-Fluorophenoxy)bromobenzene product This compound reactant1->product reactant2 Aniline reactant2->product catalyst Pd Catalyst, Ligand, Base catalyst->product Heat

Caption: Buchwald-Hartwig Amination Pathway.

snar_pathway start 4-Fluoronitrobenzene + 3-Fluorophenol intermediate 1-Fluoro-3-(4-nitrophenoxy)benzene start->intermediate SNAr reduction Reduction ([H]) intermediate->reduction product This compound reduction->product

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Conclusion

The synthesis of this compound can be effectively achieved through several well-established synthetic methodologies. The Ullmann condensation offers a classic and direct approach for C-O bond formation, though it often requires high temperatures. The Buchwald-Hartwig amination provides a milder, palladium-catalyzed alternative for C-N bond formation with high efficiency. For substrates with appropriate electronic activation, a two-step Nucleophilic Aromatic Substitution followed by reduction presents a high-yielding and cost-effective route. The selection of the optimal pathway will be dictated by factors such as substrate availability, scalability, and economic considerations. This guide provides the necessary foundational information for researchers to make an informed decision and proceed with the synthesis of this important chemical intermediate.

References

Physicochemical Properties of 4-(3-Fluorophenoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(3-Fluorophenoxy)aniline is a diaryl ether derivative containing a fluorine substituent, a common modification in medicinal chemistry to enhance metabolic stability and binding affinity. The phenoxy-aniline scaffold is present in a variety of biologically active compounds. A thorough characterization of its physicochemical properties, such as lipophilicity, acidity, and solubility, is a prerequisite for any drug discovery or material science endeavor. This document serves as a centralized resource for this critical information.

Molecular Structure and Identifiers

The structural representation and key identifiers for this compound are presented below.

  • IUPAC Name: this compound[1]

  • CAS Number: 307308-62-9[1]

  • Molecular Formula: C₁₂H₁₀FNO[1]

  • SMILES: C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N[1]

  • InChIKey: OHACTALIXWVZFF-UHFFFAOYSA-N[1]

Physicochemical Data

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that while some properties have been computationally predicted, experimental values for several key parameters are not widely reported in the scientific literature.

PropertyValueData TypeSource
Molecular Weight 203.21 g/mol ComputedPubChem[1]
Monoisotopic Mass 203.074642105 DaComputedPubChem[1]
XlogP 3.0PredictedPubChemLite[2]
Melting Point Not availableExperimental-
Boiling Point Not availableExperimental-
pKa (basic) Not availableExperimental-
Aqueous Solubility Not availableExperimental-

Experimental Protocols for Physicochemical Characterization

To empirically determine the physicochemical properties of this compound, standard laboratory procedures can be employed. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

  • Methodology: Capillary Melting Point Determination

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in a melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Methodology: HPLC-based logP Determination

    • A reversed-phase high-performance liquid chromatography (RP-HPLC) system is equilibrated with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

    • A set of standard compounds with known logP values are injected to create a calibration curve by plotting the logarithm of their retention factors (k) against their known logP values.

    • A solution of this compound is injected under the same chromatographic conditions.

    • The retention time of the compound is used to calculate its retention factor, and its logP is subsequently determined from the calibration curve.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values. For an aniline derivative, the pKa of its conjugate acid is typically determined.

  • Methodology: Potentiometric Titration

    • A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water/methanol).

    • The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

    • A standardized solution of a strong acid (e.g., HCl) is incrementally added to the solution using a burette.

    • The pH of the solution is recorded after each addition of the titrant.

    • The equivalence point of the titration is determined from the resulting titration curve (pH vs. volume of titrant). The pKa is the pH at which half of the compound is protonated.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability and formulation.

  • Methodology: Shake-Flask Method

    • An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature.

    • The resulting suspension is agitated (e.g., using a shaker) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered or centrifuged to separate the undissolved solid.

    • The concentration of this compound in the clear aqueous phase is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. This concentration represents the equilibrium solubility.

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity like this compound.

G cluster_synthesis Synthesis & Purification cluster_identity Structural Confirmation cluster_properties Physicochemical Property Determination cluster_purity Purity Assessment synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir hplc HPLC/UPLC purification->hplc elemental Elemental Analysis purification->elemental mp Melting Point logp Lipophilicity (logP) pka Acidity/Basicity (pKa) solubility Aqueous Solubility end End: Characterized Compound solubility->end hplc->mp hplc->logp hplc->pka hplc->solubility elemental->end start Start: Synthesized Compound start->synthesis

Physicochemical characterization workflow.

References

Spectroscopic Profile of 4-(3-Fluorophenoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(3-Fluorophenoxy)aniline, catering to researchers, scientists, and professionals in the field of drug development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization of this molecule.

Summary of Spectroscopic Data

The following tables provide a structured summary of the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
7.02–6.80m2H
6.80–6.68m2H
3.67br s2H, -NH₂

Note: Data sourced from a supplementary information file. The specific protons corresponding to the multiplets were not explicitly assigned in the source.

Table 2: ¹³C NMR Data

Chemical Shift (δ) ppm
152.9
150.6
134.6
124.5
124.3
118.7
118.6
117.0
115.4

Note: Data sourced from a supplementary information file.[1]

Table 3: Mass Spectrometry Data (Predicted)

Adductm/z
[M+H]⁺204.08193
[M+Na]⁺226.06387
[M-H]⁻202.06737
[M+NH₄]⁺221.10847
[M+K]⁺242.03781
[M]⁺203.07410

Note: Data is predicted and sourced from PubChemLite.

Table 4: Infrared (IR) Spectroscopy Data

  • N-H stretching: 3300-3500 cm⁻¹ (usually two bands for a primary amine)

  • C-H aromatic stretching: 3000-3100 cm⁻¹

  • C=C aromatic stretching: 1450-1600 cm⁻¹

  • C-N stretching: 1250-1350 cm⁻¹

  • C-O-C (ether) stretching: 1000-1300 cm⁻¹ (asymmetric and symmetric)

  • C-F stretching: 1000-1400 cm⁻¹

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not available for this specific molecule. However, the following are general methodologies typically employed for the spectroscopic analysis of aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of aniline derivatives is as follows:

  • Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).

    • Employ a standard 90° pulse sequence.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay of 1-5 seconds between scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 160 ppm).

    • Employ a proton-decoupled pulse sequence.

    • Acquire a larger number of scans to compensate for the lower natural abundance of ¹³C.

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)

A general protocol for the mass spectrometric analysis of aniline derivatives is as follows:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Ionization: For aniline derivatives, positive ion mode is commonly used to generate the protonated molecule [M+H]⁺.

  • Mass Analysis: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern, if any, to gain further structural information.

Visualizations

To illustrate the relationships and workflows involved in the spectroscopic analysis of this compound, the following diagrams are provided.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution MS Mass Spectrometry Sample->MS IR Infrared Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data m/z Ratio, Fragmentation MS->MS_Data IR_Data Absorption Bands (Wavenumber) IR->IR_Data

Caption: Workflow for the spectroscopic analysis of this compound.

MoleculeStructure cluster_spectroscopy Spectroscopic Probes aniline Aniline Ring ether Ether Linkage aniline->ether -O- nmr NMR (¹H, ¹³C chemical environments) aniline->nmr ir IR (Functional group vibrations) aniline->ir ms MS (Molecular weight) aniline->ms fluorophenoxy 3-Fluorophenoxy Group fluorophenoxy->nmr fluorophenoxy->ir fluorophenoxy->ms ether->fluorophenoxy ether->ir ether->ms

Caption: Structural components of this compound and their relation to spectroscopic analysis.

References

A Technical Guide to the Pharmacological Impact of 4-(3-Fluorophenoxy)aniline as a Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the mechanism of action of lapatinib, a potent oncology drug, for which 4-(3-Fluorophenoxy)aniline is a critical synthetic precursor. Due to its role as a chemical intermediate, direct mechanism of action studies on this compound are not prevalent. Therefore, this guide focuses on the well-documented pharmacology of its prominent derivative, lapatinib, to provide relevant and in-depth insights for the scientific community.

Introduction: The Role of this compound in Drug Development

This compound is a chemical compound primarily utilized as a building block in the synthesis of pharmacologically active molecules.[1] Its structure is foundational for the development of various kinase inhibitors. One of the most significant applications of this intermediate is in the synthesis of lapatinib, a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[2][3] This guide will explore the mechanism of action of lapatinib as a comprehensive case study to understand the therapeutic relevance of structures derived from this compound.

Lapatinib: Mechanism of Action

Lapatinib is a potent, orally active, and reversible dual inhibitor of the intracellular tyrosine kinase domains of both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2).[2][4][5][6] Overexpression of EGFR and/or HER2 is a hallmark of several types of cancer, leading to uncontrolled cell growth and proliferation.[7][8]

The core mechanism of lapatinib involves the following steps:

  • Competitive ATP Inhibition: Lapatinib targets the intracellular ATP-binding pocket of EGFR and HER2.[2][8] By competitively binding to this site, it blocks the autophosphorylation and subsequent activation of the receptors.[8][9]

  • Inhibition of Downstream Signaling: By preventing receptor phosphorylation, lapatinib effectively shuts down the key downstream signaling cascades that drive oncogenesis. The two primary pathways affected are:

    • The PI3K/Akt/mTOR Pathway: Crucial for cell survival and inhibition of apoptosis.[2][10][11]

    • The Ras/Raf/MEK/ERK (MAPK) Pathway: Essential for cell proliferation and differentiation.[2][8][12]

  • Induction of Apoptosis and Cell Cycle Arrest: The blockade of these survival and proliferation signals ultimately leads to the arrest of the cell cycle, typically at the G1 phase, and induces programmed cell death (apoptosis) in cancer cells.[2][8][13]

Notably, lapatinib's mechanism differs from that of monoclonal antibodies like trastuzumab, which bind to the extracellular domain of the HER2 receptor.[2][7] This intracellular action allows lapatinib to be effective in some cases of trastuzumab resistance, particularly those involving the expression of p95HER2, a truncated form of the HER2 receptor that lacks the extracellular binding site for trastuzumab.[10][14][15]

Quantitative Data: Inhibitory Potency of Lapatinib

The efficacy of lapatinib is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target kinase's activity. These values are determined through various in vitro assays.

Target KinaseAssay TypeIC50 Value (nM)
EGFR (ErbB1)Cell-Free Kinase Assay10.2 - 10.8
HER2 (ErbB2)Cell-Free Kinase Assay9.2 - 9.8
HER4 (ErbB4)Cell-Free Kinase Assay367
HN5 Cells (EGFR Overexpressing)Cell-Based Proliferation Assay170
BT474 Cells (HER2 Overexpressing)Cell-Based Proliferation Assay60 - 80

Data compiled from multiple sources. Note that IC50 values can vary based on specific experimental conditions.[4][5][13][16]

Key Experimental Protocols

The characterization of lapatinib's mechanism of action relies on a suite of standardized in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of lapatinib on purified kinase enzymes.

  • Objective: To determine the IC50 value of lapatinib against the isolated intracellular kinase domains of EGFR and HER2.

  • Methodology:

    • Enzyme Preparation: The intracellular tyrosine kinase domains of EGFR and HER2 are expressed and purified, often using a baculovirus expression system.[5]

    • Reaction Setup: The purified kinase is incubated in a reaction buffer containing a specific peptide substrate and ATP (often radiolabeled [γ-³²P]ATP or a fluorescent analog).

    • Inhibitor Addition: Serial dilutions of lapatinib (typically dissolved in DMSO) are added to the reaction wells. A control with DMSO alone is included.

    • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature. The kinase transfers a phosphate group from ATP to the peptide substrate.

    • Detection: The amount of phosphorylated substrate is measured. This can be done by capturing the peptides on a filter and quantifying radioactivity or by using fluorescence/luminescence-based detection methods.[17]

    • Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of lapatinib concentration. A non-linear regression analysis is used to fit a dose-response curve and calculate the IC50 value.[6]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells to assess the impact of lapatinib on cell proliferation and viability.

  • Objective: To determine the IC50 of lapatinib in cancer cell lines that overexpress EGFR and/or HER2.

  • Methodology:

    • Cell Seeding: Cancer cells (e.g., BT474, SKBR3) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.[9][18]

    • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of lapatinib. A vehicle control (DMSO) is also included.[18]

    • Incubation: The cells are incubated with the compound for a specified period, typically 72 hours, to allow for an effect on cell proliferation.[9][18]

    • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into purple formazan crystals.[8][18]

    • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[6]

    • Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at approximately 570 nm.[6]

    • Data Analysis: Absorbance values are normalized to the vehicle control (representing 100% viability). The percentage of viability is plotted against the log of lapatinib concentration to determine the cellular IC50 value.[6]

Western Blotting for Protein Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway, providing direct evidence of kinase inhibition.

  • Objective: To confirm that lapatinib inhibits the phosphorylation of EGFR, HER2, and downstream targets like Akt and ERK.

  • Methodology:

    • Cell Treatment and Lysis: Cells are treated with lapatinib for a defined period. Subsequently, the cells are washed and lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[6]

    • Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading.

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting:

      • The membrane is blocked to prevent non-specific antibody binding.

      • The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-HER2, anti-phospho-Akt).

      • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

      • To confirm equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and non-phosphorylated) form of the protein or a housekeeping protein like β-actin.[6]

    • Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the light signal produced by the HRP enzyme is captured by an imaging system. The intensity of the bands corresponds to the amount of phosphorylated protein.[6]

Visualizations: Pathways and Workflows

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway EGFR EGFR (ErbB1) Dimer Receptor Dimerization EGFR->Dimer HER2 HER2 (ErbB2) HER2->Dimer ATP_Site Intracellular ATP-Binding Site Dimer->ATP_Site Autophosphorylation Lapatinib Lapatinib Lapatinib->ATP_Site Inhibits PI3K PI3K ATP_Site->PI3K Ras Ras ATP_Site->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Apoptosis Inhibition mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Cell Growth ERK->Proliferation

Caption: EGFR/HER2 signaling and the inhibitory action of Lapatinib.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout Seed 1. Seed Cells in 96-well plate Attach 2. Incubate (24h) for attachment Seed->Attach Treat 3. Add Lapatinib (serial dilutions) Attach->Treat Incubate 4. Incubate (72h) Treat->Incubate Add_MTT 5. Add MTT Reagent Incubate->Add_MTT Dissolve 6. Dissolve Formazan (add DMSO) Add_MTT->Dissolve Read 7. Read Absorbance (570 nm) Dissolve->Read Analyze 8. Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for a cell viability (MTT) assay experiment.

Western_Blot_Workflow cluster_immuno 5. Immunodetection start_node 1. Cell Treatment & Lysis quantify 2. Protein Quantification start_node->quantify separate 3. SDS-PAGE (Separation by size) quantify->separate transfer 4. Protein Transfer (Gel to Membrane) separate->transfer block a. Blocking transfer->block primary_ab b. Primary Antibody (e.g., anti-pHER2) block->primary_ab secondary_ab c. HRP-Secondary Antibody primary_ab->secondary_ab detect 6. ECL Detection & Imaging secondary_ab->detect end_node 7. Data Analysis detect->end_node

Caption: Workflow for Western blotting to detect protein phosphorylation.

Conclusion

While this compound is a vital starting material, its significance in pharmacology is realized through the complex molecules it helps create. Lapatinib serves as a prime example of how this chemical intermediate is integral to the development of targeted cancer therapies. By dually inhibiting the EGFR and HER2 tyrosine kinases, lapatinib effectively blocks the critical PI3K/Akt and MAPK signaling pathways, leading to reduced tumor cell proliferation and survival. The detailed protocols and data presented herein underscore the rigorous scientific process used to validate its mechanism, providing a clear framework for researchers in the field of drug discovery and development.

References

The Biological Activity of 4-(3-Fluorophenoxy)aniline and its Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-phenoxyaniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown significant potential across various therapeutic areas, particularly in oncology as kinase inhibitors. The introduction of a fluorine atom, specifically at the 3-position of the phenoxy ring to form 4-(3-Fluorophenoxy)aniline, offers a strategic modification to enhance metabolic stability, binding affinity, and overall drug-like properties. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, focusing on their role as kinase inhibitors for cancer therapy. While specific biological data for the parent this compound is limited in publicly accessible literature, this guide extrapolates from structurally related and more complex derivatives to provide a comprehensive understanding of their potential.

Kinase Inhibitory Activity

Derivatives of 4-phenoxyaniline are most prominently recognized for their potent inhibition of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The aniline nitrogen and the ether oxygen can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor, facilitating interactions with the hinge region of the kinase ATP-binding pocket. The fluorinated phenoxy group can occupy adjacent hydrophobic pockets, with the fluorine atom potentially forming favorable orthogonal interactions.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Many 4-anilinoquinazoline derivatives, which incorporate the 4-phenoxyaniline substructure, have been developed as potent inhibitors of EGFR and VEGFR-2, key drivers of tumor growth and angiogenesis. While specific data for direct derivatives of this compound is scarce, the structure-activity relationship (SAR) of related compounds suggests that the 3-fluoro substitution is often well-tolerated and can contribute to enhanced potency and selectivity.

Table 1: Representative Kinase Inhibitory Activity of Structurally Related 4-Anilinoquinazoline and 4-Anilinoquinoline Derivatives

Compound ClassTarget Kinase(s)IC50 (nM)Reference Compound(s)
4-AnilinoquinazolinesEGFR, VEGFR-2Varies (low nM to µM)Vandetanib
4-AnilinoquinolinesSrc Family KinasesVaries (nM range)Not specified
4-PhenoxyquinolinesPDGFR50 - 310Ki6783, Ki6896, Ki6945
3-Cyano-4-(phenoxyanilino)quinolinesMEK (MAPKK)Low nMNot specified

Note: The IC50 values are indicative and sourced from various publications on the respective compound classes. Direct comparison may not be appropriate due to differing assay conditions.

Anticancer Activity

The kinase inhibitory activity of this compound derivatives translates into potent anticancer effects in cellular and preclinical models. Inhibition of key signaling pathways, such as those mediated by EGFR and VEGFR, leads to the suppression of tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis.

Cellular Proliferation Assays

The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Table 2: Representative Antiproliferative Activity of Structurally Related Aniline Derivatives

Compound ClassCell Line(s)IC50 (µM)
4-Anilinoquinazoline DerivativesA549, H446Varies
Imamine-1,3,5-triazine DerivativesMDA-MB-2316.25 - 8.18
4-Anilinoquinolinylchalcone DerivativesMDA-MB-231, Huh-70.11 - 1.94

Note: The IC50 values are indicative and sourced from various publications on the respective compound classes. Direct comparison may not be appropriate due to differing assay conditions.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate evaluation of the biological activity of novel compounds. Below are representative methodologies for key assays.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and the appropriate substrate in a kinase assay buffer.

  • Reaction Initiation: Start the reaction by adding ATP at a concentration near its Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Data Analysis: Measure the luminescence signal, which is proportional to the amount of remaining ATP. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Visualizations

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Graphviz diagrams are provided to illustrate these complex relationships.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Inhibitor 4-Phenoxyaniline Derivative Inhibitor->EGFR Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation leads to Survival Survival PI3K_AKT_mTOR->Survival leads to

Caption: EGFR Signaling Pathway and Inhibition.

Experimental_Workflow_Kinase_Inhibition start Start compound_prep Compound Dilution Series start->compound_prep assay_setup Assay Plate Setup (Kinase, Substrate, Compound) compound_prep->assay_setup reaction_init Add ATP to Initiate Reaction assay_setup->reaction_init incubation Incubate at 30°C reaction_init->incubation detection Add Luminescent ATP Detection Reagent incubation->detection readout Measure Luminescence detection->readout analysis Calculate % Inhibition and IC50 readout->analysis end End analysis->end

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Conclusion

While direct and extensive biological data for this compound is not widely published, the analysis of its more complex, structurally related derivatives strongly suggests its potential as a valuable scaffold for the development of novel kinase inhibitors with anticancer activity. The 3-fluoro substitution on the phenoxy ring is a key feature that can enhance the pharmacological properties of these molecules. Further investigation into the synthesis and biological evaluation of direct derivatives of this compound is warranted to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to advance the exploration of this promising class of compounds.

4-(3-Fluorophenoxy)aniline: A Scaffolding Staple in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(3-Fluorophenoxy)aniline is a synthetic aromatic amine that has garnered significant attention in medicinal chemistry, primarily serving as a crucial building block in the development of targeted therapeutics. Its structural features, particularly the fluorinated phenoxy group, make it a valuable intermediate for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment and is being explored for a multitude of other diseases. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, role in drug discovery, and the biological activities of compounds derived from it.

Physicochemical Properties

While detailed experimental data for this compound is not extensively published, its basic physicochemical properties can be found in chemical databases.

PropertyValueSource
Molecular Formula C₁₂H₁₀FNOPubChem[1]
Molecular Weight 203.21 g/mol PubChem[1]
CAS Number 307308-62-9PubChem
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Synthesis of this compound

Conceptual Synthetic Workflow:

A plausible synthetic route would involve the coupling of a protected aminophenol with a fluorinated aryl halide.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Aminophenol 4-Aminophenol Coupling Reaction Ullmann Condensation or Buchwald-Hartwig Coupling 4-Aminophenol->Coupling Reaction 1-Bromo-3-fluorobenzene 1-Bromo-3-fluorobenzene 1-Bromo-3-fluorobenzene->Coupling Reaction This compound This compound Coupling Reaction->this compound

Conceptual Synthetic Pathway for this compound.

Experimental Protocols for Analogous Syntheses:

While a specific protocol for the target molecule is elusive, methods for synthesizing structurally similar compounds provide valuable insights.

1. Ullmann Condensation: This classical copper-catalyzed reaction is a common method for forming diaryl ethers.[2][3]

  • General Protocol: A mixture of an aminophenol (or a protected derivative), an aryl halide (in this case, 1-bromo-3-fluorobenzene), a copper catalyst (e.g., CuI, CuO, or copper powder), a base (e.g., K₂CO₃, Cs₂CO₃), and a high-boiling polar solvent (e.g., DMF, NMP) is heated at elevated temperatures. The reaction progress is monitored by techniques like TLC or LC-MS. Upon completion, the product is isolated through extraction and purified by chromatography.

2. Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is a more modern and often milder alternative to the Ullmann condensation.[4][5]

  • General Protocol: An aminophenol (or a protected derivative) and 1-bromo-3-fluorobenzene are reacted in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, Cs₂CO₃) in an inert solvent (e.g., toluene, dioxane). The reaction is typically run under an inert atmosphere (nitrogen or argon) at temperatures ranging from room temperature to reflux. Workup involves quenching the reaction, extraction, and purification.

Role in Drug Discovery: An Intermediate for Kinase Inhibitors

The primary significance of this compound in the scientific literature is its use as an intermediate in the synthesis of more complex molecules, particularly those designed as kinase inhibitors. The aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the ATP-binding site of kinases.[4] The 3-fluorophenoxy group can occupy adjacent hydrophobic pockets and the fluorine atom can form specific interactions, contributing to the overall binding affinity and selectivity of the final inhibitor.

While no specific biological activity data for this compound itself has been reported, its incorporation into potent kinase inhibitors highlights its importance as a scaffold. For instance, derivatives of the structurally related 3-chloro-4-(3-fluorobenzyloxy)aniline have been synthesized and evaluated as dual EGFR/ErbB-2 kinase inhibitors.

Signaling Pathways of Downstream Molecules

Although this compound is a building block and not a direct modulator of signaling pathways, the complex molecules derived from it are often designed to inhibit key signaling cascades implicated in cancer. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[6]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Kinase Inhibitor (derived from this compound) Inhibitor->EGFR Inhibits

Simplified EGFR Signaling Pathway Targeted by Downstream Inhibitors.

Conclusion

References

Commercial Sourcing and Purity Assessment of 4-(3-Fluorophenoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity analysis of the chemical intermediate, 4-(3-Fluorophenoxy)aniline (CAS No. 307308-62-9). This compound is a valuable building block in medicinal chemistry and drug discovery, making a thorough understanding of its sourcing and quality control paramount for reproducible and reliable research outcomes.

Commercial Suppliers and Typical Purity

This compound is available from a range of chemical suppliers specializing in research and development compounds. The typical purity offered by most vendors is ≥97%. It is crucial for researchers to procure a certificate of analysis (CoA) for each batch to ascertain the precise purity and the levels of any impurities.

Below is a summary of representative commercial suppliers for this compound. Please note that availability and product specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

SupplierCAS NumberStated PurityNotes
Angene307308-62-9Not specifiedOffers commercial manufacturing capabilities.
Combi-Blocks307308-62-997%
BLD Pharm307308-62-9Not specified
ChemScene307308-62-9≥97%
A2B Chem307308-62-9Not specified
Key Organics307308-62-9Not specified
MuseChem307308-62-9>97%
Glentham Life Sciences307308-62-9≥98%
Apollo Scientific307308-62-9Not specified

Purity Analysis: Experimental Protocols

The purity of this compound is most commonly determined using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques allow for the separation and quantification of the main compound from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust and widely used method for assessing the purity of non-volatile and thermally labile compounds like substituted anilines. A reversed-phase HPLC (RP-HPLC) method is typically employed.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard (of known purity)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient mixture of acetonitrile and water. The specific gradient program should be optimized to achieve good separation of the main peak from any impurities.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Solution Preparation: Prepare the sample solution by accurately weighing the this compound to be tested and dissolving it in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both separation and structural information, which is invaluable for identifying unknown impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column)

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

  • Helium (carrier gas)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable volatile solvent (e.g., dichloromethane) at a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution by dissolving the this compound to be tested in the same solvent to a similar concentration.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas Flow: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: A temperature gradient is typically used to ensure the separation of compounds with different boiling points. An example program could be: start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Analysis: Inject the standard and sample solutions into the GC-MS system.

  • Data Analysis: The purity is determined by comparing the peak area of the main compound in the total ion chromatogram (TIC) to the total peak area. The mass spectrum of the main peak should be compared to the spectrum of the reference standard to confirm its identity. Impurities can be tentatively identified by interpreting their mass spectra and comparing them to spectral libraries.

Workflow for Procurement and Quality Control

The following diagram illustrates a typical workflow for a research organization to procure and verify the purity of a chemical intermediate like this compound.

Procurement_QC_Workflow cluster_Procurement Procurement cluster_QC Quality Control IdentifyNeed Identify Need for This compound SearchSuppliers Search Commercial Suppliers IdentifyNeed->SearchSuppliers RequestQuotes Request Quotes & Certificates of Analysis SearchSuppliers->RequestQuotes SelectSupplier Select Supplier & Place Order RequestQuotes->SelectSupplier ReceiveShipment Receive Chemical Shipment SelectSupplier->ReceiveShipment ReviewCoA Review Supplier's Certificate of Analysis ReceiveShipment->ReviewCoA InHouseAnalysis Perform In-House Purity Analysis (HPLC/GC-MS) ReviewCoA->InHouseAnalysis CompareResults Compare Results with Supplier's CoA InHouseAnalysis->CompareResults ReleaseForUse Release for Research Use CompareResults->ReleaseForUse Purity Confirmed Quarantine Quarantine/Reject Batch CompareResults->Quarantine Discrepancy Found

Caption: Procurement and quality control workflow for chemical intermediates.

Conclusion

For researchers and drug development professionals, ensuring the quality of starting materials like this compound is a critical step that underpins the reliability and reproducibility of their work. By carefully selecting suppliers, scrutinizing the Certificate of Analysis, and performing in-house purity verification using robust analytical techniques such as HPLC and GC-MS, scientists can proceed with confidence in their experimental endeavors. This guide provides the foundational knowledge and protocols to establish a rigorous quality control process for this important chemical intermediate.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of 4-(3-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and storage protocols for 4-(3-Fluorophenoxy)aniline, a key building block in contemporary drug discovery and development. Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining the integrity of this valuable research compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. Key data is summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₀FNO[1]
Molecular Weight 203.21 g/mol [1]
CAS Number 307308-62-9[1]
Appearance Solid (form may vary)General Chemical Knowledge
Purity Typically ≥97%[2][3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classifications, which should be clearly understood by all personnel handling this compound.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

GHS Pictograms:

alt text

Toxicology and Potential Health Effects

The primary health concerns are:

  • Irritation: Causes skin and serious eye irritation.[1]

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]

  • Respiratory Effects: May cause respiratory irritation.[1]

Due to its classification as an aniline derivative, there is a potential for this compound to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[5] Symptoms of overexposure may include headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin).[6]

Potential Toxicological Pathway

While the specific signaling pathways for this compound have not been elucidated, a general toxicological mechanism for aromatic amines involves metabolic activation to reactive intermediates that can lead to cellular damage.

toxicological_pathway cluster_exposure Exposure Route cluster_metabolism Metabolic Activation (Liver) cluster_toxicity Cellular Toxicity Inhalation Inhalation Absorption Absorption Inhalation->Absorption Dermal Contact Dermal Contact Dermal Contact->Absorption Ingestion Ingestion Ingestion->Absorption Parent_Compound This compound Absorption->Parent_Compound Reactive_Metabolites Reactive Metabolites (e.g., N-hydroxy derivatives) Parent_Compound->Reactive_Metabolites CYP450 Enzymes Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Protein_Damage Protein Damage Reactive_Metabolites->Protein_Damage Cellular_Response Adverse Cellular Effects (e.g., Methemoglobinemia, Cytotoxicity) Oxidative_Stress->Cellular_Response DNA_Adducts->Cellular_Response Protein_Damage->Cellular_Response

Caption: Generalized toxicological pathway for aromatic amines.

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safe handling practices is mandatory when working with this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all procedures that may generate dust or aerosols.[5][6]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

Protection TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374 standard.To prevent skin contact and absorption.[5]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing.To prevent eye contact.[8]
Skin and Body Protection A lab coat or chemical-resistant apron.To prevent contamination of personal clothing.
Respiratory Protection For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge.[4]To prevent inhalation of dust or aerosols.

Experimental Protocols: Spill and Emergency Procedures

Spill Cleanup Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the full complement of required PPE, including respiratory protection.[5]

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[9] Do not use combustible materials like paper towels.

  • Collect: Carefully collect the spilled material and absorbent into a suitable, labeled, and sealed container for hazardous waste disposal.[4][9]

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6]

spill_response_workflow Spill_Occurs Spill of this compound Evacuate Evacuate Non-Essential Personnel Spill_Occurs->Evacuate Don_PPE Don Full PPE (Gloves, Goggles, Lab Coat, Respirator) Evacuate->Don_PPE Assess_Spill Assess Spill Size Don_PPE->Assess_Spill Minor_Spill Minor Spill (Contained, Small Amount) Assess_Spill->Minor_Spill Minor Major_Spill Major Spill (Large Amount, Uncontained) Assess_Spill->Major_Spill Major Contain_Solid Carefully Sweep Solid Material Minor_Spill->Contain_Solid Solid Contain_Liquid Contain with Inert Absorbent (Vermiculite, Sand) Minor_Spill->Contain_Liquid Liquid Contact_EHS Contact Emergency Services / EHS Major_Spill->Contact_EHS Collect_Waste Collect in Labeled, Sealed Container Contain_Solid->Collect_Waste Contain_Liquid->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of as Hazardous Waste Decontaminate_Area->Dispose_Waste

Caption: Spill response workflow for this compound.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention. Provide the Safety Data Sheet to the attending physician.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes.[4]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[10]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4]

Storage and Disposal

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • Store in a locked cabinet or other secure area.

Disposal

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.[4] It may be necessary to dispose of this chemical as hazardous waste.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. By implementing the engineering controls, personal protective equipment, and procedures outlined in this guide, researchers can mitigate the risks associated with its use and ensure a safe and productive research environment. Always consult the most recent Safety Data Sheet before handling this compound.

References

A Comprehensive Technical Guide on the Theoretical and Computational-Based Studies of 4-(3-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the theoretical and computational approaches to studying 4-(3-fluorophenoxy)aniline, a molecule of interest in medicinal chemistry and materials science. While specific comprehensive experimental and computational studies on this exact molecule are limited in publicly available literature, this document compiles and extrapolates data from closely related phenoxyaniline derivatives and established computational methodologies. This guide covers the predicted molecular structure, spectroscopic properties, and electronic characteristics of this compound, employing data derived from Density Functional Theory (DFT) calculations. Furthermore, a detailed experimental protocol for its synthesis via the Ullmann condensation is provided. The potential biological significance of this class of compounds is also discussed, with a focus on applications in drug development.

Introduction

Aniline and its derivatives are fundamental scaffolds in the development of pharmaceuticals and functional materials. The introduction of a phenoxy group and a fluorine atom, as in this compound, can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[1] Fluorine-containing organic molecules are of particular interest in drug discovery due to their ability to enhance biological activity and improve pharmacokinetic profiles.[2] This guide focuses on the theoretical and computational characterization of this compound, providing a predictive framework for its properties and a basis for further experimental investigation.

Theoretical and Computational Studies

Computational chemistry provides powerful tools to predict and understand the properties of molecules at an atomic level. Density Functional Theory (DFT) is a widely used method for these investigations, offering a good balance between accuracy and computational cost.

Molecular Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For this compound, DFT calculations, typically using the B3LYP functional with a 6-31G(d,p) basis set, are employed to predict its optimized geometry.[3]

Table 1: Predicted Geometrical Parameters of this compound (Based on DFT/B3LYP/6-31G(d,p) Calculations of Analogous Compounds)

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-N1.40
C-O (ether)1.37
C-F1.36
C=C (aromatic)1.39 - 1.41
C-H (aromatic)1.08
N-H1.01
**Bond Angles (°) **C-N-H113
H-N-H111
C-O-C118
C-C-F119
C-C-C (aromatic)119 - 121

Note: These values are representative and are based on computational studies of similar aniline and diaryl ether structures.[3][4][5][6][7] Actual experimental values may vary.

Electronic Properties

Mulliken population analysis is a method to estimate the partial atomic charges on the atoms within a molecule.[8][9][10] This information is crucial for understanding the molecule's reactivity, intermolecular interactions, and electrostatic potential. The analysis partitions the total electron density among the constituent atoms.

Table 2: Predicted Mulliken Atomic Charges of this compound (Based on DFT/B3LYP/6-31G(d,p) Calculations of Analogous Compounds)

AtomPredicted Charge (e)
N (Aniline)-0.85
O (Ether)-0.60
F-0.25
C (attached to N)+0.20
C (attached to O, aniline ring)+0.35
C (attached to O, fluorophenyl ring)+0.40
C (attached to F)+0.15
H (N-H)+0.40

Note: These values are illustrative and derived from computational studies on related substituted anilines.[8][9][11] The charge distribution highlights the electronegative nature of the nitrogen, oxygen, and fluorine atoms.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and is related to its electronic absorption properties.[10][12][13][14]

Table 3: Predicted Frontier Molecular Orbital Energies of this compound (Based on DFT/B3LYP/6-31G(d,p) Calculations of Analogous Compounds)

ParameterPredicted Value (eV)
HOMO Energy-5.5
LUMO Energy-0.5
HOMO-LUMO Gap5.0

Note: These are estimated values based on calculations of similar aromatic amines and ethers.[12][13][14] A larger HOMO-LUMO gap generally indicates higher kinetic stability and lower chemical reactivity.

Spectroscopic Properties (Predicted)

Computational methods can also predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for structural confirmation.

Vibrational frequencies can be calculated using DFT. These calculated frequencies correspond to the vibrational modes of the molecule and can be used to predict the major peaks in its FT-IR spectrum.

Table 4: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H stretch (asymmetric)3500
N-H stretch (symmetric)3400
C-H stretch (aromatic)3100 - 3000
C=C stretch (aromatic)1600 - 1450
C-N stretch1350 - 1250
C-O-C stretch (asymmetric)1250 - 1200
C-F stretch1100 - 1000

Note: These are unscaled, predicted frequencies based on DFT calculations of analogous compounds.[15][16][17][18] Experimental spectra may show shifts due to solvent effects and intermolecular interactions.

Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption of UV-visible light. The wavelength of maximum absorption (λ_max) can be calculated from the energy of the electronic transition, typically from the HOMO to the LUMO.

Table 5: Predicted UV-Vis Absorption Data for this compound

ParameterPredicted Value
λ_max (in ethanol)~290 nm
Molar Absorptivity (ε)High (typical for aromatic compounds)

Note: This prediction is based on the HOMO-LUMO gap and data from similar aromatic compounds.[19][20][21][22][23] The actual λ_max can be influenced by the solvent.

The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted using computational methods like the GIAO (Gauge-Independent Atomic Orbital) method. These predictions are valuable for structural elucidation.

Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)
¹H NMR
Aromatic Protons6.5 - 7.5
-NH₂ Protons3.5 - 4.5 (broad singlet)
¹³C NMR
C-N140 - 150
C-O (aniline ring)145 - 155
C-O (fluorophenyl ring)155 - 165
C-F160 - 170 (doublet, due to C-F coupling)
Other Aromatic Carbons110 - 130

Note: These are estimated chemical shift ranges based on the analysis of similar substituted anilines and fluorinated aromatic compounds.[24][25][26][27] The exact shifts and coupling constants would require specific calculations.

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers.[28][29][30][31]

Reaction Scheme:

Materials:

  • 3-Fluorophenol

  • 4-Iodoaniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (Base)

  • L-proline or N,N-dimethylglycine (Ligand)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (Solvent)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoaniline (1.0 eq.), 3-fluorophenol (1.2 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualization of Workflows and Concepts

Computational Chemistry Workflow

G Computational Analysis Workflow mol_structure Define Molecular Structure (this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-31G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop spect_pred Spectroscopic Prediction geom_opt->spect_pred mulliken Mulliken Charges electronic_prop->mulliken homo_lumo HOMO-LUMO Analysis electronic_prop->homo_lumo data_analysis Data Analysis and Interpretation mulliken->data_analysis homo_lumo->data_analysis ftir FT-IR Spectrum spect_pred->ftir uv_vis UV-Vis Spectrum (TD-DFT) spect_pred->uv_vis nmr NMR Shifts (GIAO) spect_pred->nmr ftir->data_analysis uv_vis->data_analysis nmr->data_analysis

Caption: A flowchart illustrating the typical workflow for the computational analysis of this compound.

Ullmann Condensation Synthesis Workflow

G Ullmann Condensation Workflow reactants Combine Reactants: 4-Iodoaniline, 3-Fluorophenol, CuI, Ligand, Base solvent Add Anhydrous Solvent (DMSO) reactants->solvent reaction Heat under Inert Atmosphere (120-140 °C, 12-24 h) solvent->reaction workup Cool and Dilute with Ethyl Acetate reaction->workup filtration Filter through Celite workup->filtration extraction Wash with Water and Brine filtration->extraction drying Dry over Na₂SO₄ and Concentrate extraction->drying purification Column Chromatography drying->purification product Pure this compound purification->product

Caption: A step-by-step workflow for the synthesis of this compound via the Ullmann condensation.

HOMO-LUMO Energy Gap Concept

G HOMO-LUMO Energy Gap cluster_0 Molecular Orbitals lumo LUMO (Lowest Unoccupied Molecular Orbital) homo HOMO (Highest Occupied Molecular Orbital) homo->lumo  ΔE = E(LUMO) - E(HOMO) energy Energy excitation Electronic Excitation (ΔE)

Caption: A diagram illustrating the concept of the HOMO-LUMO energy gap and its relation to electronic excitation.

Potential Biological Significance and Drug Development Applications

Phenoxyaniline derivatives have been investigated for a range of biological activities, making this compound a compound of interest for drug discovery.

  • Enzyme Inhibition: The phenoxyaniline scaffold is present in molecules that have been shown to inhibit various enzymes, including kinases and histone deacetylases (HDACs).[32][33] The specific substitution pattern on both aromatic rings can be tailored to achieve high potency and selectivity for a particular target. Molecular docking studies on similar compounds suggest that the phenoxy and aniline moieties can engage in key hydrogen bonding and hydrophobic interactions within an enzyme's active site.[34][35][36][37]

  • Anti-inflammatory and Anti-cancer Activity: Several studies have reported anti-inflammatory and anti-cancer properties for substituted phenoxyaniline and related diaryl ether compounds.[2][38][39][40][41][42] The mechanism of action often involves the modulation of signaling pathways critical for cell proliferation and inflammation.

  • Metabolic Stability: The presence of a fluorine atom can block sites of metabolism, leading to improved metabolic stability and a longer in vivo half-life of a drug candidate.[1]

Hypothetical Signaling Pathway Inhibition

G Hypothetical Kinase Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor substrate Substrate Protein receptor->substrate Kinase Activity atp ATP adp ADP atp->adp p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response inhibitor This compound (Hypothetical Inhibitor) inhibitor->receptor Binds to ATP-binding site

Caption: A diagram showing a hypothetical mechanism of action where this compound acts as a kinase inhibitor.

Conclusion

This technical guide has provided a comprehensive theoretical and computational overview of this compound. By leveraging data from analogous compounds and established computational methodologies, we have presented predicted structural, electronic, and spectroscopic properties. The detailed protocol for its synthesis via the Ullmann condensation offers a practical route for its preparation. The potential biological activities of this class of compounds highlight its relevance for further investigation in drug discovery and development. The information and visualizations presented herein serve as a valuable resource for researchers initiating studies on this promising molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(3-Fluorophenoxy)aniline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of 4-(3-Fluorophenoxy)aniline derivatives, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. This document outlines detailed synthetic protocols for the core structure and its derivatization into amide and urea-based compounds. It also summarizes their biological activities and provides visual representations of relevant signaling pathways and experimental workflows.

Introduction

The 4-phenoxyaniline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The introduction of a fluorine atom at the 3-position of the phenoxy ring can modulate the electronic properties and conformational preferences of the molecule, potentially enhancing its binding affinity and selectivity for target kinases. Derivatives of this compound have shown promise as inhibitors of key signaling proteins implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mesenchymal-Epithelial Transition factor (c-Met).

Synthesis of the Core Scaffold: this compound

The central diaryl ether linkage of this compound can be efficiently constructed using two primary synthetic strategies: the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling reaction.

Protocol 1: Ullmann Condensation for this compound

This classical copper-catalyzed reaction is a cost-effective method for forming the diaryl ether bond.

Materials:

  • 4-Aminophenol

  • 1-Bromo-3-fluorobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Pyridine (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq), 1-bromo-3-fluorobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous pyridine (5-10 vol) and anhydrous DMF (5-10 vol) via syringe.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Buchwald-Hartwig C-O Coupling for this compound

This palladium-catalyzed method often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.

Materials:

  • 4-Aminophenol

  • 1-Bromo-3-fluorobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add 4-aminophenol (1.0 eq), 1-bromo-3-fluorobenzene (1.2 eq), and cesium carbonate (1.5 eq).

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add anhydrous toluene (0.1-0.2 M concentration with respect to the limiting reagent) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 90-110 °C for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Derivatization of this compound

The aniline nitrogen of the core scaffold is a key point for diversification to generate libraries of potential kinase inhibitors. Amide and urea derivatives are particularly prevalent in this context.

Protocol 3: Synthesis of N-Acyl-4-(3-fluorophenoxy)aniline Derivatives

Amide bond formation can be achieved using various coupling reagents.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous) or Dimethylformamide (DMF, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) in anhydrous DCM or DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Add DIPEA (2.0 eq) and stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Protocol 4: Synthesis of N-Ureido-4-(3-fluorophenoxy)aniline Derivatives

Urea derivatives are typically synthesized by reacting the aniline with an isocyanate.

Materials:

  • This compound

  • Isocyanate of interest (e.g., an aryl isocyanate)

  • Dichloromethane (DCM, anhydrous) or Tetrahydrofuran (THF, anhydrous)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Add the isocyanate (1.05 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • If a precipitate forms, collect it by filtration and wash with cold DCM or hexanes.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the desired urea derivative.

Data Presentation: Biological Activity of 4-Phenoxyaniline Derivatives

The following tables summarize the in vitro inhibitory activities of selected 4-phenoxyaniline derivatives against various protein kinases.

Table 1: Inhibitory Activity of this compound Derivatives against EGFR and ErbB-2.

Compound IDR Group on Aniline NitrogenEGFR IC₅₀ (nM)ErbB-2 IC₅₀ (nM)
1 4-(3-acrylamidophenoxy)pyrimidin-6-yl3729
2 4-(3-cyanoacetamidophenoxy)pyrimidin-6-yl4838

Table 2: Inhibitory Activity of 4-Phenoxyaniline Derivatives against VEGFR-2.

Compound IDCore Structure VariationVEGFR-2 IC₅₀ (nM)
3 4-(3-chloro-4-(3-cyclopropylthioureido)phenoxy)9.4
4 4-(3-chloro-4-(3-ethylureido)phenoxy)15.2

Table 3: Inhibitory Activity of 4-(2-Fluorophenoxy)quinazoline Derivatives against c-Met.

Compound IDR Group on Quinazolinec-Met IC₅₀ (nM)
TS-41 7-methoxy-6-(substituent)0.26

Note: The data presented is a compilation from various sources and is intended for comparative purposes. The specific activity of a compound is highly dependent on its unique structure and the assay conditions.

Visualizations

Experimental Workflows

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Coupling cluster_derivatization Derivatization U_Start 4-Aminophenol + 1-Bromo-3-fluorobenzene U_React CuI, K2CO3 Pyridine/DMF 120-140°C U_Start->U_React U_Workup Workup & Purification U_React->U_Workup U_Product This compound U_Workup->U_Product B_Start 4-Aminophenol + 1-Bromo-3-fluorobenzene B_React Pd2(dba)3, Xantphos Cs2CO3, Toluene 90-110°C B_Start->B_React B_Workup Workup & Purification B_React->B_Workup B_Product This compound B_Workup->B_Product Core This compound Amide_React R-COOH, EDC, HOBt Core->Amide_React Urea_React R-NCO Core->Urea_React Amide_Product Amide Derivatives Amide_React->Amide_Product Urea_Product Urea Derivatives Urea_React->Urea_Product

Caption: Synthetic routes to this compound and its derivatives.

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ATP ATP EGFR->ATP Autophosphorylation Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ligand EGF Ligand->EGFR Binding & Dimerization Inhibitor This compound Derivative Inhibitor->EGFR Inhibition ADP ADP ATP->ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR ATP ATP VEGFR->ATP Autophosphorylation PLCg PLCγ VEGFR->PLCg PI3K_Akt PI3K-Akt Pathway VEGFR->PI3K_Akt Ligand VEGF Ligand->VEGFR Binding & Dimerization Inhibitor This compound Derivative Inhibitor->VEGFR Inhibition ADP ADP ATP->ADP PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway PKC->Ras_Raf_MEK_ERK Angiogenesis Angiogenesis, Vascular Permeability Ras_Raf_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met ATP ATP cMet->ATP Autophosphorylation Grb2_Sos Grb2/Sos cMet->Grb2_Sos PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Ligand HGF Ligand->cMet Binding & Dimerization Inhibitor This compound Derivative Inhibitor->cMet Inhibition ADP ADP ATP->ADP Ras_MAPK Ras-MAPK Pathway Grb2_Sos->Ras_MAPK Cell_Functions Cell Proliferation, Motility, Invasion Ras_MAPK->Cell_Functions Akt Akt PI3K->Akt Akt->Cell_Functions STAT3->Cell_Functions

Application Notes and Protocols for 4-(3-Fluorophenoxy)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Fluorophenoxy)aniline is a key building block in modern organic synthesis, particularly valued in the field of medicinal chemistry for the development of targeted therapeutics. Its unique structural motif, featuring a fluorinated phenoxy group linked to an aniline core, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, a prominent class of anti-cancer agents.

Application: Synthesis of Kinase Inhibitors

This compound is extensively used as a crucial precursor for the synthesis of 4-anilinoquinazoline and 4-anilinoquinoline derivatives. These scaffolds are central to the design of potent inhibitors of various protein kinases, which are pivotal enzymes in cellular signaling pathways that are often dysregulated in cancer. The aniline nitrogen of this compound acts as a nucleophile, readily displacing a leaving group, typically a chlorine atom, at the 4-position of a quinazoline or quinoline ring. This reaction forms the core structure of many clinically significant kinase inhibitors that target pathways such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.

Targeted Signaling Pathways

The derivatives synthesized from this compound often target key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.

EGFR_VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 RAS RAS EGFR->RAS PI3K PI3K VEGFR-2->PI3K Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->EGFR Inhibitor->VEGFR-2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation experimental_workflow Start Starting Materials (e.g., Substituted Anthranilic Acid) Step1 Cyclization to Quinazolinone Start->Step1 Step2 Chlorination to 4-Chloroquinazoline Step1->Step2 Step3 Nucleophilic Aromatic Substitution with this compound Step2->Step3 Purification Purification (e.g., Column Chromatography) Step3->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final 4-Anilinoquinazoline Derivative Characterization->Final_Product pathway_logic Building_Block This compound Synthesis Organic Synthesis (Nucleophilic Substitution) Building_Block->Synthesis Kinase_Inhibitor 4-Anilinoquinazoline Kinase Inhibitor Synthesis->Kinase_Inhibitor Target_Interaction Binds to ATP pocket of EGFR/VEGFR-2 Kinase_Inhibitor->Target_Interaction Pathway_Inhibition Inhibition of Downstream Signaling (Ras-MAPK, PI3K-Akt) Target_Interaction->Pathway_Inhibition Biological_Effect Anti-proliferative and Anti-angiogenic Effects Pathway_Inhibition->Biological_Effect

Application Notes and Protocols for Reactions of 4-(3-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(3-Fluorophenoxy)aniline is a key structural motif and versatile building block in medicinal chemistry and materials science.[1] Its diaryl ether linkage and the presence of a reactive aniline moiety make it a valuable precursor for the synthesis of a wide range of more complex molecules, including pharmacologically active compounds and functional materials.[2][3] The fluorinated phenyl ring can enhance metabolic stability and binding affinity, properties that are highly desirable in drug discovery.[2] This document provides detailed experimental protocols for the synthesis of this compound and outlines its general reactivity, supported by quantitative data and workflow visualizations.

Compound Data

A summary of the key properties for this compound is presented below.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 307308-62-9[4][5]
Molecular Formula C₁₂H₁₀FNO[4][5][6]
Molecular Weight 203.21 g/mol [4][5]
Appearance Solid (typical)[7]
Purity Typically ≥97%[5][8]
Storage Store in a dark place under an inert atmosphere at room temperature.[9]
Safety and Handling

This compound is classified as an irritant.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[10][11] All manipulations should be performed in a well-ventilated fume hood.[10][11]

Hazard StatementDescription
H315 Causes skin irritation[4]
H319 Causes serious eye irritation[4]
H302 Harmful if swallowed[4]
H312 Harmful in contact with skin[4]
H332 Harmful if inhaled[4]

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[12]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[12]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[12]

Experimental Protocols

The synthesis of diaryl ethers and amines like this compound is commonly achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed).[13][14]

Protocol 1: Synthesis via Ullmann Condensation

The Ullmann condensation is a classic and effective method for forming C-O bonds, typically by coupling an aryl halide with a phenol in the presence of a copper catalyst and a base.[13][15][16]

Reaction Principle: This protocol describes the coupling of 1-bromo-3-fluorobenzene with 4-aminophenol.

Figure 1: General reaction scheme for the Ullmann Condensation synthesis.

Materials and Reagents:

  • 4-Aminophenol

  • 1-Bromo-3-fluorobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • L-proline (as ligand, optional but recommended)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Reaction vessel (e.g., Schlenk tube)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-aminophenol (1.0 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous DMSO, followed by 1-bromo-3-fluorobenzene (1.1 eq.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14][17] This method offers an alternative route by coupling 3-fluorophenol with 4-bromoaniline.

Reaction Principle: This protocol outlines the palladium-catalyzed amination of an aryl bromide with a phenol.

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.

Materials and Reagents:

  • 4-Bromoaniline

  • 3-Fluorophenol

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)[18][19]

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))[18]

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)[17][18]

  • Standard workup and purification supplies as in Protocol 1.

Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).[18]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen (repeat three times).

  • Addition of Reagents: To the tube, add the base (e.g., NaOtBu, 1.4 eq.), 4-bromoaniline (1.0 eq.), and 3-fluorophenol (1.2 eq.).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[18]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.[18]

  • Workup and Purification: Follow steps 5-9 as described in the Ullmann Condensation protocol.

Quantitative Data Summary

The following table provides representative parameters for the synthesis of this compound. Actual yields are highly dependent on the specific substrates, catalyst system, and reaction optimization.

ParameterUllmann CondensationBuchwald-Hartwig Amination
Aryl Halide 1-Bromo-3-fluorobenzene4-Bromoaniline
Coupling Partner 4-Aminophenol3-Fluorophenol
Catalyst CuIPd₂(dba)₃ / XPhos
Catalyst Loading 5-10 mol%1-2 mol% (Pd) / 2-4 mol% (Ligand)[18]
Base K₂CO₃NaOtBu
Base Stoichiometry 2.0 eq.1.4 eq.
Solvent DMSOToluene
Temperature 100-140 °C80-110 °C[18]
Reaction Time 12-24 h2-24 h[18]
Typical Yield 60-85%70-95%

General Workflow and Further Reactions

The synthesized this compound is a valuable intermediate. The primary amino group can undergo a variety of classical aniline reactions.[20]

Experimental_Workflow setup 1. Reaction Setup (Reactants, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert reagents 3. Reagent & Solvent Addition inert->reagents reaction 4. Reaction (Heating & Stirring) reagents->reaction workup 5. Aqueous Workup (Quenching & Extraction) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Pure Product: This compound purify->product further_rxn Further Reactions (e.g., Acylation, Sulfonylation) product->further_rxn

Figure 3: General experimental workflow for the synthesis and subsequent use.

Common Subsequent Reactions:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common functional group in pharmaceuticals.[20]

  • Diazotization: Conversion of the amino group into a diazonium salt, which can be subsequently replaced by a wide variety of functional groups (Sandmeyer reaction).[20]

  • Further Cross-Coupling: The aniline nitrogen can participate in further N-arylation reactions if desired.

References

Application Notes and Protocols for Kinase Inhibitor Development Using 4-(3-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(3-Fluorophenoxy)aniline as a key building block in the synthesis of potent kinase inhibitors. The protocols and data presented herein are curated to facilitate the design and development of novel therapeutics targeting various kinase-driven pathologies, particularly in oncology.

Introduction

This compound is a versatile chemical intermediate increasingly employed in the development of targeted kinase inhibitors. Its structural motif, featuring a substituted aniline, is a common feature in numerous kinase inhibitors designed to compete with ATP for binding to the kinase active site. The presence of the 3-fluorophenoxy group can contribute to enhanced binding affinity and selectivity through interactions with specific residues in the ATP-binding pocket of various kinases. This document outlines the application of this compound in the development of inhibitors for key oncogenic kinases, provides exemplary quantitative data for structurally related compounds, and details representative experimental protocols.

Key Applications in Kinase Inhibitor Development

The this compound scaffold has been investigated for its potential in developing inhibitors for several important kinase families implicated in cancer, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in various cancers, including non-small cell lung cancer and glioblastoma.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • c-Met: A receptor tyrosine kinase that, when dysregulated, can drive tumor growth, invasion, and metastasis.

The aniline moiety of this compound typically serves as a key hydrogen bond donor and acceptor, interacting with the hinge region of the kinase domain. The fluorophenoxy tail can then be positioned to occupy adjacent hydrophobic pockets, contributing to the overall potency and selectivity of the inhibitor.

Quantitative Data Summary

While specific IC50 values for kinase inhibitors directly derived from this compound are not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally similar aniline derivatives against relevant kinases. This data provides a strong rationale for the utility of the this compound scaffold.

Compound ClassTarget Kinase(s)IC50 (nM)Reference Compound/Derivative
Pyrimidine DerivativesEGFR, ErbB-237-654-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine
Pyrrolo[2,1-f]triazin-4-yloxy)aniline Derivativesc-Met0.03 - 0.153-fluoro-4-(pyrrolo[2,1-f]triazin-4-yloxy)aniline derivatives
Quinazoline DerivativesEGFR, VEGFR-2Potent Inhibition4-anilinoquinazoline derivatives

Signaling Pathways and Experimental Workflow

The development of kinase inhibitors from this compound typically follows a structured workflow from synthesis to biological evaluation. The ultimate goal is to modulate key signaling pathways that are aberrantly activated in diseases like cancer.

G General Kinase Inhibitor Development Workflow cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Evaluation cluster_cell Cell-Based Evaluation cluster_preclinical Preclinical Studies start This compound reaction Coupling Reaction (e.g., with a heterocyclic core) start->reaction purification Purification and Characterization reaction->purification kinase_assay In vitro Kinase Assay (IC50 determination) purification->kinase_assay binding_assay Binding Affinity Assay (Kd determination) kinase_assay->binding_assay proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) binding_assay->proliferation_assay pathway_analysis Western Blotting for Pathway Modulation proliferation_assay->pathway_analysis animal_model In vivo Efficacy Studies (e.g., Xenograft models) pathway_analysis->animal_model pk_pd Pharmacokinetics and Pharmacodynamics animal_model->pk_pd

Caption: A generalized workflow for the development of kinase inhibitors.

The inhibitors developed from this compound are designed to interfere with critical signaling cascades. For instance, in the case of EGFR, the goal is to block the downstream activation of the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell proliferation and survival.

G Targeted Signaling Pathway: EGFR cluster_pathways Downstream Signaling Cascades cluster_ras RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Inhibitor derived from This compound Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of kinase inhibitors using this compound as a starting material. These are generalized procedures and may require optimization for specific target compounds.

Protocol 1: Synthesis of a Quinazoline-Based Kinase Inhibitor

This protocol describes a typical Buchwald-Hartwig amination reaction to couple this compound with a chlorinated quinazoline core, a common strategy in the synthesis of EGFR inhibitors.

Materials:

  • 4-Chloroquinazoline

  • This compound

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-chloroquinazoline (1.0 eq), this compound (1.1 eq), Cs2CO3 (2.0 eq), Pd(OAc)2 (0.05 eq), and XPhos (0.1 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-(3-fluorophenoxy)phenyl)quinazolin-4-amine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a method to determine the inhibitory activity (IC50) of a synthesized compound against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Target kinase (e.g., EGFR, VEGFR-2, c-Met)

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • TR-FRET dilution buffer

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase, the Eu-labeled antibody, and the inhibitor at various concentrations.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Add the Alexa Fluor™ 647-labeled tracer to each well.

  • Incubate for another specified period (e.g., 60 minutes) at room temperature, protected from light.

  • Measure the TR-FRET signal (emission ratio of 665 nm to 615 nm) using a compatible plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of the synthesized inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549 for lung cancer, HUVEC for angiogenesis studies)

  • Complete cell culture medium

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a new generation of kinase inhibitors. Its favorable structural features allow for the development of potent and selective inhibitors against a range of clinically relevant kinases. The protocols and data provided in these application notes serve as a foundation for researchers to explore the potential of this scaffold in their drug discovery and development endeavors. Further derivatization and optimization of compounds based on this core structure hold significant promise for the future of targeted cancer therapy.

Application Notes and Protocols: 4-(3-Fluorophenoxy)aniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Fluorophenoxy)aniline is a versatile synthetic intermediate with significant potential in the discovery and development of novel agrochemicals. Its unique structural features, combining a fluorinated phenoxy group with a reactive aniline moiety, make it an attractive building block for creating a diverse range of candidate molecules with potential herbicidal, insecticidal, or fungicidal properties. This document provides detailed application notes and experimental protocols for the synthesis of various agrochemical scaffolds derived from this compound. The protocols are based on established synthetic methodologies for analogous phenoxy aniline compounds.

Introduction

The phenoxy aniline scaffold is a well-established pharmacophore in the agrochemical industry. The ether linkage provides metabolic stability, while the aniline functional group serves as a key handle for the introduction of diverse chemical functionalities. The incorporation of a fluorine atom on the phenoxy ring can significantly influence the physicochemical and biological properties of the final molecule, including:

  • Enhanced Biological Activity: Fluorine's high electronegativity can lead to stronger interactions with biological targets.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic degradation at that position, leading to longer-lasting effects.

  • Improved Lipophilicity: Strategic placement of fluorine can enhance the molecule's ability to penetrate biological membranes, improving uptake and transport within the target organism.

This application note explores the synthetic utility of this compound in preparing three major classes of potential agrochemicals: N-acyl anilides, phenylureas, and phenylthioureas.

Synthetic Pathways and Protocols

The primary amino group of this compound is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. The following sections detail the synthetic protocols for key classes of compounds.

Synthesis of N-Acyl-4-(3-Fluorophenoxy)aniline Derivatives

N-acyl anilides are a common structural motif in many herbicides and fungicides. The acylation of this compound can be readily achieved by reacting it with an appropriate acyl chloride or carboxylic acid.

Experimental Protocol: Synthesis of N-(Pentanoyl)-4-(3-fluorophenoxy)aniline (1)

  • To a stirred solution of this compound (1.0 g, 4.92 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add triethylamine (0.75 g, 7.38 mmol).

  • Slowly add pentanoyl chloride (0.65 g, 5.41 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford the desired product.

Hypothetical Quantitative Data for N-Acyl Derivatives

Compound IDAcyl GroupYield (%)Purity (%)Melting Point (°C)Hypothetical Herbicidal Activity (IC50, µM) vs. Amaranthus retroflexus
1 Pentanoyl85>98112-11425
2 3-Chlorobenzoyl91>99145-14712
3 Cyclopropanecarbonyl88>98130-13218
Synthesis of 1-Substituted-3-(4-(3-fluorophenoxy)phenyl)urea Derivatives

Phenylureas are a well-known class of herbicides that act by inhibiting photosynthesis. They are typically synthesized by reacting an aniline with an isocyanate.

Experimental Protocol: Synthesis of 1-Butyl-3-(4-(3-fluorophenoxy)phenyl)urea (4)

  • Dissolve this compound (1.0 g, 4.92 mmol) in anhydrous tetrahydrofuran (THF) (25 mL).

  • Add butyl isocyanate (0.54 g, 5.41 mmol) to the solution at room temperature.

  • Stir the reaction mixture for 12 hours. A white precipitate should form.

  • Monitor the reaction by TLC.

  • If precipitation is significant, collect the solid by filtration, wash with cold THF, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water).

Hypothetical Quantitative Data for Phenylurea Derivatives

Compound IDSubstituent (R)Yield (%)Purity (%)Melting Point (°C)Hypothetical Herbicidal Activity (IC50, µM) vs. Setaria viridis
4 Butyl92>99168-1708
5 4-Chlorophenyl95>99210-2123
6 Cyclohexyl90>98195-19715
Synthesis of 1-Substituted-3-(4-(3-fluorophenoxy)phenyl)thiourea Derivatives

Phenylthioureas are another class of compounds with a broad range of biological activities, including insecticidal and fungicidal properties. Their synthesis is analogous to ureas, using isothiocyanates.

Experimental Protocol: Synthesis of 1-Allyl-3-(4-(3-fluorophenoxy)phenyl)thiourea (7)

  • To a solution of this compound (1.0 g, 4.92 mmol) in ethanol (30 mL), add allyl isothiocyanate (0.54 g, 5.41 mmol).

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure thiourea derivative.

Hypothetical Quantitative Data for Phenylthiourea Derivatives

Compound IDSubstituent (R)Yield (%)Purity (%)Melting Point (°C)Hypothetical Insecticidal Activity (LC50, ppm) vs. Myzus persicae
7 Allyl89>98142-14450
8 Phenyl93>99175-17725
9 2,6-Diisopropylphenyl85>97198-20010

Visualizations

Synthetic Pathways

Synthesis_Pathways cluster_amide N-Acyl Anilide Synthesis cluster_urea Phenylurea Synthesis cluster_thiourea Phenylthiourea Synthesis 4-FPA_amide This compound Amide N-Acyl-4-(3-fluorophenoxy)aniline 4-FPA_amide->Amide Et3N, DCM AcylChloride R-COCl AcylChloride->Amide 4-FPA_urea This compound Urea 1-Substituted-3-(4-(3-fluorophenoxy)phenyl)urea 4-FPA_urea->Urea THF Isocyanate R-NCO Isocyanate->Urea 4-FPA_thiourea This compound Thiourea 1-Substituted-3-(4-(3-fluorophenoxy)phenyl)thiourea 4-FPA_thiourea->Thiourea Ethanol, Reflux Isothiocyanate R-NCS Isothiocyanate->Thiourea

Caption: General synthetic routes to N-acyl anilides, phenylureas, and phenylthioureas from this compound.

Hypothetical Signaling Pathway for a Phenylurea Herbicide

Photosynthesis_Inhibition Light Light PSII Photosystem II (PSII) Light->PSII Plastoquinone Plastoquinone Pool PSII->Plastoquinone Electron Transfer Cytb6f Cytochrome b6f Plastoquinone->Cytb6f Plastocyanin Plastocyanin Cytb6f->Plastocyanin ATP_Synthase ATP Synthase Cytb6f->ATP_Synthase Proton Gradient PSI Photosystem I (PSI) Plastocyanin->PSI ATP ATP ATP_Synthase->ATP Phenylurea Phenylurea Herbicide Phenylurea->PSII Inhibition of Electron Flow

Caption: Proposed mechanism of action for a phenylurea herbicide, inhibiting electron transport in Photosystem II.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for derivatives of this compound is not available, general principles for related agrochemicals can be applied to guide future synthesis efforts:

  • N-Acyl Anilides: The nature of the acyl group is critical. Aromatic acyl groups, particularly those with electron-withdrawing substituents (e.g., halogens), often exhibit higher herbicidal activity.

  • Phenylureas and Phenylthioureas: The substituent on the terminal nitrogen (R group) significantly impacts activity and selectivity. Small alkyl groups or substituted phenyl rings are common in active compounds. For insecticides and fungicides based on the thiourea scaffold, bulky lipophilic groups like the 2,6-diisopropylphenyl moiety are known to enhance potency.

  • Position of the Fluoro Group: The meta-position of the fluorine in this compound may influence the conformational flexibility of the molecule and its binding to the target site compared to other isomers.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The synthetic protocols and hypothetical data presented in this application note provide a framework for researchers to begin exploring the potential of this versatile building block. By systematically synthesizing and screening derivatives, new and effective crop protection agents may be discovered.

Disclaimer: The quantitative data and biological activities presented in this document are hypothetical and for illustrative purposes only. Actual experimental results may vary. All laboratory work should be conducted in accordance with standard safety procedures.

Application Notes & Protocols for the Analysis of 4-(3-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 4-(3-Fluorophenoxy)aniline in various matrices. The methods described are based on common analytical techniques and are intended as a starting point for method development and validation in a research or quality control setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is crucial for the development of analytical methods, including the selection of appropriate solvents and chromatographic conditions.

PropertyValueReference
Molecular FormulaC₁₂H₁₀FNO[1][2][3]
Molecular Weight203.21 g/mol [1][3]
Monoisotopic Mass203.074642105 Da[1][2]
IUPAC NameThis compound[1]
CAS Number307308-62-9[1][3]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are robust techniques for the analysis of aniline derivatives. The following sections detail proposed starting methods for the analysis of this compound.

HPLC-UV Method for Quantification in Pharmaceutical Formulations

This method is suitable for the determination of this compound in bulk drug substance and finished pharmaceutical products.

Table 1: Proposed HPLC-UV Method Parameters

ParameterRecommended Condition
Chromatographic Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (containing 0.1% formic acid) in a gradient
Initial: 30% Acetonitrile
Gradient: Linearly increase to 90% Acetonitrile over 15 minutes
Hold: 90% Acetonitrile for 5 minutes
Re-equilibration: Return to 30% Acetonitrile over 1 minute and hold for 4 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 245 nm
Expected Retention Time Approximately 12-15 minutes (to be determined experimentally)
Diluent Acetonitrile/Water (50:50, v/v)
  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the diluent.

    • Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (for a hypothetical tablet formulation):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer to a volumetric flask.

    • Add the diluent to approximately 70% of the flask volume and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters outlined in Table 1.

    • Inject the prepared standards and sample solutions.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

GC-MS Method for Trace Level Analysis and Impurity Profiling

GC-MS is a highly sensitive and selective technique suitable for the detection of trace amounts of this compound and for the identification of potential impurities. Derivatization may be necessary to improve the volatility and chromatographic behavior of the aniline.[4]

Table 2: Proposed GC-MS Method Parameters

ParameterRecommended Condition
GC Column Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Temperature Program Initial: 100 °C, hold for 2 minutes
Ramp: 15 °C/min to 300 °C
Hold: 300 °C for 5 minutes
MS Transfer Line Temp. 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-350
Expected m/z fragments 203 (M+), and other characteristic fragments (to be determined)
  • Standard and Sample Preparation:

    • Prepare stock and working standards of this compound in a suitable solvent such as ethyl acetate or dichloromethane.

    • For samples, perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the matrix.[4]

  • (Optional) Derivatization:

    • To a dried aliquot of the extract or standard, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Heat the mixture at 70 °C for 30 minutes to facilitate the reaction.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • Set up the GC-MS system with the parameters from Table 2.

    • Inject the prepared standards (derivatized or underivatized) and sample solutions.

    • Identify the this compound peak based on its retention time and mass spectrum.

    • For quantitative analysis, create a calibration curve using selected ion monitoring (SIM) mode for enhanced sensitivity.

Visualizations

Workflow for Analytical Method Development

analytical_method_development cluster_planning Planning & Scoping cluster_development Method Development cluster_validation Method Validation cluster_implementation Implementation define_objective Define Analytical Objective physicochem_props Review Physicochemical Properties define_objective->physicochem_props lit_search Literature Search (Similar Compounds) physicochem_props->lit_search select_technique Select Technique (HPLC, GC-MS) lit_search->select_technique optimize_params Optimize Parameters (Column, Mobile Phase, Temperature) select_technique->optimize_params sample_prep Develop Sample Preparation optimize_params->sample_prep linearity Linearity & Range sample_prep->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq routine_analysis Routine Analysis lod_loq->routine_analysis

Caption: Workflow for analytical method development.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_cell Cellular Response receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor proliferation Cell Proliferation & Survival transcription_factor->proliferation inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase_b Inhibition

Caption: Hypothetical inhibition of a kinase pathway.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 4-(3-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the industrial-scale synthesis of 4-(3-Fluorophenoxy)aniline, a key intermediate in the development of various pharmaceuticals. Two primary synthetic routes are presented: the modern and widely adopted Buchwald-Hartwig amination and the classical Ullmann condensation. This document offers comprehensive experimental procedures, tabulated data for key reaction parameters, and visualizations of the synthetic pathways and workflows to facilitate successful scale-up.

Introduction

This compound is a crucial building block in medicinal chemistry and drug discovery. Its synthesis on an industrial scale requires robust, efficient, and cost-effective methods. The formation of the diaryl ether or aryl amine bond is the key transformation in its synthesis. Historically, the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, has been a common method for creating such bonds, though it often requires harsh reaction conditions.[1][2][3] More recently, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a more versatile and milder alternative, demonstrating broad substrate scope and functional group tolerance, making it highly suitable for pharmaceutical manufacturing.[4][5][6]

This document details scalable protocols for both the Buchwald-Hartwig amination and the Ullmann condensation for the synthesis of this compound, providing researchers and drug development professionals with the necessary information for process optimization and large-scale production.

Synthetic Routes

Two primary retrosynthetic disconnections for this compound are considered, leading to the Buchwald-Hartwig amination and Ullmann condensation pathways.

Buchwald-Hartwig Amination Approach

This approach involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with an amine. For the synthesis of this compound, two viable routes are:

  • Route A: Coupling of 4-bromoaniline with 3-fluorophenol.

  • Route B: Coupling of 4-aminophenol with 1-bromo-3-fluorobenzene.

Route B is often preferred in industrial settings to avoid the direct handling of the more volatile and potentially more hazardous 4-bromoaniline.

Ullmann Condensation Approach

This classical approach utilizes a copper-catalyzed reaction between an aryl halide and a phenol or an amine. Similar to the Buchwald-Hartwig approach, two synthetic routes are possible:

  • Route C: Coupling of 4-aminophenol with 1-bromo-3-fluorobenzene.

  • Route D: Coupling of 3-fluorophenol with 4-bromoaniline.

The Ullmann condensation typically requires higher temperatures and stoichiometric amounts of copper, although modern ligands can facilitate the reaction under milder conditions.[1][3]

Experimental Protocols

The following protocols are designed for the scale-up synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Starting materials are commercially available from various suppliers.[7][8][9][10][11][12][13][14][15][16][17][18][19][20]

Recommended Industrial Scale-Up Method: Buchwald-Hartwig Amination (Route B)

This protocol is based on established procedures for large-scale Buchwald-Hartwig aminations, which are known for their efficiency and scalability.[1][21][22]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS No.
4-Aminophenol109.13123-30-8
1-Bromo-3-fluorobenzene175.001073-06-9
Palladium(II) Acetate (Pd(OAc)2)224.503375-31-3
RuPhos474.62787618-22-8
Sodium tert-butoxide (NaOtBu)96.10865-48-5
Toluene92.14108-88-3
2-Methyltetrahydrofuran (2-MeTHF)86.1396-47-9

Safety Precautions:

  • 4-Aminophenol: Harmful if swallowed or inhaled. Suspected of causing genetic defects. Very toxic to aquatic life.[4][6][13][21][23][24]

  • 1-Bromo-3-fluorobenzene: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.[17][25][26][27][28][29]

  • Sodium tert-butoxide: Flammable solid. Causes severe skin burns and eye damage.

  • Palladium(II) Acetate: May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.

Experimental Procedure:

  • Reactor Setup: A 100 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe is rendered inert by purging with nitrogen.

  • Reagent Charging: Charge the reactor with 4-Aminophenol (5.0 kg, 45.8 mol, 1.0 equiv), Palladium(II) Acetate (41.1 g, 0.18 mol, 0.004 equiv), and RuPhos (173.8 g, 0.37 mol, 0.008 equiv).

  • Solvent Addition: Add toluene (40 L) to the reactor.

  • Base Addition: Slowly add Sodium tert-butoxide (5.3 kg, 55.0 mol, 1.2 equiv) to the mixture while maintaining a gentle nitrogen purge. An exotherm may be observed.

  • Aryl Halide Addition: Add 1-Bromo-3-fluorobenzene (8.8 kg, 50.4 mol, 1.1 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-85 °C and stir for 8-12 hours. Monitor the reaction progress by HPLC until the consumption of 4-aminophenol is complete.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water (20 L). Stir for 30 minutes.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with 2-Methyltetrahydrofuran (2 x 15 L).

  • Washing: Combine the organic layers and wash with brine (20 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure this compound. Industrial purification may also involve distillation.[30]

Quantitative Data (Representative):

ParameterValue
Scale5.0 kg of 4-Aminophenol
Pd(OAc)2 Loading0.4 mol%
RuPhos Loading0.8 mol%
NaOtBu1.2 equivalents
1-Bromo-3-fluorobenzene1.1 equivalents
SolventToluene
Temperature80-85 °C
Reaction Time8-12 hours
Expected Yield85-95%
Purity (after recrystallization)>99% (by HPLC)
Alternative Method: Ullmann Condensation (Route C)

This protocol provides a classical alternative to the Buchwald-Hartwig amination.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS No.
4-Aminophenol109.13123-30-8
1-Bromo-3-fluorobenzene175.001073-06-9
Copper(I) Iodide (CuI)190.457681-65-4
L-Proline115.13147-85-3
Potassium Carbonate (K2CO3)138.21584-08-7
Dimethyl Sulfoxide (DMSO)78.1367-68-5

Experimental Procedure:

  • Reactor Setup: A 100 L jacketed glass reactor is set up as described in section 3.1.

  • Reagent Charging: Charge the reactor with 4-Aminophenol (5.0 kg, 45.8 mol, 1.0 equiv), Copper(I) Iodide (436 g, 2.29 mol, 0.05 equiv), L-Proline (527 g, 4.58 mol, 0.1 equiv), and Potassium Carbonate (12.7 kg, 91.6 mol, 2.0 equiv).

  • Solvent and Reactant Addition: Add DMSO (50 L) followed by 1-Bromo-3-fluorobenzene (8.8 kg, 50.4 mol, 1.1 equiv).

  • Reaction: Heat the mixture to 120-130 °C and stir for 12-24 hours, monitoring by HPLC.

  • Work-up: Cool the reaction to room temperature and pour it into a mixture of ice water (100 L) and ethyl acetate (50 L).

  • Filtration and Extraction: Filter the mixture through a pad of celite to remove insoluble copper salts. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 25 L).

  • Washing and Concentration: Combine the organic layers, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Representative):

ParameterValue
Scale5.0 kg of 4-Aminophenol
CuI Loading5 mol%
L-Proline Loading10 mol%
K2CO32.0 equivalents
1-Bromo-3-fluorobenzene1.1 equivalents
SolventDMSO
Temperature120-130 °C
Reaction Time12-24 hours
Expected Yield70-85%
Purity (after purification)>98% (by HPLC)

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation 4-Aminophenol_B 4-Aminophenol Product_B This compound 4-Aminophenol_B->Product_B Pd(OAc)2, RuPhos NaOtBu, Toluene 1-Bromo-3-fluorobenzene_B 1-Bromo-3-fluorobenzene 1-Bromo-3-fluorobenzene_B->Product_B 4-Aminophenol_U 4-Aminophenol Product_U This compound 4-Aminophenol_U->Product_U CuI, L-Proline K2CO3, DMSO 1-Bromo-3-fluorobenzene_U 1-Bromo-3-fluorobenzene 1-Bromo-3-fluorobenzene_U->Product_U

Caption: Synthetic routes to this compound.

Buchwald-Hartwig Amination Experimental Workflow

Buchwald_Workflow start Start reactor_prep Inert Reactor start->reactor_prep reagent_charge Charge 4-Aminophenol, Pd(OAc)2, RuPhos reactor_prep->reagent_charge solvent_add Add Toluene reagent_charge->solvent_add base_add Add NaOtBu solvent_add->base_add aryl_halide_add Add 1-Bromo-3-fluorobenzene base_add->aryl_halide_add reaction Heat to 80-85 °C (8-12h) aryl_halide_add->reaction workup Cool and Quench with Water reaction->workup separation Phase Separation workup->separation extraction Extract with 2-MeTHF separation->extraction washing Wash with Brine extraction->washing drying Dry and Concentrate washing->drying purification Recrystallization drying->purification end Final Product purification->end

Caption: Buchwald-Hartwig amination workflow.

Conclusion

The Buchwald-Hartwig amination is presented as the recommended method for the industrial-scale synthesis of this compound due to its milder reaction conditions, higher yields, and proven scalability in pharmaceutical manufacturing. The Ullmann condensation, while a viable alternative, generally requires more forcing conditions. The provided protocols, data, and visualizations serve as a comprehensive guide for researchers and process chemists to successfully implement and optimize the large-scale production of this important pharmaceutical intermediate. Careful attention to safety precautions is paramount during all stages of the synthesis.

References

Application Notes and Protocols for the Preparation of Novel Polymers Using 4-(3-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of novel polymers utilizing 4-(3-fluorophenoxy)aniline as a key monomer. While direct literature on the polymerization of this compound is limited, this document leverages established protocols for structurally similar ether-bridged and fluorinated aromatic diamines to provide robust and applicable methodologies. The introduction of the fluoro- and phenoxy- moieties is anticipated to impart desirable properties to the resulting polymers, such as enhanced solubility, improved thermal stability, and a low dielectric constant, making them suitable for advanced applications in microelectronics and as high-performance materials.

The primary focus of these notes will be on the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical properties. The protocols provided are based on well-established two-step and one-step polymerization methods.

Overview of Polymer Synthesis

The synthesis of polyimides from aromatic diamines like this compound typically involves a polycondensation reaction with an aromatic dianhydride. The fluorine substitution is expected to enhance the polymer's processability and confer a lower dielectric constant, while the ether linkage can improve flexibility and solubility.

Key Polymer Classes:

  • Polyimides: Synthesized by reacting the diamine with a tetracarboxylic dianhydride.

  • Polyamides: Can be prepared by reacting the diamine with a dicarboxylic acid or its derivative.

The properties of the final polymer can be tailored by selecting different dianhydrides or diacids. For instance, the use of fluorinated dianhydrides such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) is known to further enhance solubility and lower the dielectric constant of the resulting polyimide.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of polyimides from aromatic diamines and can be adapted for this compound.

2.1. Two-Step Polyimide Synthesis (via Poly(amic acid) Precursor)

This is the most common method for polyimide synthesis, involving the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide.

Step 1: Synthesis of Poly(amic acid)

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 mmol) in an anhydrous aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)) to achieve a concentration of 15-20 wt%.

  • Stir the solution at room temperature under a nitrogen atmosphere until the diamine is completely dissolved.

  • Gradually add an equimolar amount of an aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), 1.0 mmol) to the diamine solution in small portions to control the exothermic reaction.

  • Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

  • Cast the poly(amic acid) solution onto a clean, dry glass plate.

  • Place the coated glass plate in a vacuum oven and cure the film using a staged heating program:

    • 100 °C for 1 hour

    • 200 °C for 1 hour

    • 300 °C for 1 hour

  • After cooling to room temperature, the resulting polyimide film can be peeled off the glass plate.

2.2. One-Step High-Temperature Solution Polymerization

This method is suitable for preparing soluble polyimides directly.

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, combine equimolar amounts of this compound (1.0 mmol) and an aromatic dianhydride (e.g., 6FDA, 1.0 mmol) in a high-boiling solvent such as m-cresol containing a catalytic amount of isoquinoline.

  • Heat the reaction mixture to 180-200 °C with continuous stirring under a nitrogen flow.

  • The water generated during the imidization process is removed by azeotropic distillation with the solvent.

  • Continue the reaction for 6-12 hours.

  • After cooling, precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Filter and dry the precipitated polyimide powder under vacuum.

Data Presentation

The following tables summarize typical properties of polyimides derived from ether-bridged fluorinated diamines, which can be used as a benchmark for polymers synthesized from this compound.

Table 1: Thermal Properties of Representative Fluorinated Polyimides

Polymer IDDianhydrideGlass Transition Temp. (Tg, °C)5% Weight Loss Temp. (Td5, °C)
PI-16FDA260 - 290> 500
PI-2PMDA280 - 320> 520
PI-3BTDA270 - 300> 510
PI-4ODPA250 - 280> 500

Data is compiled from analogous systems reported in the literature.

Table 2: Mechanical and Electrical Properties of Representative Fluorinated Polyimide Films

Polymer IDDianhydrideTensile Strength (MPa)Elongation at Break (%)Dielectric Constant (1 MHz)
PI-16FDA80 - 1158 - 122.6 - 2.8
PI-2PMDA90 - 1207 - 102.8 - 3.1
PI-3BTDA85 - 1108 - 112.9 - 3.2
PI-4ODPA75 - 1009 - 152.7 - 3.0

Data is compiled from analogous systems reported in the literature.

Visualizations

Diagram 1: Two-Step Polyimide Synthesis Workflow

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Thermal Imidization Diamine (this compound) Diamine (this compound) Reaction Flask Reaction Flask Diamine (this compound)->Reaction Flask Dianhydride (e.g., 6FDA) Dianhydride (e.g., 6FDA) Dianhydride (e.g., 6FDA)->Reaction Flask Aprotic Solvent (NMP/DMAc) Aprotic Solvent (NMP/DMAc) Aprotic Solvent (NMP/DMAc)->Reaction Flask Poly(amic acid) Solution Poly(amic acid) Solution Reaction Flask->Poly(amic acid) Solution Stir at RT, 24h Casting on Glass Plate Casting on Glass Plate Poly(amic acid) Solution->Casting on Glass Plate Vacuum Oven Vacuum Oven Casting on Glass Plate->Vacuum Oven Staged Heating Polyimide Film Polyimide Film Vacuum Oven->Polyimide Film

Caption: Workflow for the two-step synthesis of polyimides.

Diagram 2: One-Step Polyimide Synthesis Workflow

G Diamine (this compound) Diamine (this compound) Reaction Flask with Dean-Stark Trap Reaction Flask with Dean-Stark Trap Diamine (this compound)->Reaction Flask with Dean-Stark Trap Dianhydride (e.g., 6FDA) Dianhydride (e.g., 6FDA) Dianhydride (e.g., 6FDA)->Reaction Flask with Dean-Stark Trap High-Boiling Solvent (m-cresol) High-Boiling Solvent (m-cresol) High-Boiling Solvent (m-cresol)->Reaction Flask with Dean-Stark Trap Catalyst (Isoquinoline) Catalyst (Isoquinoline) Catalyst (Isoquinoline)->Reaction Flask with Dean-Stark Trap Heating and Stirring Heating and Stirring Reaction Flask with Dean-Stark Trap->Heating and Stirring 180-200 °C, 6-12h Precipitation in Methanol Precipitation in Methanol Heating and Stirring->Precipitation in Methanol Cooling Polyimide Powder Polyimide Powder Precipitation in Methanol->Polyimide Powder Filtration & Drying

Application Notes and Protocols for High-Throughput Screening of "4-(3-Fluorophenoxy)aniline" Analogs as p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses. Dysregulation of this pathway is implicated in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer. Consequently, small molecule inhibitors of p38 MAPK are of significant therapeutic interest. The "4-(3-Fluorophenoxy)aniline" scaffold represents a promising starting point for the development of novel p38 MAPK inhibitors, sharing structural similarities with potent diaryl urea-based inhibitors. These application notes provide a framework for the high-throughput screening (HTS) of "this compound" analogs to identify and characterize new p38 MAPK inhibitors.

Target Pathway: p38 MAP Kinase Signaling

The p38 MAPK signaling cascade is a multi-tiered pathway that translates extracellular signals into cellular responses, primarily the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). The pathway is initiated by various environmental stresses and inflammatory cytokines, leading to the activation of a cascade of upstream kinases that ultimately phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates downstream substrates, including other kinases and transcription factors, culminating in a cellular response. The diaryl urea class of inhibitors, to which "this compound" analogs are related, function as allosteric inhibitors, stabilizing an inactive conformation of the p38 kinase and preventing its activation.[1]

tr_fret_workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Plating 1. Compound Plating (50 nL in 384-well plate) Enzyme_Substrate 2. Add Enzyme/Substrate Mix (p38α + Biotin-ATF2) Compound_Plating->Enzyme_Substrate ATP_Addition 3. Add ATP (Initiate Reaction) Enzyme_Substrate->ATP_Addition Incubation1 Incubate 60 min ATP_Addition->Incubation1 Stop_Detect 4. Add Stop/Detection Mix (Eu-Ab + SA-APC) Incubation1->Stop_Detect Incubation2 Incubate 60 min Stop_Detect->Incubation2 Read_Plate 5. Read TR-FRET Signal Incubation2->Read_Plate cell_based_workflow Start Start Cell_Plating 1. Plate THP-1 Cells (1x10^5 cells/well) Start->Cell_Plating Compound_Addition 2. Add Compounds and Controls Cell_Plating->Compound_Addition Pre_incubation Pre-incubate 1 hr Compound_Addition->Pre_incubation LPS_Stimulation 3. Stimulate with LPS Pre_incubation->LPS_Stimulation Incubation Incubate 18-24 hrs LPS_Stimulation->Incubation Centrifugation 4. Centrifuge Plate Incubation->Centrifugation Supernatant_Collection 5. Collect Supernatant Centrifugation->Supernatant_Collection ELISA 6. Quantify TNF-α via ELISA Supernatant_Collection->ELISA End End ELISA->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 4-(3-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(3-Fluorophenoxy)aniline.

Synthesis Troubleshooting

The synthesis of this compound, a diaryl ether, is commonly achieved through a nucleophilic aromatic substitution reaction, most notably the Ullmann condensation. This involves the coupling of an aryl halide with a phenol, catalyzed by a copper salt. An alternative approach could be the Buchwald-Hartwig amination. Below are common issues and solutions related to these synthetic routes.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent method is the Ullmann condensation, which involves the reaction of 4-aminophenol with 1-bromo-3-fluorobenzene or 4-bromoaniline with 3-fluorophenol, catalyzed by a copper salt. A plausible alternative is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Q2: My Ullmann condensation reaction is showing low or no yield. What are the likely causes?

A2: Low yields in Ullmann condensations can be attributed to several factors:

  • Catalyst Activity: The copper catalyst may be inactive. Ensure you are using a high-purity copper(I) salt (e.g., CuI, CuBr) and consider using a ligand to enhance its activity.

  • Reaction Temperature: Traditional Ullmann reactions often require high temperatures (150-220 °C). If the temperature is too low, the reaction may not proceed.

  • Base Strength: An inadequate base can lead to poor yields. Stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often required.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used. Ensure your solvent is anhydrous.

  • Purity of Reactants: Impurities in the starting materials can poison the catalyst or lead to side reactions.

Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A3: Common side reactions in diaryl ether synthesis include:

  • Homocoupling: Self-coupling of the aryl halide can occur. Using a ligand can often suppress this side reaction.

  • Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene. This is more common at very high temperatures.

  • Ether Cleavage: At excessive temperatures, the product diaryl ether may undergo cleavage.

Minimizing these byproducts can be achieved by optimizing the reaction temperature, using an appropriate ligand, and ensuring an inert atmosphere to prevent oxidative side reactions.

Representative Experimental Protocol: Ullmann Condensation

This protocol is a representative example for the synthesis of this compound.

ParameterValue/Condition
Reactants 4-Aminophenol (1.0 eq), 1-Bromo-3-fluorobenzene (1.2 eq)
Catalyst Copper(I) Iodide (CuI) (10 mol%)
Ligand L-Proline (20 mol%)
Base Potassium Carbonate (K₂CO₃) (2.0 eq)
Solvent Dimethyl Sulfoxide (DMSO)
Temperature 160 °C
Reaction Time 12-24 hours
Atmosphere Inert (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask, add 4-aminophenol, 1-bromo-3-fluorobenzene, copper(I) iodide, L-proline, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 160 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with aqueous ammonia and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Purification Troubleshooting

Purification of this compound can be challenging due to the presence of starting materials, catalyst residues, and reaction byproducts. The primary methods for purification are column chromatography and recrystallization.

Frequently Asked Questions (FAQs) - Purification

Q1: What is a suitable solvent system for column chromatography of this compound?

A1: A common solvent system for the purification of anilines by silica gel chromatography is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing the polarity, is often effective. For instance, starting with 5% ethyl acetate in hexane and gradually increasing to 20-30% ethyl acetate. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine product on the acidic silica gel.[1]

Q2: I am having difficulty recrystallizing my product. What solvents should I try?

A2: For fluorinated anilines, a solvent screening is recommended.[2][3] A good starting point is a mixed solvent system, such as ethanol/water or isopropanol/water, where the product is soluble in the hot alcohol but insoluble in the cold mixture. Toluene or a mixture of toluene and hexane can also be effective. The key is to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[2]

Q3: My purified product is colored. How can I remove the color?

A3: Colored impurities are common in aniline synthesis. If the color persists after chromatography, a charcoal treatment during recrystallization can be effective. Dissolve the product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the solution to cool for crystallization.[2]

Typical Purification Parameters
MethodDetailsExpected Purity
Column Chromatography Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., 5% to 30% EtOAc)Additive: 0.5% Triethylamine>98%
Recrystallization Solvent System: Ethanol/Water or Toluene/HexaneProcedure: Dissolve in minimum hot solvent, cool slowly to room temperature, then in an ice bath.>99%

Visualizations

Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow for this compound Reactants Reactants (4-Aminophenol, 1-Bromo-3-fluorobenzene) Reaction Ullmann Condensation (160 °C, 12-24h) Reactants->Reaction Catalyst_System Catalyst System (CuI, L-Proline, K2CO3) Catalyst_System->Reaction Solvent Anhydrous Solvent (DMSO) Solvent->Reaction Workup Aqueous Workup (NH4OH, EtOAc, Brine) Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Troubleshooting Low Yield in Synthesis Start Low or No Product Formation Check_TLC Is Starting Material Consumed on TLC? Start->Check_TLC No_Reaction No Reaction Check_TLC->No_Reaction No Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction Partially Side_Products Side Products Observed Check_TLC->Side_Products Yes, with byproducts Check_Temp Increase Temperature No_Reaction->Check_Temp Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Check_Catalyst Check Catalyst Activity (Use fresh catalyst/ligand) Check_Temp->Check_Catalyst Check_Base Use a Stronger Base (e.g., Cs2CO3) Check_Catalyst->Check_Base Check_Purity Check Reactant Purity Check_Base->Check_Purity Increase_Time->Check_Temp Optimize_Temp Optimize Temperature (Lower if degradation is observed) Side_Products->Optimize_Temp Add_Ligand Use/Change Ligand Optimize_Temp->Add_Ligand

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Optimization of reaction conditions for "4-(3-Fluorophenoxy)aniline" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(3-Fluorophenoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound and similar diaryl ethers or amines are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling of an aryl halide with an amine, while the Ullmann condensation employs a copper catalyst.[1][2]

Q2: How do I choose between the Buchwald-Hartwig and Ullmann reaction for my synthesis?

A2: The choice of method depends on several factors. Buchwald-Hartwig amination often proceeds under milder conditions and has a broader substrate scope.[2] The Ullmann condensation, a more traditional method, typically requires higher temperatures but can be more cost-effective due to the use of a copper catalyst.[1] For substrates that are sensitive to high temperatures, the Buchwald-Hartwig approach is generally preferred.

Q3: What are the typical starting materials for the synthesis of this compound?

A3: For a Buchwald-Hartwig approach, you would typically use 1-bromo-4-(3-fluorophenoxy)benzene and ammonia or an ammonia equivalent. For an Ullmann condensation, you could react 4-bromoaniline with 3-fluorophenol.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through flash column chromatography on silica gel. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column. The choice of eluent will depend on the polarity of the product and any impurities. A common solvent system would be a mixture of hexane and ethyl acetate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Low or No Product Yield

Q: I am getting a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?

A: Low or no yield in a Buchwald-Hartwig or Ullmann reaction can stem from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst Inactivity:

    • Palladium Catalysts (Buchwald-Hartwig): Ensure the palladium precatalyst and phosphine ligand are of high quality and have been stored under an inert atmosphere. The catalyst may have degraded due to exposure to air or moisture.

    • Copper Catalysts (Ullmann): The copper source should be active. For Ullmann reactions, freshly prepared activated copper powder may be necessary.[1]

  • Reaction Conditions:

    • Inert Atmosphere: Both reactions are sensitive to oxygen. Ensure the reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents and reagents were degassed.

    • Anhydrous Conditions: Water can deactivate the catalyst and hydrolyze intermediates. Use anhydrous solvents and dry glassware.

    • Temperature: While Buchwald-Hartwig reactions can often be run at moderate temperatures (80-110 °C), Ullmann condensations may require higher temperatures.[1][3] If you are not seeing any product formation, consider gradually increasing the reaction temperature.

  • Reagent Quality:

    • Base: The choice and quality of the base are critical. For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[3] For Ullmann reactions, bases like potassium carbonate are often employed. Ensure the base is anhydrous and has not degraded.

    • Starting Materials: Verify the purity of your aryl halide and amine/phenol starting materials. Impurities can interfere with the catalytic cycle.

Formation of Side Products

Q: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A: Side product formation is a common issue. Here are some likely culprits and their solutions:

  • Hydrodehalogenation: This is the replacement of the halide on your starting material with a hydrogen atom. This can be caused by the presence of water or other protic sources. To minimize this, ensure strictly anhydrous conditions.

  • Homocoupling of Starting Materials: Dimerization of the aryl halide or the amine/phenol can occur. This is often a sign of incorrect catalyst-to-ligand ratio or suboptimal reaction temperature.

  • N-Arylation vs. O-Arylation (in Ullmann synthesis of the ether linkage): When synthesizing the diaryl ether intermediate, competitive N-arylation can occur if there is an unprotected amine. It is crucial to perform the ether synthesis first, followed by the introduction or deprotection of the aniline.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound via Buchwald-Hartwig amination and Ullmann condensation. These are adapted from procedures for similar molecules and may require optimization.

Protocol 1: Buchwald-Hartwig Amination of 1-Bromo-4-(3-fluorophenoxy)benzene

Materials and Reagents:

  • 1-Bromo-4-(3-fluorophenoxy)benzene

  • Ammonia (as a solution in a suitable solvent or generated in situ)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to an oven-dried Schlenk tube equipped with a stir bar.

  • Addition of Reagents: Add sodium tert-butoxide (1.2-1.5 equivalents) and 1-bromo-4-(3-fluorophenoxy)benzene (1.0 equivalent).

  • Solvent and Amine Addition: Add the anhydrous solvent, followed by the ammonia source.

  • Reaction: Seal the Schlenk tube and heat the mixture to 80-110 °C with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Ullmann Condensation of 4-Bromoaniline and 3-Fluorophenol

Materials and Reagents:

  • 4-Bromoaniline

  • 3-Fluorophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: To an oven-dried reaction flask equipped with a reflux condenser and a stir bar, add copper(I) iodide (5-10 mol%), potassium carbonate (2.0 equivalents), 4-bromoaniline (1.0 equivalent), and 3-fluorophenol (1.2 equivalents).

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize typical reaction parameters that can be used as a starting point for the optimization of the synthesis of this compound. Yields are based on literature for similar substrates and are highly dependent on specific conditions and optimization.

Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination

ParameterCondition
Catalyst Pd₂(dba)₃ (1-2 mol%)
Ligand XPhos (2-4 mol%)
Base NaOtBu (1.2-1.5 equiv.)
Solvent Toluene or 1,4-Dioxane
Temperature 80-110 °C
Time 2-24 hours
Expected Yield 70-95%

Table 2: Typical Reaction Parameters for Ullmann Condensation

ParameterCondition
Catalyst CuI (5-10 mol%)
Base K₂CO₃ (2.0 equiv.)
Solvent DMF or DMSO
Temperature 120-150 °C
Time 12-24 hours
Expected Yield 60-85%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Reaction Setup (Inert Atmosphere) reagents Add Reagents (Aryl Halide, Amine/Phenol, Base) prep->reagents solvent Add Anhydrous Solvent reagents->solvent react Heat and Stir (Monitor Progress) solvent->react workup Quench and Extract react->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low or No Yield check_catalyst Check Catalyst Activity and Handling start->check_catalyst check_conditions Verify Reaction Conditions (Inert, Anhydrous, Temp.) check_catalyst->check_conditions Active replace_catalyst Use Fresh Catalyst/Ligand check_catalyst->replace_catalyst Inactive check_reagents Assess Reagent Quality (Base, Starting Materials) check_conditions->check_reagents Optimal optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions Suboptimal purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure success Improved Yield check_reagents->success Pure replace_catalyst->success optimize_conditions->success purify_reagents->success

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 4-(3-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 4-(3-Fluorophenoxy)aniline. This valuable intermediate is commonly synthesized via cross-coupling reactions, and this guide offers detailed protocols, troubleshooting advice, and comparative data to aid in its successful preparation.

Frequently Asked

Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The most common and effective methods for synthesizing this compound involve the formation of a diaryl ether bond. This is typically achieved through two main cross-coupling reactions: the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann reaction is a copper-catalyzed nucleophilic aromatic substitution, while the Buchwald-Hartwig reaction is a palladium-catalyzed process. Both methods have their advantages and can be adapted for this specific synthesis.

Q2: Which reaction, Ullmann or Buchwald-Hartwig, is generally preferred for this synthesis?

A2: The choice between the Ullmann and Buchwald-Hartwig reactions depends on several factors, including available starting materials, desired reaction conditions, and functional group tolerance. The Buchwald-Hartwig amination is often favored for its milder reaction conditions and broader substrate scope compared to the often high temperatures required for the Ullmann condensation.[1] However, the Ullmann reaction can be a cost-effective alternative, particularly with recent advancements using ligands to facilitate the reaction under more moderate conditions.

Q3: What are the typical starting materials for synthesizing this compound?

A3: There are two primary disconnection approaches:

  • Approach A (Ullmann or Buchwald-Hartwig C-O Coupling): Coupling of 3-fluorophenol with a 4-haloaniline (e.g., 4-bromoaniline or 4-iodoaniline).

  • Approach B (Nucleophilic Aromatic Substitution followed by reduction): Reaction of 3-fluorophenol with 1-fluoro-4-nitrobenzene, followed by reduction of the nitro group to an amine.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By comparing the consumption of the starting materials and the formation of the product against a reference spot, you can determine the reaction's endpoint.

Q5: What are the common methods for purifying the final product?

A5: Purification of this compound typically involves column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any remaining impurities. Recrystallization from a suitable solvent system can also be an effective method for obtaining a high-purity product.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield - Inactive catalyst- Impure or wet reagents/solvents- Inappropriate base or ligand- Incorrect reaction temperature or time- Use a fresh batch of catalyst or a pre-catalyst.- Ensure all reagents and solvents are anhydrous.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) and ligands.- Optimize temperature and reaction time; consider extending the reaction duration.
Formation of Side Products - Homocoupling of starting materials- Dehalogenation of the aryl halide- N-arylation of the product (in the case of aniline starting material)- Adjust the stoichiometry of the reactants.- Use a less reactive aryl halide if possible.- Lower the reaction temperature.- Consider protecting the aniline's amino group if it's a starting material.
Difficult Purification - Co-elution of product with starting materials or byproducts- Streaking or poor separation on silica gel- Optimize the solvent system for column chromatography; consider using a gradient elution.- For fluorinated compounds, a fluorinated stationary phase might offer better separation.[2]- Consider a chemical workup to remove acidic or basic impurities before chromatography.
Inconsistent Results - Sensitivity of the catalyst to air and moisture- Variability in the quality of reagents- Employ rigorous inert atmosphere techniques (e.g., using a Schlenk line or glovebox).- Use high-purity, anhydrous reagents and solvents from a reliable source.

Data Presentation

Table 1: Comparison of Reaction Conditions for Diaryl Ether Synthesis (Illustrative)

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Ullmann CuI (10)1,10-Phenanthroline (20)K₂CO₃ (2)Toluene11024~70-85
Ullmann Cu₂O (5)NoneCs₂CO₃ (2)DMF12012-24~65-92
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10016-24~80-95
Buchwald-Hartwig Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane10018~75-90

Note: Yields are illustrative and highly dependent on the specific substrates and optimization of reaction conditions.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound via a copper-catalyzed Ullmann condensation, a robust and widely applicable method.

Materials and Reagents:

  • 4-Iodoaniline

  • 3-Fluorophenol

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • Anhydrous Toluene

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-iodoaniline (1.0 equiv.), 1,10-phenanthroline (0.2 equiv.), and finely ground, anhydrous potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Under a positive pressure of inert gas, add 3-fluorophenol (1.2 equiv.), copper(I) iodide (0.1 equiv.), and anhydrous toluene.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent system) until the 4-iodoaniline is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Mandatory Visualization

Synthesis_Pathway Synthesis Pathway for this compound cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Start1 3-Fluorophenol U_React CuI, Ligand, Base Toluene, 110°C U_Start1->U_React U_Start2 4-Iodoaniline U_Start2->U_React U_Product This compound U_React->U_Product B_Start1 3-Fluorophenol B_React Pd Catalyst, Ligand, Base Toluene/Dioxane, 100°C B_Start1->B_React B_Start2 4-Bromoaniline B_Start2->B_React B_Product This compound B_React->B_Product

Caption: Common synthetic routes to this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Check_Reagents Check Purity and Anhydrous Nature of Reagents/Solvents Start->Check_Reagents Check_Catalyst Verify Catalyst Activity (Use fresh catalyst/pre-catalyst) Check_Reagents->Check_Catalyst Reagents OK Optimize Systematically Optimize Conditions (Screen bases, ligands, temp.) Check_Reagents->Optimize Impurity Found Check_Conditions Review Reaction Conditions (Base, Ligand, Temp., Time) Check_Catalyst->Check_Conditions Catalyst OK Check_Catalyst->Optimize Catalyst Inactive Check_Conditions->Optimize Conditions Suboptimal Success Improved Yield Optimize->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Stability issues and degradation pathways of "4-(3-Fluorophenoxy)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of 4-(3-Fluorophenoxy)aniline. The information is presented in a question-and-answer format to address common issues and facilitate troubleshooting during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics and recommended storage conditions for this compound?

A1: this compound, like many aniline derivatives, can be susceptible to degradation over time, especially when exposed to light, air, and moisture. While specific stability data for this compound is limited, it is best practice to store it in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8°C) and an inert atmosphere (e.g., argon or nitrogen) are recommended to minimize oxidative degradation. Discoloration, typically to a yellow or brownish hue, can indicate oxidation and the formation of impurities.[1]

Q2: What are the known or potential degradation pathways for this compound under common experimental and storage conditions?

A2: Based on the chemistry of anilines and related compounds, this compound is likely susceptible to the following degradation pathways:

  • Oxidation: The primary degradation pathway for anilines is oxidation, which can be initiated by exposure to air (oxygen) and light. This can lead to the formation of colored impurities through the formation of nitrobenzenes, azoxybenzenes, and polymeric materials.

  • Hydrolysis: The ether linkage in this compound could be susceptible to hydrolysis under strong acidic or basic conditions, potentially cleaving the molecule into 3-fluorophenol and 4-aminophenol.

  • Photodegradation: Exposure to UV light can promote oxidation and other degradation reactions. It is crucial to protect the compound and its solutions from light.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to the cleavage of the C-N and C-O bonds.

Q3: What are the potential metabolic pathways for this compound in a biological system?

  • N-Acetylation: The primary amino group is a likely site for N-acetylation, a common metabolic pathway for anilines.[2][3]

  • Hydroxylation: The aromatic rings may undergo enzymatic hydroxylation. Hydroxylation of the aniline ring is a common metabolic step.[2][4]

  • Defluorination: Metabolic defluorination of the fluorophenoxy ring is a possibility, although aromatic fluorine substituents are generally stable.[2]

  • Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to facilitate excretion.[2]

Q4: My sample of this compound has turned yellow/brown. Can I still use it?

A4: Discoloration is a common sign of oxidation in aniline compounds, indicating the presence of impurities.[1] For applications requiring high purity, such as in drug development and quantitative assays, using a discolored sample is not recommended as the impurities may interfere with the experiment or lead to inaccurate results. It is advisable to assess the purity of the material using analytical techniques like HPLC or NMR. If the purity is compromised, purification by recrystallization or chromatography may be necessary.[1]

Q5: What substances are incompatible with this compound?

A5: this compound should be considered incompatible with strong oxidizing agents, strong acids, and acid chlorides.[1] Contact with these substances can lead to vigorous and potentially hazardous reactions, as well as degradation of the compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Problem Potential Cause Suggested Solution
Low or no reaction yield 1. Degraded Reagent: The this compound may have degraded due to improper storage (exposure to air, light, or moisture).[1]2. Incompatible Reaction Conditions: The chosen solvent, temperature, or base may not be optimal for the reaction.3. Catalyst Inactivity: In cross-coupling reactions, the catalyst may be poisoned or inactive.1. Verify the purity of the this compound using TLC, HPLC, or NMR. If degraded, use a fresh, pure sample.2. Consult the literature for optimal reaction conditions for similar aniline derivatives.3. Use a fresh catalyst and ensure all reagents and solvents are anhydrous and deoxygenated.
Formation of multiple unexpected byproducts 1. Oxidative Degradation: The reaction may be sensitive to air, leading to the formation of oxidized byproducts.2. Side Reactions: The reaction conditions may be promoting unintended side reactions.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Optimize reaction conditions (e.g., lower temperature, different base or solvent) to minimize side reactions.
Inconsistent analytical results (e.g., HPLC, NMR) 1. Sample Instability: The compound may be degrading in the analytical solvent or under the analysis conditions.2. Contaminated Solvents or Glassware: Impurities in solvents or on glassware can interfere with the analysis.1. Prepare samples fresh before analysis. If the compound is light-sensitive, use amber vials.2. Use high-purity solvents and thoroughly clean all glassware.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5][6][7][8] The following are generalized protocols for assessing the stability of this compound under various stress conditions.

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureTime
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hours
Base Hydrolysis 0.1 M NaOH60°C24 - 72 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Degradation Solid State80°C48 hours
Photostability UV light (254 nm) and visible lightRoom Temperature24 - 72 hours

Protocol 1: Hydrolytic Stability (Acid and Base)

Objective: To determine the stability of this compound in acidic and basic solutions.

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • For acid hydrolysis, add an aliquot of the stock solution to a solution of 0.1 M HCl.

  • For base hydrolysis, add an aliquot of the stock solution to a solution of 0.1 M NaOH.

  • Incubate the solutions at 60°C.

  • At specified time points (e.g., 0, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.

  • Neutralize the aliquots (the acidic sample with NaOH and the basic sample with HCl).

  • Analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV) to determine the concentration of the parent compound and detect any degradation products.

Protocol 2: Oxidative Stability

Objective: To evaluate the susceptibility of this compound to oxidation.

Methodology:

  • Prepare a solution of this compound in a suitable solvent.

  • Add 3% hydrogen peroxide (H₂O₂) to the solution.

  • Keep the solution at room temperature and protect it from light.

  • At various time intervals (e.g., 0, 2, 4, 8, and 24 hours), take a sample.

  • Analyze the samples by HPLC-UV to monitor the degradation of the parent compound and the formation of oxidation products.

Protocol 3: Thermal Stability

Objective: To assess the stability of this compound in the solid state at elevated temperatures.

Methodology:

  • Place a known amount of solid this compound in a vial.

  • Store the vial in an oven at 80°C.

  • At predetermined time points (e.g., 24 and 48 hours), remove a sample.

  • Dissolve the sample in a suitable solvent.

  • Analyze the solution by HPLC-UV to check for any degradation.

Protocol 4: Photostability

Objective: To determine the light sensitivity of this compound.

Methodology:

  • Prepare a solution of this compound.

  • Expose the solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Prepare a control sample by wrapping a vial of the solution in aluminum foil to protect it from light.

  • At various time points, withdraw samples from both the exposed and control solutions.

  • Analyze the samples by HPLC-UV to quantify the extent of photodegradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation photo Photostability (UV/Vis Light, RT) stock->photo sampling Time-Point Sampling acid->sampling base->sampling oxidation->sampling thermal Thermal (Solid, 80°C) thermal->sampling photo->sampling hplc HPLC-UV Analysis sampling->hplc data Data Interpretation (Degradation Profile) hplc->data

Caption: Workflow for Forced Degradation Studies.

degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) parent This compound nitro Nitro/Nitroso Compounds parent->nitro O2, Light azo Azo/Azoxy Compounds parent->azo O2, Light phenol 3-Fluorophenol parent->phenol H+/OH- aminophenol 4-Aminophenol parent->aminophenol H+/OH- polymers Polymeric Materials nitro->polymers

Caption: Potential Chemical Degradation Pathways.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound n_acetylation N-Acetylation parent->n_acetylation hydroxylation Aromatic Hydroxylation parent->hydroxylation excretion Excretion n_acetylation->excretion conjugation Glucuronide/Sulfate Conjugation hydroxylation->conjugation conjugation->excretion

Caption: Inferred Metabolic Pathway.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of 4-(3-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing in vitro solubility issues with the compound 4-(3-Fluorophenoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of this compound?

A1: The poor aqueous solubility of this compound can be attributed to its chemical structure. The presence of two aromatic rings contributes to its lipophilic (fat-loving) nature, which is unfavorable for dissolution in water, a polar solvent. While the aniline and ether groups can participate in hydrogen bonding, the large non-polar surface area of the molecule dominates, leading to low aqueous solubility.[1]

Q2: I'm observing precipitation of my this compound compound in my aqueous buffer during my cell-based assay. What can I do?

A2: Precipitation during an experiment is a common issue with poorly soluble compounds. Here are a few immediate steps you can take:

  • Review your final solvent concentration: Ensure the final concentration of your organic solvent (like DMSO) is kept to a minimum, typically below 1%, as higher concentrations can be toxic to cells.[2][3]

  • Use a co-solvent: Incorporating a water-miscible co-solvent can help increase the solubility of your compound.[4][]

  • Adjust the pH of your media: The solubility of ionizable compounds can be significantly influenced by pH.[][6]

  • Consider using solubilizing excipients: Agents like cyclodextrins can encapsulate the compound, increasing its apparent solubility.[7][8][9]

Q3: What is the maximum recommended concentration of DMSO for in vitro assays?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving and storing poorly soluble compounds.[10] However, it can exhibit cellular toxicity at higher concentrations. For most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 1% (v/v) to minimize its impact on cell viability and growth.[2][3] Some sensitive cell lines may even require lower concentrations, so it is always best to run a solvent toxicity control.

Troubleshooting Guide

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Symptoms:

  • Visible particulate matter or cloudiness in the well plate after adding the compound.

  • Inconsistent or non-reproducible assay results.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Low intrinsic aqueous solubility Employ a co-solvent system.Increased compound solubility in the final assay buffer.
pH of the buffer is not optimal for solubility Adjust the pH of the buffer. Since this compound has a basic aniline group, lowering the pH may increase solubility.The compound remains in solution at the desired concentration.
Supersaturation and precipitation Utilize a solubility-enhancing excipient like a cyclodextrin.Formation of an inclusion complex that improves apparent solubility and prevents precipitation.[7][11]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol describes the use of a co-solvent to improve the solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • In a separate tube, prepare the co-solvent vehicle by mixing DMSO and PEG 400 in a desired ratio (e.g., 1:1 v/v).

  • Add the required volume of the compound's DMSO stock solution to the co-solvent vehicle and vortex thoroughly.

  • Slowly add the aqueous buffer to the co-solvent/compound mixture while vortexing to reach the final desired concentration.

  • If any precipitation is observed, briefly sonicate the solution.

  • Visually inspect for any precipitation before use. A clear solution indicates successful solubilization.

Protocol 2: pH-Dependent Solubility Assessment

This protocol outlines a method to determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • Buffers of varying pH (e.g., pH 4.0, 6.0, 7.4, 9.0)

  • Shaking incubator

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Add an excess amount of this compound to separate vials containing each of the different pH buffers.

  • Incubate the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulate matter.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method.

  • Plot the solubility (in µg/mL or µM) against the pH to determine the pH-solubility profile.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvent Systems

Solvent System Solubility (µg/mL) Observations
Water< 1Practically insoluble.
PBS (pH 7.4)< 1Practically insoluble.
10% DMSO in PBS15Slight improvement, but precipitation may occur at higher concentrations.
10% PEG 400 in PBS12Moderate improvement.
5% DMSO / 5% PEG 400 in PBS25Synergistic effect observed.
2% HP-β-CD in PBS50Significant improvement in apparent solubility.

Table 2: Hypothetical pH-Dependent Solubility of this compound

pH Solubility (µg/mL)
4.020
6.05
7.4< 1
9.0< 1

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Precipitation Observed in Assay check_solvent Is final organic solvent concentration > 1%? start->check_solvent reduce_solvent Reduce solvent concentration check_solvent->reduce_solvent Yes check_ph Is compound ionizable? check_solvent->check_ph No end_success Problem Resolved reduce_solvent->end_success adjust_ph Adjust buffer pH check_ph->adjust_ph Yes use_cosolvent Try a co-solvent (e.g., PEG 400) check_ph->use_cosolvent No adjust_ph->end_success use_cyclodextrin Use a cyclodextrin (e.g., HP-β-CD) use_cosolvent->use_cyclodextrin use_cyclodextrin->end_success end_fail Consult Formulation Specialist use_cyclodextrin->end_fail

Caption: Troubleshooting workflow for addressing compound precipitation.

G Experimental Workflow for Solubility Enhancement cluster_prep Stock Preparation cluster_methods Solubilization Methods cluster_final Final Steps stock_dmso Prepare 10 mM stock in 100% DMSO method_cosolvent Co-solvent Method: Add to DMSO/PEG 400 mixture stock_dmso->method_cosolvent method_ph pH Adjustment Method: Dilute in buffers of varying pH stock_dmso->method_ph method_cd Cyclodextrin Method: Dilute in HP-β-CD solution stock_dmso->method_cd dilute Dilute to final concentration with aqueous buffer method_cosolvent->dilute method_ph->dilute method_cd->dilute observe Visually inspect for precipitation dilute->observe quantify Quantify soluble fraction (e.g., HPLC) observe->quantify

Caption: General experimental workflow for enhancing compound solubility.

References

"4-(3-Fluorophenoxy)aniline" reaction scale-up challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(3-Fluorophenoxy)aniline Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the reaction scale-up of this important diaryl ether intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis, which is typically achieved via Ullmann Condensation or Buchwald-Hartwig C-O Coupling.

Q1: My reaction yield has significantly decreased after moving from a 1g to a 100g scale. What are the likely causes?

A1: A drop in yield during scale-up is a common issue often related to mass and heat transfer limitations. Key areas to investigate include:

  • Inefficient Mixing: In larger reactors, localized "hot spots" or areas of poor reagent mixing can lead to side reactions and decomposition. Ensure your stirring apparatus (e.g., mechanical stirrer) is appropriately sized and configured for the reactor geometry to maintain a homogeneous reaction mixture.

  • Heat Transfer Issues: The surface-area-to-volume ratio decreases as scale increases, making it harder to control the internal temperature. An exothermic reaction that was manageable on a small scale can overheat, leading to byproduct formation. A reactor with a cooling jacket and precise temperature control is essential.

  • Reagent Addition Rate: Slow, controlled addition of reagents on a larger scale is critical to manage the reaction exotherm and maintain an optimal concentration profile.

Q2: I'm observing new, significant impurities in my scaled-up batch that were not present at the lab scale. How can I identify and mitigate them?

A2: New impurities on scale-up often point to side reactions favored by longer reaction times or higher temperatures.

  • Common Side Reactions: For diaryl ether syntheses, potential side reactions include hydrodehalogenation (loss of the halide from the aryl halide) and homocoupling of the starting materials.

  • Analytical Monitoring: Use in-process controls (IPCs) like HPLC or GC to monitor the reaction progress and impurity profile. This can help you determine if impurities are forming during the reaction or during the workup.

  • Workup and Quenching: Ensure the quenching and workup procedures are scalable. A procedure that works for a small flask may be too slow for a large reactor, allowing for the formation of degradation products.

Q3: The reaction time is much longer on a larger scale. How can I optimize it without compromising yield or purity?

A3: Increased reaction times are often linked to mass transfer limitations or catalyst deactivation.

  • Catalyst Loading: While it may seem counterintuitive, sometimes a slight increase in catalyst loading (e.g., from 1 mol% to 1.5 mol%) can compensate for lower efficiency on a larger scale. However, this must be balanced against cost and potential issues with residual metal removal.

  • Solvent Choice and Concentration: The choice of solvent is critical. For instance, in Ullmann couplings, non-polar solvents like toluene or xylene can be more effective than polar solvents like NMP, depending on the base used.[1][2] Increasing the concentration may also improve reaction rates, but this can also exacerbate exothermic events.[1]

Data Presentation: Lab vs. Pilot Scale Comparison

The table below illustrates typical changes in reaction parameters and outcomes when scaling up a diaryl ether synthesis.

ParameterLab Scale (10g)Pilot Scale (1kg)Key Considerations for Scale-Up
Starting Material 4-bromoaniline4-bromoanilineEnsure consistent purity and batch-to-batch quality.
Reagent 3-fluorophenol3-fluorophenolControlled addition rate is critical to manage exotherm.
Catalyst System CuI (5 mol%) / L-proline (10 mol%)CuI (5 mol%) / L-proline (10 mol%)Ensure efficient mixing to prevent catalyst settling.
Base K₂CO₃ (2.0 eq)K₂CO₃ (2.0 eq)Particle size and solubility can impact reaction rate.
Solvent Toluene (100 mL)Toluene (10 L)Heat transfer becomes less efficient; requires jacketed reactor.
Temperature 110 °C (Oil Bath)110 °C (Jacketed Reactor)Monitor internal temperature closely to avoid overheating.
Reaction Time 12 hours18-24 hoursMass transfer limitations can slow the reaction.
Typical Yield 85%70-75%Drop in yield is common; optimization is needed.
Purity (Crude) 95%88-92%Slower workup may lead to more impurities.

Frequently Asked Questions (FAQs)

Q4: Which synthetic method is better for scaling up the synthesis of this compound: Ullmann Condensation or Buchwald-Hartwig C-O Coupling?

A4: The choice depends on several factors, including cost, substrate scope, and sensitivity to reaction conditions.

  • Ullmann Condensation: This method uses a copper catalyst, which is significantly less expensive than the palladium catalysts used in the Buchwald-Hartwig reaction.[3] This makes it highly attractive for industrial-scale synthesis.[4] However, traditional Ullmann reactions often require high temperatures (>200 °C) and polar solvents, which can be a challenge for scale-up and may not be suitable for sensitive functional groups.[5] Modern ligand-accelerated Ullmann reactions can proceed at lower temperatures (90-110 °C).[6]

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction is known for its broad substrate scope, excellent functional group tolerance, and milder reaction conditions compared to the classic Ullmann reaction.[7] These features are highly advantageous for complex molecules. However, the high cost of palladium and the specialized phosphine ligands can be a significant drawback for large-scale manufacturing.[3]

The following diagram illustrates a decision-making workflow for choosing the appropriate method.

start Start: Synthesize This compound cost Is catalyst cost a primary constraint? start->cost temp_sensitive Are starting materials or product temperature sensitive? cost->temp_sensitive No ullmann Consider Ullmann Condensation (Copper Catalyst) cost->ullmann  Yes temp_sensitive->ullmann No buchwald Consider Buchwald-Hartwig Coupling (Palladium Catalyst) temp_sensitive->buchwald  Yes

Caption: A decision workflow for selecting a diaryl ether synthesis method.

Q5: Can you provide a general experimental protocol for a lab-scale Ullmann condensation to synthesize this compound?

A5: Yes, the following is a representative protocol for a ligand-assisted Ullmann condensation.

Experimental Protocol: Synthesis of this compound via Ullmann Condensation

Materials:

  • 4-Bromoaniline (1.0 eq)

  • 3-Fluorophenol (1.2 eq)

  • Copper(I) Iodide (CuI) (0.05 eq, 5 mol%)

  • L-Proline (0.10 eq, 10 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Toluene, anhydrous

Procedure:

  • Reactant Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline, 3-fluorophenol, CuI, L-proline, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC/HPLC until the 4-bromoaniline is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.[1]

    • Wash the filtrate with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

The workflow for this process is visualized below.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Charge Reactants: 4-bromoaniline, 3-fluorophenol, CuI, L-proline, K2CO3 inert 2. Establish Inert Atmosphere (N2/Ar) prep->inert solvent 3. Add Anhydrous Toluene inert->solvent react 4. Heat to 110 °C with Vigorous Stirring solvent->react monitor 5. Monitor by TLC or HPLC react->monitor workup 6. Cool, Dilute, and Filter monitor->workup purify 7. Wash, Dry, and Concentrate workup->purify chrom 8. Column Chromatography purify->chrom

Caption: A typical experimental workflow for Ullmann diaryl ether synthesis.

Q6: What are the key safety considerations when scaling up this reaction?

A6: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazard Assessment: Before scaling up, perform a thermal hazard assessment (e.g., using reaction calorimetry) to understand the reaction's heat output (exotherm) and thermal stability. This helps prevent runaway reactions.

  • Reagent Handling: Handle all chemicals, especially aryl halides and solvents, in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

  • Pressure Management: Ensure the reactor is equipped with appropriate pressure relief systems, especially if there is a potential for gas evolution or if the reaction is run at elevated temperatures.

  • Waste Disposal: Plan for the disposal of waste streams, which will include residual copper or palladium catalysts and organic solvents, in accordance with local regulations.

The logical relationship between scale-up challenges is shown in the diagram below.

scale_up Reaction Scale-Up heat Heat Transfer (Decreased Surface/Volume Ratio) scale_up->heat mass Mass Transfer (Mixing Inefficiency) scale_up->mass safety Safety Risks (Thermal Runaway) scale_up->safety heat->safety low_yield Low Yield heat->low_yield impurities Increased Impurities heat->impurities mass->low_yield mass->impurities time Longer Reaction Time mass->time safety->scale_up

Caption: Logical relationships between core scale-up challenges and their consequences.

References

Technical Support Center: Purification of 4-(3-Fluorophenoxy)aniline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of "4-(3-Fluorophenoxy)aniline" and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound and its derivatives, offering potential causes and solutions in a question-and-answer format.

Recrystallization Troubleshooting

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. For aromatic amines like this compound, good starting points for solvent screening include single solvents like ethanol, methanol, and toluene, or mixed solvent systems such as ethanol/water, acetone/water, or toluene/hexane. A systematic solvent screening is recommended to determine the optimal choice for your specific derivative.

Q2: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A2: "Oiling out," where the solute separates as a liquid instead of a solid, can occur if the solution is too saturated or cools too quickly. To remedy this, try the following:

  • Reheat the solution: Add a small amount of additional hot solvent to dissolve the oil.

  • Slow Cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.

  • Seed Crystals: If available, add a small seed crystal of the pure compound to induce crystallization.

Q3: The recovery of my purified product is very low. How can I improve the yield?

A3: Low recovery can be due to several factors:

  • Excess Solvent: Using too much solvent will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature Crystallization: If crystals form during hot filtration, product will be lost. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

  • Transfer Losses: Be meticulous during transfers. Rinsing the crystallization flask with a small amount of the ice-cold mother liquor and transferring it to the filter can help recover more product.

Q4: My recrystallized product is still colored. How can I remove colored impurities?

A4: Colored impurities are often due to oxidation byproducts. To decolorize your product:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use sparingly, as it can also adsorb some of your desired product.

  • Repeat Recrystallization: A second recrystallization can further improve the purity and color of your product.

Column Chromatography Troubleshooting

Q1: My this compound derivative is not separating from impurities on the silica gel column. What can I do?

A1: Poor separation can be addressed by:

  • Optimizing the Mobile Phase: A common issue is an inappropriate solvent system. Use thin-layer chromatography (TLC) to screen different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for your target compound. For basic compounds like anilines that may streak on silica, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation.

  • Changing the Stationary Phase: If separation on silica gel is still poor, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. For fluorinated compounds, a fluorinated stationary phase might offer different selectivity.

  • Gradient Elution: If there is a large polarity difference between your compound and the impurities, a gradient elution (gradually increasing the polarity of the mobile phase during the run) can improve separation and reduce elution time.

Q2: My product is eluting too quickly (high Rf) or not at all (low Rf). How do I adjust the elution?

A2:

  • High Rf (Eluting too fast): Your mobile phase is too polar. Decrease the proportion of the more polar solvent in your eluent system.

  • Low Rf (Sticking to the column): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent.

Q3: I see streaking or tailing of my compound spot on the TLC plate and during column chromatography. What is the cause and how can I fix it?

A3: Streaking is common for polar and basic compounds like anilines on silica gel due to strong interactions with the acidic silanol groups.

  • Add a Basic Modifier: As mentioned, adding a small amount of triethylamine or ammonia to the mobile phase can neutralize the acidic sites on the silica and lead to sharper bands.

  • Use a Different Stationary Phase: Switching to a more inert stationary phase like alumina can also prevent tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound and its derivatives?

A1: Common impurities often depend on the synthetic route used (e.g., Ullmann condensation or Buchwald-Hartwig amination). Potential impurities include:

  • Unreacted Starting Materials: Residual 3-fluorophenol, 4-bromoaniline (or other haloaniline), or the corresponding boronic acid.

  • Byproducts of the Coupling Reaction: Homocoupling products of the starting materials.

  • Catalyst Residues: Traces of palladium or copper catalysts.

  • Degradation Products: Anilines can be susceptible to oxidation, leading to colored impurities.

Q2: How can I effectively dry my purified this compound?

A2: After filtration, the crystals can be air-dried on the filter paper by pulling a vacuum for a period. For complete drying, place the crystals in a desiccator under vacuum, possibly over a drying agent like phosphorus pentoxide or potassium hydroxide pellets.

Q3: Is it better to use a single solvent or a mixed solvent system for recrystallization?

A3: A single solvent is often simpler to use. However, for many substituted anilines, a mixed solvent system (a "good" solvent where the compound is soluble and a "poor," miscible solvent where it is not) provides a greater difference in solubility between hot and cold conditions, which can lead to better recovery and crystal quality. A common and effective choice for many anilines is an ethanol/water mixture.

Q4: What safety precautions should I take when handling this compound and its derivatives?

A4: Substituted anilines should be handled with care as they can be toxic if ingested, inhaled, or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Illustrative Recrystallization Solvent Screening for this compound
Solvent System (v/v)Solubility (Cold)Solubility (Hot)Crystal Formation on CoolingEstimated YieldEstimated Purity
EthanolSparingly SolubleSolubleGood~75%>98%
ToluenePoorly SolubleSolubleGood~80%>99%
Hexane/Ethyl Acetate (4:1)Poorly SolubleSolubleGood~85%>99%
Ethanol/Water (9:1)Poorly SolubleSolubleExcellent~90%>99%

Note: These are representative values and actual results may vary depending on the specific derivative and the purity of the crude material.

Table 2: Illustrative Column Chromatography Conditions for Purifying this compound
Stationary PhaseMobile Phase (v/v)Rf of ProductKey Impurities RemovedEstimated Purity
Silica GelHexane/Ethyl Acetate (4:1)0.35Less polar starting materials>99%
Silica GelDichloromethane0.50Polar byproducts>98%
Alumina (Neutral)Toluene/Ethyl Acetate (9:1)0.40Acidic impurities and baseline material>99%
Silica Gel + 1% TriethylamineHexane/Ethyl Acetate (3:1)0.30Prevents tailing, separates polar impurities>99.5%

Note: These are example conditions and should be optimized using TLC for each specific purification.

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol/Water Solvent System
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol to completely dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Reheat the filtrate to ensure everything is dissolved. Add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals on the filter paper by drawing air through them. For final drying, place the crystals in a vacuum desiccator.

Protocol 2: Flash Column Chromatography of this compound
  • Mobile Phase Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a good separation of the target compound from its impurities, with an Rf value of approximately 0.2-0.4 for the product. If tailing is observed, add 0.1-1% triethylamine to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully apply the solution to the top of the silica bed. Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and add the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes or flasks. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Purification cluster_2 Isolation a Crude Product b Add Minimum Hot Solvent a->b c Hot Filtration (Optional: Charcoal) b->c d Cool Slowly c->d e Vacuum Filtration d->e f Wash with Cold Solvent e->f g Dry Crystals f->g h Final Product g->h Pure Product Column_Chromatography_Workflow A 1. Select Mobile Phase (TLC) B 2. Pack Column A->B C 3. Load Sample B->C D 4. Elute with Mobile Phase C->D E 5. Collect Fractions D->E F 6. Analyze Fractions (TLC) E->F G 7. Combine Pure Fractions F->G Identify Pure Fractions H 8. Evaporate Solvent G->H I Pure Product H->I Troubleshooting_Logic Start Purification Issue Recrystallization Recrystallization Problem Start->Recrystallization Chromatography Chromatography Problem Start->Chromatography OilingOut Oiling Out? Recrystallization->OilingOut PoorSep Poor Separation? Chromatography->PoorSep LowYield Low Yield? OilingOut->LowYield No Sol1 Reheat & Cool Slowly Add Seed Crystal OilingOut->Sol1 Yes Sol2 Use Minimum Solvent Ensure Complete Cooling LowYield->Sol2 Yes Tailing Tailing/Streaking? PoorSep->Tailing No Sol3 Optimize Mobile Phase Change Stationary Phase PoorSep->Sol3 Yes Sol4 Add Basic Modifier Change Stationary Phase Tailing->Sol4 Yes

Technical Support Center: Functionalization of 4-(3-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 4-(3-Fluorophenoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common synthetic transformations involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on this compound?

The primary reactive sites are the amino group (-NH₂) and the aromatic ring of the aniline moiety. The amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and sulfonylation. The aniline ring is activated towards electrophilic aromatic substitution, with the ortho and para positions to the amino group being the most reactive.

Q2: How does the 3-fluorophenoxy group influence the reactivity of the aniline ring?

The 3-fluorophenoxy group is an electron-withdrawing group through its inductive effect, which can slightly deactivate the aniline ring compared to unsubstituted aniline. However, the lone pairs on the ether oxygen can participate in resonance, directing electrophilic substitution to the ortho and para positions of the phenoxy ring. For the aniline ring, the overall effect is a slight modulation of the strong activating and ortho, para-directing influence of the amino group. The fluorine atom on the phenoxy ring has a minor electronic influence on the aniline ring's reactivity.

Q3: What are the key applications of this compound in drug discovery?

This molecule is a key building block in the synthesis of various kinase inhibitors.[1][2][3][4] For instance, derivatives of this compound are utilized in the development of inhibitors for the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer. A notable example is its use in the synthesis of Trametinib, a MEK1 and MEK2 inhibitor.[5][6]

Troubleshooting Guides

N-Acylation / Amide Coupling

Common Pitfall: Low Reaction Yield

  • Problem: The nucleophilicity of the aniline nitrogen is reduced by the electron-withdrawing nature of the aromatic system, potentially leading to incomplete reactions.

  • Troubleshooting:

    • Activate the Carboxylic Acid: Use potent coupling agents like HATU, HBTU, or COMU to form a highly reactive activated ester.

    • Optimize Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is crucial to neutralize the acid formed without competing in the reaction.

    • Increase Temperature: Gently heating the reaction mixture can often drive the reaction to completion.

    • Alternative Procedure: Convert the carboxylic acid to an acyl chloride using reagents like oxalyl chloride or thionyl chloride for a more reactive acylating agent.

Coupling Agent Base Solvent Typical Yield (%) Reference
EDC/HOBtDIPEADMF60-85General Protocol
HATUDIPEADMF85-95General Protocol
Acyl ChloridePyridineDCM90-98[2]
Suzuki-Miyaura Cross-Coupling

Common Pitfall: Catalyst Deactivation and Low Yield

  • Problem: The amino group can coordinate to the palladium catalyst, leading to catalyst inhibition. Additionally, side reactions like homocoupling of the boronic acid can occur.

  • Troubleshooting:

    • Ligand Selection: Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to promote the desired cross-coupling and prevent catalyst deactivation.

    • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The solubility and strength of the base can significantly impact the reaction rate and yield.

    • Inert Atmosphere: Rigorously degas the solvent and maintain an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst.

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Palladium Catalyst Ligand Base Solvent Typical Yield (%) Reference
Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O75-90[7][8]
Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O80-95[9]
PdCl₂(dppf)-Cs₂CO₃DMF/H₂O70-88[7]
Buchwald-Hartwig Amination

Common Pitfall: Incomplete Reaction and Side Product Formation

  • Problem: Similar to Suzuki coupling, catalyst inhibition by the aniline substrate or product can be an issue. Steric hindrance from bulky coupling partners can also slow down the reaction.

  • Troubleshooting:

    • Catalyst System: Employ a suitable palladium precatalyst and ligand combination. For challenging couplings, consider using specialized ligands like BrettPhos or AdBrettPhos.

    • Base: Strong, non-nucleophilic bases such as NaOtBu, K₃PO₄, or LHMDS are typically required. The choice of base can depend on the functional group tolerance of the substrates.

    • Temperature Control: Reactions are often run at elevated temperatures (80-110 °C). Microwave heating can sometimes improve yields and reduce reaction times.

    • Protecting Group: In some cases, protecting the aniline nitrogen as an amide can facilitate the coupling, followed by deprotection.

Palladium Catalyst Ligand Base Solvent Typical Yield (%) Reference
Pd(OAc)₂BINAPCs₂CO₃Toluene70-85[10]
Pd₂(dba)₃XPhosNaOtBuDioxane80-95[9][11]
G3-XPhos-K₃PO₄t-Amyl alcohol85-98[11]
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Common Pitfall: Over-reaction and Poor Regioselectivity

  • Problem: The strong activating nature of the amino group can lead to multiple substitutions (e.g., di- or tri-halogenation) and oxidation, especially under harsh acidic conditions (e.g., nitration).[12][13] Direct nitration can also lead to the formation of the anilinium ion, which is meta-directing.[13]

  • Troubleshooting:

    • Protect the Amino Group: Acetylation of the amino group to form an acetanilide is a common and effective strategy.[12] This moderates the activating effect, prevents side reactions, and ensures selective para-substitution. The acetyl group can be easily removed by hydrolysis after the reaction.

    • Milder Reagents: Use milder electrophilic reagents where possible (e.g., N-bromosuccinimide for bromination instead of Br₂).

    • Control Reaction Conditions: Perform the reaction at low temperatures to minimize over-reaction and decomposition.

Experimental Protocols

Protocol 1: N-Acylation of this compound
  • Materials:

    • This compound (1.0 eq)

    • Carboxylic acid (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve this compound and the carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA to the solution and stir for 5 minutes.

    • Add HATU in one portion and continue stirring at 0 °C for 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
  • Materials:

    • Halogenated this compound derivative (e.g., 4-bromo-N-acetyl-4-(3-fluorophenoxy)aniline) (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Pd(OAc)₂ (0.05 eq)

    • SPhos (0.10 eq)

    • K₂CO₃ (2.0 eq)

    • 1,4-Dioxane and Water (4:1 v/v)

  • Procedure:

    • To a dry Schlenk flask, add the halogenated aniline, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

    • Evacuate and backfill the flask with Argon three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_functionalization Functionalization Reactions cluster_products Functionalized Products start This compound acylation N-Acylation start->acylation R-COOH, Coupling Agent suzuki Suzuki Coupling start->suzuki Ar-B(OH)₂, Pd Catalyst (Requires prior halogenation) buchwald Buchwald-Hartwig start->buchwald Ar-X, Pd Catalyst eas Electrophilic Aromatic Substitution start->eas Electrophile (e.g., HNO₃, NBS) amide Amide Derivatives acylation->amide biaryl Biaryl Amines suzuki->biaryl diarylamine Diaryl Amines buchwald->diarylamine ring_sub Ring-Substituted Derivatives eas->ring_sub troubleshooting_logic start Low Yield in Functionalization Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst System (For Cross-Coupling) start->check_catalyst check_protection Consider Protecting Group Strategy (for EAS) start->check_protection optimize_reagents Use fresh, pure reagents. Adjust stoichiometry. check_reagents->optimize_reagents optimize_conditions Optimize temperature and reaction time. Ensure inert atmosphere. check_conditions->optimize_conditions optimize_catalyst Screen different ligands and bases. Use fresh catalyst. check_catalyst->optimize_catalyst use_protection Protect amino group (e.g., acetylation). check_protection->use_protection signaling_pathway RAS RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Trametinib Trametinib (derived from this compound scaffold) Trametinib->MEK Inhibits

References

Enhancing the regioselectivity of reactions involving "4-(3-Fluorophenoxy)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(3-Fluorophenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the regioselectivity of chemical reactions involving this compound. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help enhance the precision and yield of your syntheses.

Frequently Asked Questions (FAQs)

Q1: Why am I observing polysubstitution (e.g., di-bromination) during electrophilic halogenation of this compound?

A: This is a common issue caused by the powerful activating nature of the primary amino group (-NH2). The -NH2 group is a very strong electron-donating group, which makes the aromatic ring extremely reactive towards electrophiles.[1][2] This high reactivity often leads to substitution at all available ortho and para positions, and in the case of this compound, both ortho positions (C2 and C6) are highly activated, leading to di-substitution.

Solution: To prevent polysubstitution, the reactivity of the amino group must be moderated. This is best achieved by protecting the amine, typically through acetylation to form an amide (acetanilide).[3] The resulting amide group is still an ortho, para-director but is significantly less activating, allowing for controlled mono-substitution.[1] The protecting group can be easily removed by hydrolysis after the reaction.

Q2: My nitration reaction with a standard HNO₃/H₂SO₄ mixture is yielding a significant amount of the meta-substituted product. Why is this happening when the amino group is an ortho, para-director?

A: In strongly acidic conditions, such as those used for nitration, the basic amino group (-NH2) is protonated to form the anilinium ion (-NH₃⁺).[1][4] This positively charged group is a strong electron-withdrawing group, which deactivates the aromatic ring and acts as a meta-director .[1][4][5] Therefore, the electrophile (NO₂⁺) is directed to the meta positions (C3 and C5) relative to the original amino group.

Solution: As with polysubstitution, the solution is to protect the amino group by converting it to an acetamide. The amide is less basic and will not be protonated under the nitration conditions, ensuring that it remains an ortho, para-directing group.[4][6]

Q3: I am attempting a Friedel-Crafts acylation/alkylation on this compound, but the reaction is failing or resulting in a complex mixture. What is the cause?

A: Friedel-Crafts reactions utilize a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Aniline and its derivatives are Lewis bases due to the lone pair of electrons on the nitrogen atom.[1][2] The amino group reacts with the AlCl₃ catalyst in an acid-base reaction.[4] This forms a complex that places a positive charge on the nitrogen, strongly deactivating the ring and preventing the desired electrophilic aromatic substitution from occurring.[2][4]

Solution: Protecting the amino group as an acetamide is the most effective strategy. The resulting amide is significantly less basic and does not react with the Lewis acid catalyst, allowing the Friedel-Crafts reaction to proceed as intended.[4]

Q4: How does the 3-fluorophenoxy substituent influence the regioselectivity of reactions on the aniline ring?

A: The directing effect on the aniline ring is overwhelmingly controlled by the amino group. The -NH2 group is one of the strongest activating groups, while the phenoxy group is a moderately activating group.[7] Since the powerful -NH2 group is at the C4 position, it strongly directs incoming electrophiles to the C2 and C6 positions (ortho to the amine). The directing effect of the C4-phenoxy group to the C3 and C5 positions is much weaker and generally does not compete effectively. Therefore, for most electrophilic aromatic substitutions, you can expect the product to be substituted ortho to the amino group.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Polysubstitution during halogenation The amino group is a very strong activator, making the ring highly susceptible to multiple substitutions.[3][6]Protect the amino group by converting it to an amide (e.g., acetamide). This moderates its activating effect and allows for mono-substitution.
Formation of meta-substituted product during nitration In strong acids (e.g., H₂SO₄), the amine is protonated to the meta-directing anilinium ion (-NH₃⁺).[1][4]N-Acetylation prevents protonation of the nitrogen atom, preserving the ortho, para-directing influence of the substituent.
Failed Friedel-Crafts Reaction The basic amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring.[2][4]Protect the amine as an amide . The amide is less basic and does not interfere with the catalyst, allowing the reaction to proceed.
Low yield of desired ortho-isomer Steric hindrance at the ortho positions, or competing side reactions like oxidation, especially under harsh conditions.Use a protecting group to control reactivity. Running the reaction at lower temperatures can also improve selectivity by favoring the thermodynamically more stable product.[4]
Oxidation of the aniline ring and formation of tarry byproducts The electron-rich aniline ring is easily oxidized, particularly during nitration or reactions with strong oxidizing agents.[2][3]N-Acetylation reduces the electron-donating ability of the substituent, making the ring less susceptible to oxidation.

Visualizing Reaction Control

Controlling the regioselectivity of reactions on this compound requires a strategic approach to manage the high reactivity of the amino group. The diagrams below illustrate the common problems and the recommended workflow for achieving a desired outcome.

G cluster_problem The Problem: Direct Substitution cluster_conditions Reaction Conditions cluster_outcomes Undesired Outcomes start This compound Halogenation Halogenation (e.g., Br₂) start->Halogenation High Activation Nitration Nitration (HNO₃/H₂SO₄) start->Nitration Basicity FC Friedel-Crafts (RCOCl/AlCl₃) start->FC Basicity Poly Polysubstitution Halogenation->Poly Meta Meta-Product Nitration->Meta NR No Reaction / Decomposition FC->NR

Caption: Uncontrolled reactions on this compound.

G start Start: This compound protect Step 1: Protect Amino Group (N-Acetylation) start->protect Acetic Anhydride, Pyridine substitute Step 2: Electrophilic Aromatic Substitution (Halogenation, Nitration, etc.) protect->substitute Controlled Reactivity deprotect Step 3: Deprotect (Acid/Base Hydrolysis) substitute->deprotect H₃O⁺ or OH⁻, Heat end Finish: Desired Regioisomer deprotect->end

Caption: Recommended workflow for regioselective substitution.

Quantitative Data: Impact of Protection on Nitration

The use of a protecting group dramatically improves the regioselectivity of nitration. While data for this compound itself is specific to individual research, the general outcome for anilines is well-documented. The following table illustrates the typical product distribution for the nitration of aniline versus acetanilide, demonstrating the shift away from meta-substitution and oxidative byproducts.

Reaction Conditions Ortho-Product (%) Meta-Product (%) Para-Product (%) Notes
Direct Nitration of Aniline HNO₃, H₂SO₄~2%~47%~51% (as anilinium)Significant oxidation and tar formation occurs.[1] The high meta yield is due to anilinium ion formation.
Nitration of Acetanilide HNO₃, H₂SO₄, low temp.~19%~2%~79%Reaction is controlled, clean, and gives high yield of the para isomer due to steric hindrance from the acetyl group.[2] For 4-substituted anilines, the ortho product becomes the major product.

Experimental Protocols

Protocol 1: Protection of this compound via Acetylation

This procedure converts the highly activating amino group into a less reactive amide to allow for controlled substitution.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or Sodium acetate

  • Hydrochloric acid (for workup)

  • Water

  • Ethyl acetate (for extraction)

Procedure:

  • Dissolve 1 equivalent of this compound in a suitable solvent like ethyl acetate or glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 1.1 equivalents of acetic anhydride to the stirred solution.

  • Add a catalytic amount of pyridine or 1 equivalent of sodium acetate.[4]

  • Allow the reaction to stir at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into cold water to precipitate the product or quench the excess anhydride.

  • If necessary, neutralize with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with ethyl acetate.

  • Wash the organic layer with dilute HCl, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield N-(4-(3-fluorophenoxy)phenyl)acetamide, which can often be used in the next step without further purification.

Protocol 2: Regioselective Nitration of N-(4-(3-fluorophenoxy)phenyl)acetamide

This protocol achieves mono-nitration primarily at the C2 position (ortho to the amido group).

Materials:

  • N-(4-(3-fluorophenoxy)phenyl)acetamide

  • Concentrated Sulfuric acid (H₂SO₄)

  • Concentrated Nitric acid (HNO₃)

  • Crushed ice

Procedure:

  • Carefully dissolve 1 equivalent of N-(4-(3-fluorophenoxy)phenyl)acetamide in concentrated sulfuric acid, keeping the temperature below 10 °C using an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding 1 equivalent of concentrated nitric acid to a small amount of concentrated sulfuric acid, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10 °C.[4]

  • After the addition is complete, stir the mixture at low temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto a large volume of crushed ice. The nitrated product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2-nitro-N-(4-(3-fluorophenoxy)phenyl)acetamide.

Protocol 3: Deprotection via Hydrolysis to Yield 2-Nitro-4-(3-fluorophenoxy)aniline

This final step removes the acetyl protecting group to restore the primary amine.

Materials:

  • Nitrated acetanilide derivative

  • 70% Sulfuric acid or aqueous Hydrochloric acid

  • Sodium hydroxide solution

Procedure (Acid Hydrolysis):

  • Reflux the nitrated acetanilide in an excess of 70% sulfuric acid or 5M hydrochloric acid for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a cold sodium hydroxide solution until the free amine precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization or column chromatography.

References

Validation & Comparative

A Comparative Guide to Validating the Purity and Identity of Synthesized 4-(3-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized compound's identity and purity is a foundational requirement for reliable downstream applications. This guide provides an objective comparison of standard analytical techniques for validating "4-(3-Fluorophenoxy)aniline," a key intermediate in medicinal chemistry. Experimental data, detailed protocols, and workflow visualizations are presented to assist in establishing robust quality control processes.

Analytical Techniques for Compound Validation

The validation of this compound (Molecular Formula: C₁₂H₁₀FNO, Molecular Weight: 203.21 g/mol ) relies on a combination of chromatographic and spectroscopic methods.[1] Each technique provides unique and complementary information regarding the compound's structure and purity. The primary methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of a synthesized compound. It separates the target molecule from impurities based on differential partitioning between a stationary and mobile phase. For aromatic amines like this compound, a reverse-phase method is typically employed.

Mass Spectrometry (MS)

Mass Spectrometry provides information about the molecular weight and elemental composition of the compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, it offers definitive confirmation of the compound's identity. The fragmentation pattern can also provide structural clues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of a compound. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Data Presentation: Quantitative Analysis

The following tables summarize the expected quantitative data from the analysis of a pure sample of this compound.

Table 1: HPLC Purity Analysis

ParameterExpected ValueDescription
Purity >98%Calculated by peak area normalization.
Retention Time (t_R_) Compound-specificDependent on the exact method (column, mobile phase, flow rate).
Detection Wavelength ~254 nmA common wavelength for aromatic compounds.

Table 2: Mass Spectrometry Data

ParameterExpected m/z ValueIon Type
Monoisotopic Mass 203.075[M]⁺
Protonated Molecule 204.082[M+H]⁺[2]
Sodiated Adduct 226.064[M+Na]⁺[2]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityDescription
¹H NMR 3.5 - 4.0broad singlet-NH₂ protons
6.5 - 7.5multipletAromatic protons
¹³C NMR 110 - 165multipletAromatic carbons (C-F coupling will be observed)

Note: NMR chemical shifts are highly dependent on the solvent used. The values above are general predictions.

Experimental Protocols

Detailed methodologies for each key analytical technique are provided below.

Protocol: HPLC Purity Determination
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in the mobile phase (e.g., 50:50 A:B) to a concentration of approximately 0.5 mg/mL.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 15 minutes.

    • Inject 10 µL of the sample solution.

    • Run a linear gradient (e.g., 10% B to 90% B over 20 minutes).

    • Hold at 90% B for 5 minutes before returning to initial conditions.

  • Data Processing:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Protocol: Mass Spectrometry Identity Confirmation
  • System Preparation:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Scan Range: m/z 50 - 500.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis:

    • Infuse the sample directly into the mass spectrometer or inject it via an LC system.

    • Acquire the full scan mass spectrum.

  • Data Processing:

    • Identify the molecular ion peak [M]⁺ and common adducts like [M+H]⁺ and [M+Na]⁺.

    • Compare the observed exact mass with the theoretical calculated mass (203.074642 Da) to confirm the elemental formula.[1]

Protocol: NMR Structural Elucidation
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Analysis:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a typical spectral width is -2 to 12 ppm.

    • For ¹³C NMR, a typical spectral width is 0 to 200 ppm.

  • Data Processing:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze chemical shifts, coupling constants (J-values), and multiplicities to assign signals to specific atoms in the molecule's structure.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Analytical Validation cluster_conclusion Phase 3: Final Assessment synthesis Chemical Synthesis of This compound workup Reaction Work-up (Extraction, Washing) synthesis->workup purify Purification (Column Chromatography) workup->purify hplc HPLC Purity Check (>98%?) purify->hplc ms Mass Spectrometry (Confirm MW) hplc->ms Purity OK fail Validation Failed (Repurify/Resynthesize) hplc->fail Purity <98% nmr NMR Spectroscopy (Confirm Structure) ms->nmr pass Compound Validated (Pure & Correct Identity) nmr->pass

Caption: Experimental workflow for synthesis and validation.

G cluster_0 compound This compound Derivative (Drug) receptor Tyrosine Kinase Receptor (e.g., EGFR, VEGFR) compound->receptor binds to ATP pocket compound->inhibition inhibits substrate Substrate Protein receptor->block atp ATP atp->receptor atp->inhibition adp ADP p_substrate Phosphorylated Substrate substrate->p_substrate P downstream Downstream Signaling (Proliferation, Angiogenesis) p_substrate->downstream inhibition->adp

Caption: Hypothetical kinase inhibition signaling pathway.

Comparison with Alternative Compounds

While this compound is a valuable building block, researchers may consider alternatives based on desired properties. Aniline-containing compounds are widely used, but concerns about metabolic instability or toxicity can sometimes necessitate exploring bioisosteric replacements.[3][4]

Table 4: Comparison of Related Aniline Structures

CompoundKey FeaturesPotential Application Focus
This compound Target compound. Introduction of fluorine can modulate pKa and metabolic stability.General kinase inhibitor scaffold.
Aniline Simplest aromatic amine.Foundational building block, but often modified to improve drug-like properties.[3]
4-Fluoroaniline Single fluorine substitution on the aniline ring.Simpler scaffold, used to probe the effect of fluorine on binding and properties.
3-Fluoro-4-(4-fluorophenoxy)aniline Isomeric and di-fluorinated analog.[5]May offer altered binding orientation or improved metabolic profile.
4-(Trifluoromethyl)aniline Contains a -CF₃ group, a strong electron-withdrawing group.[6]Significantly alters electronic properties, often used to improve metabolic stability and cell permeability.

The choice of compound depends on the specific goals of the research, such as enhancing potency, improving selectivity, or optimizing pharmacokinetic properties. The validation techniques described in this guide are broadly applicable to these and other related small molecules.

References

Comparative Analysis of 4-(3-Fluorophenoxy)aniline and Structurally Similar Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The diaryl ether motif, exemplified by 4-(3-Fluorophenoxy)aniline, is a prevalent feature in a multitude of biologically active compounds. This guide provides a comparative analysis of this compound and its analogs, focusing on their anticancer and antimicrobial activities. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in navigating the structure-activity relationships within this important class of compounds.

Physicochemical Properties of this compound

Before delving into a comparative biological analysis, it is essential to understand the fundamental physicochemical properties of the core molecule, this compound. These properties, summarized in the table below, are crucial determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₀FNOPubChem[1]
Molecular Weight 203.21 g/mol PubChem[1]
CAS Number 307308-62-9PubChem[1]
Topological Polar Surface Area (TPSA) 35.25 ŲChemScene[2]
LogP (calculated) 3.3393ChemScene[2]

Comparative Anticancer Activity

Derivatives of phenoxyanilines have demonstrated significant potential as anticancer agents, often by targeting key enzymes in cellular signaling pathways, such as receptor tyrosine kinases.[3] The substitution pattern on both the phenoxy and aniline rings plays a critical role in determining the potency and selectivity of these compounds.[4]

A study on a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives, which share a related structural backbone with this compound, revealed potent dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and ErbB-2 tyrosine kinases.[5] Although this compound itself was not tested, the data for its more complex analogs provide valuable insights into the structure-activity relationships.

Table 1: In Vitro Anticancer and Kinase Inhibitory Activity of Selected Diaryl Ether Derivatives

Compound IDStructureEGFR IC₅₀ (nM)ErbB-2 IC₅₀ (nM)A431 IC₅₀ (µM)SKOV-3 IC₅₀ (µM)Reference
6 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine37293.250.89[5]
11 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-{3-[6-(4-amino)pyrimidinyl]amino) phenoxy}pyrimidine61424.240.71[5]

Another study on phenoxy-N-phenylaniline derivatives identified a potent c-Myc inhibitor for colorectal cancer.[6] The lead compound, 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline (compound 42), exhibited excellent cytotoxicity against HT29 and HCT 15 colon cancer cells with IC₅₀ values of 0.32 µM and 0.51 µM, respectively.[6] This highlights the potential of the phenoxyaniline scaffold in targeting different cancer-related pathways.

The inhibitory activity of the compounds against EGFR and ErbB-2 kinases can be determined using a standard ELISA-based assay. The following is a generalized protocol:

  • Plate Coating : 96-well plates are coated with a substrate peptide and incubated overnight.

  • Kinase Reaction : The kinase (EGFR or ErbB-2), the test compound at various concentrations, and ATP are added to the wells. The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection : A primary antibody specific for the phosphorylated substrate is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Measurement : The HRP substrate is added, and the resulting chemiluminescence or colorimetric signal is measured using a plate reader.

  • Data Analysis : The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3]

  • Cell Seeding : Cancer cells (e.g., A431, SKOV-3, HT29) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation : The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is determined from the dose-response curve.

Comparative Antimicrobial Activity

The diaryl ether scaffold is also a promising framework for the development of novel antibacterial agents.[7] A series of diaryl ether-based compounds have been investigated as inhibitors of Pseudomonas aeruginosa FabV (paFabV), an enoyl-acyl carrier protein reductase essential for bacterial fatty acid synthesis.[7][8]

Table 2: In Vitro Antimicrobial Activity of Diaryl Ether-Based paFabV Inhibitors

Compound IDDescriptionpaFabV IC₅₀ (µM)Reference
Diaryl Ether Scaffold A library of 59 compounds was synthesized and screened.Several compounds showed significant inhibitory activity.[7][8]

The structure-activity relationship studies in this class of compounds indicate that substituents on the 'B' ring of the diaryl ether have a significant impact on the enzymatic inhibition efficiency.[8] Molecular modeling suggests that these inhibitors can engage in hydrogen bonding with key residues in the active site of the enzyme.[7]

The inhibitory activity against paFabV can be assessed by monitoring the oxidation of NADH.[8]

  • Reaction Mixture : A reaction mixture containing the purified paFabV enzyme, NADH, and the test compound at various concentrations is prepared in a suitable buffer.

  • Initiation : The reaction is initiated by the addition of the substrate, trans-2-octenoyl-CoA.

  • Absorbance Monitoring : The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.

  • Data Analysis : The initial reaction rates are calculated, and the IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Workflows

The biological activity of phenoxyaniline derivatives is often mediated through their interaction with specific signaling pathways. For instance, the anticancer effects of many anilinoquinazoline derivatives are attributed to the inhibition of receptor tyrosine kinases like EGFR and VEGFR-2.[3][9]

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor Phenoxyaniline Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by phenoxyaniline derivatives.

The workflow for identifying and characterizing new bioactive compounds often follows a standardized process, from initial screening to in-depth biological evaluation.

Drug_Discovery_Workflow Drug Discovery Workflow Synthesis Compound Synthesis (e.g., Diaryl Ethers) Screening Initial Screening (e.g., Kinase Assay) Synthesis->Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) Screening->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: A generalized workflow for the discovery of bioactive phenoxyaniline derivatives.

Conclusion

The comparative analysis of this compound and its structurally related analogs reveals the significant therapeutic potential of the diaryl ether and phenoxyaniline scaffolds. The strategic placement of substituents, particularly fluorine atoms, on the aromatic rings can profoundly influence the biological activity of these compounds, leading to potent inhibitors of key targets in cancer and infectious diseases. The data presented in this guide underscore the importance of continued exploration of this chemical space for the development of novel therapeutic agents. Further research focusing on direct comparative studies and the elucidation of precise mechanisms of action will be crucial for advancing these promising compounds through the drug discovery pipeline.

References

Benchmarking the Efficacy of "4-(3-Fluorophenoxy)aniline"-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of kinase inhibitors based on the "4-(3-Fluorophenoxy)aniline" scaffold. The objective is to benchmark their performance against other established or alternative inhibitors targeting key kinases implicated in cancer progression, namely the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and FMS-like Tyrosine Kinase 3 (FLT3). This document summarizes quantitative data from various studies, details relevant experimental protocols, and visualizes key cellular signaling pathways to aid in research and development efforts.

Comparative Efficacy of Kinase Inhibitors

The inhibitory potential of various compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for representative "this compound"-based inhibitors and their alternatives against EGFR, VEGFR, and FLT3. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of several cancers, making it a prime target for therapeutic intervention.

CompoundScaffold BaseTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
TS-41 4-(2-Fluorophenoxy)-7-methoxyquinazolineEGFRL858R68.1Afatinib EGFRL858R-
A 4-anilinoquinazoline derivative4-AnilinoquinazolineEGFRPotentVandetanib EGFR-
4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine (6)4-Anilino-6-phenoxypyrimidineEGFR37Lapatinib EGFR-

Note: Specific IC50 values for reference compounds under identical experimental conditions were not always available in the cited literature.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR signaling can effectively starve tumors of their blood supply.

CompoundScaffold BaseTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
WXFL-152 4-OxyquinolineVEGFR2PotentNintedanib VEGFR2-
A 4-anilinoquinazoline derivative4-AnilinoquinazolineVEGFR-2PotentVandetanib VEGFR-2-
Quinoxaline-based derivative (7f)QuinoxalineVEGFR-2PotentSorafenib VEGFR-2Potent

Note: The term "Potent" is used when specific IC50 values were not provided in the abstract, but the study indicated significant inhibitory activity. Direct numerical comparisons are therefore limited.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors

Mutations in FLT3 are among the most common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] FLT3 inhibitors have emerged as a targeted therapeutic strategy for this patient population.

CompoundScaffold BaseTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
Compound 12c4-((6,7-dimethoxyquinoline-4-yl)oxy)anilineFLT3312Cabozantinib FLT3-
Compound 12g4-((6,7-dimethoxyquinoline-4-yl)oxy)anilineFLT3384Cabozantinib FLT3-
Gilteritinib -FLT3----
Midostaurin -FLT3----

Note: While compounds 12c and 12g are aniline derivatives, they do not strictly possess the "this compound" core. They are included to represent aniline-based FLT3 inhibitors. Gilteritinib and Midostaurin are FDA-approved FLT3 inhibitors provided as key alternatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Reagents and Materials : Purified recombinant kinase (e.g., EGFR, VEGFR-2, FLT3), kinase-specific substrate (peptide or protein), ATP, assay buffer (typically containing Tris-HCl, MgCl2, and BSA), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity. For luminescence-based assays, this involves adding a reagent that converts the ADP produced into a luminescent signal.

    • The signal is measured using a plate reader.

  • Data Analysis : The percentage of kinase inhibition is calculated relative to a control (DMSO without inhibitor). IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation (Viability) Assay

This assay measures the effect of a compound on the proliferation and viability of cancer cell lines that are dependent on the target kinase.

  • Reagents and Materials : Cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR, MV4-11 for FLT3), cell culture medium, fetal bovine serum (FBS), antibiotics, test compounds, and a viability detection reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure :

    • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

    • Add the viability reagent to the wells and incubate according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Western Blot Analysis for Signaling Pathway Inhibition

Western blotting is used to detect changes in the phosphorylation status of the target kinase and its downstream signaling proteins, providing evidence of target engagement and pathway inhibition within the cell.

  • Reagents and Materials : Cell lysates from treated and untreated cells, lysis buffer (containing protease and phosphatase inhibitors), protein quantification assay (e.g., BCA assay), SDS-PAGE gels, transfer membranes (e.g., PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (against the phosphorylated and total forms of the target proteins), HRP-conjugated secondary antibodies, and an enhanced chemiluminescence (ECL) substrate.

  • Procedure :

    • Treat cells with the inhibitor for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody overnight at 4°C.

    • Wash the membrane and incubate with a secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis : The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of inhibition.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for inhibitor testing.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Metastasis Nucleus->Proliferation Inhibitor 4-(3-Fluorophenoxy) aniline Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis, Permeability, Survival eNOS->Angiogenesis Nucleus->Angiogenesis Inhibitor 4-(3-Fluorophenoxy) aniline Inhibitor Inhibitor->VEGFR2

Caption: Key VEGFR2 signaling pathways leading to angiogenesis.

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 FLT3L->FLT3 JAK JAK FLT3->JAK PI3K PI3K FLT3->PI3K Ras Ras FLT3->Ras STAT5 STAT5 JAK->STAT5 Nucleus Nucleus STAT5->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Proliferation Proliferation, Survival Nucleus->Proliferation Inhibitor 4-(3-Fluorophenoxy) aniline Inhibitor Inhibitor->FLT3

Caption: Major signaling cascades downstream of FLT3 activation.

Experimental_Workflow Start Start: Inhibitor Synthesis & Characterization Biochemical_Assay In Vitro Kinase Assay (Determine IC50) Start->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (Determine Cellular IC50) Biochemical_Assay->Cell_Based_Assay Pathway_Analysis Western Blot Analysis (Confirm Target Inhibition) Cell_Based_Assay->Pathway_Analysis In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Pathway_Analysis->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization End End: Preclinical Candidate In_Vivo_Studies->End Lead_Optimization->Biochemical_Assay Iterative Improvement

References

A Comparative Guide to the Analytical Cross-Validation of 4-(3-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous analytical characterization of chemical intermediates is fundamental to ensuring the integrity and reproducibility of their work. This guide provides a comparative analysis of "4-(3-Fluorophenoxy)aniline" and its structural isomers and analogs. Due to the limited availability of published experimental data for this compound, this guide leverages available data for this compound and compares it with its close structural relatives, 4-(4-Fluorophenoxy)aniline and the non-fluorinated parent compound, 4-Phenoxyaniline.

This document is intended to serve as a practical resource for establishing robust analytical protocols for the quality control and validation of these important chemical building blocks. The methodologies and data presented herein provide a framework for researchers to develop and adapt their own analytical strategies for these and similar compounds.

Physicochemical Properties Comparison

A summary of the key physicochemical properties of this compound and its comparators is presented below. This data is essential for the initial characterization and handling of these compounds.

PropertyThis compound4-(4-Fluorophenoxy)aniline4-Phenoxyaniline
Molecular Formula C₁₂H₁₀FNO[1][2]C₁₂H₁₀FNO[3]C₁₂H₁₁NO[4][5]
Molecular Weight 203.21 g/mol [1]203.22 g/mol [3]185.23 g/mol [4][5]
CAS Number 307308-62-9[1][2]36160-82-4[3]139-59-3[5][6]
Appearance Not specifiedWhite amorphous powder[3]Off-white powder or brown to green-brown crystalline flakes[5][7]
Melting Point Not specified58-64 °C[3]79-86 °C[5]
Purity (Typical) ≥97%[2]≥98% (HPLC)[3]≥97% (GC)[5]

Comparative Analytical Data

The following tables summarize the available analytical data for the subject compounds. For this compound, only predicted mass spectrometry data from computational models is currently available. This is compared with the limited available data for its isomers and analogs.

Table 1: Mass Spectrometry Data

CompoundAdductPredicted m/z
This compound [M+H]⁺204.08193[8]
[M+Na]⁺226.06387[8]
[M-H]⁻202.06737[8]
2-(2-fluorophenoxy)aniline [M+H]⁺204.08193[9]
[M+Na]⁺226.06387[9]
[M-H]⁻202.06737[9]
2-(4-fluorophenoxy)aniline [M+H]⁺204.08193[10]
[M+Na]⁺226.06387[10]
[M-H]⁻202.06737[10]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹³C NMR)

CompoundAvailable Data
This compound No experimental data available.
4-(4-Fluorophenoxy)aniline Computed ¹³C NMR chemical shifts are available in spectral databases.[11]
Aniline (for reference) Experimental ¹³C NMR data is available, showing characteristic shifts for the aromatic carbons.[12]

Experimental Protocols

The following are detailed methodologies for key analytical experiments that can be adapted for the analysis of this compound and its analogs.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound and to separate it from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for aniline derivatives.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample and monitor the chromatogram for the main peak and any impurity peaks. Purity can be estimated by the area percentage of the main peak.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify volatile and semi-volatile impurities and to confirm the identity of the main compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.

  • Injector Temperature: 250 °C.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass-to-charge ratio (m/z) range of 50-500 amu.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate. Derivatization may be necessary for some aniline compounds to improve their volatility and chromatographic behavior.[13]

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). The mass spectrum of the main peak can be compared to a library or theoretical fragmentation pattern to confirm its identity.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the chemical structure of the compound and confirm the positions of substituents.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Can be used to establish connectivity between protons and carbons for unambiguous structure determination.

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Analysis: Acquire and process the NMR spectra. Chemical shifts, coupling constants, and integration values are used to assign the signals to the corresponding atoms in the molecule.

4. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the infrared spectrum and identify the characteristic absorption bands for the functional groups present, such as N-H stretching for the amine, C-O stretching for the ether linkage, and C-F stretching for the fluorine substituent. For aniline, characteristic N-H stretching bands appear around 3350-3450 cm⁻¹.[14]

Analytical Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical workflow for the analytical characterization of a novel compound and a generalized signaling pathway where such a compound might be investigated.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Impurity Profiling cluster_properties Physicochemical Properties Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (GC-MS, LC-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC Analysis Purification->HPLC GC GC Analysis Purification->GC MP Melting Point Purification->MP Solubility Solubility Testing Purification->Solubility Final_Report Comprehensive Analytical Report NMR->Final_Report MS->Final_Report FTIR->Final_Report HPLC->Final_Report GC->Final_Report MP->Final_Report Solubility->Final_Report

Caption: A typical workflow for the synthesis, purification, and comprehensive analytical characterization of a chemical compound.

Signaling_Pathway Compound This compound (or analog) Target Target Protein (e.g., Kinase, Receptor) Compound->Target Binding/Modulation Downstream1 Downstream Effector 1 Target->Downstream1 Activation Downstream2 Downstream Effector 2 Target->Downstream2 Inhibition Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream1->Response Downstream2->Response

Caption: A generalized signaling pathway illustrating how an aniline derivative might modulate a biological target to elicit a cellular response.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 4-Phenoxyaniline Derivatives and the Potential Role of "4-(3-Fluorophenoxy)aniline" as a Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Executive Summary

Direct experimental data on the in vitro and in vivo activity of "4-(3-Fluorophenoxy)aniline" is not currently available in the public domain. However, its classification by chemical vendors as a "Protein Degrader Building Block" suggests a potential application in the rapidly advancing field of targeted protein degradation. This guide provides a comparative overview of the known biological activities of structurally related 4-phenoxyaniline derivatives to offer context for the potential bioactivity of "this compound". Furthermore, it outlines the typical experimental workflow and key assays used to validate protein degrader building blocks, providing a roadmap for future in vitro and in vivo correlation studies.

"this compound": A Potential Protein Degrader Building Block

"this compound" is a chemical entity available for research purposes. While specific biological studies on this compound are lacking, its designation as a "Protein Degrader Building Block" implies it may serve as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or similar molecules designed to induce the degradation of specific proteins.

PROTACs are heterobifunctional molecules that typically consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. "this compound" could potentially be used as a precursor or intermediate in the synthesis of either the target protein ligand or the linker moiety.

Hypothesized Mechanism of Action in Targeted Protein Degradation

Should "this compound" be incorporated into a PROTAC, its indirect mechanism of action would be to facilitate the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_workflow Cellular Environment PROTAC PROTAC incorporating This compound derivative Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., Kinase, Transcription Factor) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_Target Poly-ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Figure 1: Hypothesized PROTAC-mediated protein degradation pathway.

Comparative Biological Activities of 4-Phenoxyaniline Derivatives

The 4-phenoxyaniline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. These activities provide a basis for speculating on the potential therapeutic applications of novel derivatives like "this compound".

Kinase Inhibition

Several 4-phenoxyaniline derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

  • c-Myc Inhibition: A series of phenoxy-N-phenylaniline derivatives were synthesized and evaluated for their ability to inhibit the proto-oncogene c-Myc.[1] The lead compound, 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline, demonstrated potent cytotoxic activity against colorectal cancer cell lines (HT29 and HCT 15) and inhibited the c-Myc/MAX dimerization and DNA binding.[1] In a xenograft mouse model, this compound showed excellent efficacy without significant toxicity.[1]

  • MEK (MAPKK) Inhibition: 3-Cyano-4-(phenoxyanilino)quinolines have been identified as inhibitors of MEK, a key component of the Ras/Raf/MEK/ERK signaling pathway.

MEK_Inhibition_Pathway cluster_pathway MAPK/ERK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor 4-Phenoxyaniline Derivative Inhibitor->MEK Inhibition

Figure 2: Inhibition of the MAPK/ERK signaling pathway by a 4-phenoxyaniline derivative.
Neuroprotection

N-acyl-substituted derivatives of 4-phenoxyaniline have shown potential in attenuating Bid-mediated neurotoxicity.[2] The Bid protein is a member of the pro-apoptotic Bcl-2 family. Certain derivatives provided significant protection against glutamate- and Bid-induced toxicity in cultured neurons at low micromolar concentrations.[2]

Cytochrome P450 Interaction

Phenoxyaniline analogs have been used to study interactions with cytochrome P450 (CYP) enzymes, particularly CYP2B6, which is involved in the metabolism of various xenobiotics.[3][4] Spectral binding titrations and inhibition studies have been conducted to investigate these interactions.[3][4]

Anti-inflammatory and Other Activities

Derivatives of 2-(furan-2-yl)-4-phenoxyquinoline have been synthesized and evaluated for anti-inflammatory properties, showing inhibition of lysozyme and β-glucuronidase release, as well as TNF-α formation, without significant cytotoxicity.[5]

Quantitative Data Summary

The following table summarizes the in vitro activities of representative 4-phenoxyaniline derivatives from the literature.

Compound ClassTarget/AssayCell Line / SystemActivity (IC₅₀)Reference
Phenoxy-N-phenylaniline DerivativeCytotoxicityHT29 (Colon Cancer)0.32 µM[1]
Phenoxy-N-phenylaniline DerivativeCytotoxicityHCT 15 (Colon Cancer)0.51 µM[1]
2-(furan-2-yl)-4-phenoxyquinoline DerivativeLysozyme Release InhibitionHuman Neutrophils4.6 µM[5]
2-(furan-2-yl)-4-phenoxyquinoline Derivativeβ-Glucuronidase Release InhibitionHuman Neutrophils5.0 µM[5]
2-(furan-2-yl)-4-phenoxyquinoline DerivativeTNF-α Formation InhibitionHuman Neutrophils2.3 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of novel compounds. Below are representative protocols for assays relevant to the potential activities of "this compound" and its derivatives.

In Vitro Experimental Workflow for a PROTAC Building Block

The validation of a building block like "this compound" would involve its incorporation into a PROTAC, followed by a series of in vitro assays to confirm its mechanism of action.

PROTAC_Validation_Workflow cluster_invitro In Vitro Assays Start Synthesize PROTAC using 'this compound' Building Block Binding_Assay 1. Binary Engagement Assays (SPR, ITC, FP) Start->Binding_Assay Ternary_Assay 2. Ternary Complex Formation Assay (NanoBRET, TR-FRET) Binding_Assay->Ternary_Assay Ubiquitination_Assay 3. In Vitro Ubiquitination Assay (Western Blot, Mass Spec) Ternary_Assay->Ubiquitination_Assay Degradation_Assay 4. Cellular Degradation Assay (Western Blot, HiBiT, DC₅₀) Ubiquitination_Assay->Degradation_Assay Downstream_Assay 5. Downstream Effect Assays (Cell Viability, Apoptosis) Degradation_Assay->Downstream_Assay End Proceed to In Vivo Studies Downstream_Assay->End

Figure 3: General workflow for in vitro validation of a PROTAC.
Protocol: Cellular Protein Degradation Assay (Western Blot)

This protocol is a standard method to quantify the reduction of a target protein in cells following treatment with a degrader molecule.

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC compound (or vehicle control, e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed to quantify the band intensities. The level of the target protein is normalized to the loading control. The half-maximal degradation concentration (DC₅₀) can then be calculated.

Protocol: In Vitro Kinase Inhibition Assay (e.g., c-Myc)

This protocol describes a method to assess the direct inhibitory effect of a compound on a target kinase or protein-protein interaction.

  • Assay Principle: An enzyme-linked immunosorbent assay (ELISA)-based format can be used to measure the inhibition of the c-Myc/MAX protein-protein interaction.

  • Plate Coating: Coat a 96-well microplate with a recombinant MAX protein and incubate overnight at 4°C. Wash the plate to remove unbound protein.

  • Inhibitor Incubation: Add serial dilutions of the test compound (e.g., a 4-phenoxyaniline derivative) to the wells.

  • Protein Interaction: Add a biotinylated c-Myc protein to the wells and incubate to allow for dimerization with the plate-bound MAX protein.

  • Detection: Wash the plate and add streptavidin-HRP conjugate, which will bind to the biotinylated c-Myc.

  • Signal Generation: After another wash step, add a colorimetric HRP substrate (e.g., TMB). The reaction is stopped with an acid solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The percentage of inhibition is calculated relative to a vehicle control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Protocol: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-cancer efficacy of a compound in a mouse model.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., HT29 for colorectal cancer) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Prepare the test compound in a suitable vehicle. Administer the compound to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules (e.g., once daily for 21 days). The control group receives the vehicle only.

  • Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of general toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., pharmacodynamics, histology). The primary endpoint is typically tumor growth inhibition.

Conclusion and Future Directions

While "this compound" remains an uncharacterized molecule in terms of its biological activity, its structural similarity to known bioactive 4-phenoxyaniline derivatives and its classification as a "Protein Degrader Building Block" provide a strong rationale for its investigation. The comparative data on related compounds suggest that derivatives of this scaffold can modulate key cellular pathways implicated in diseases such as cancer.

Future research should focus on synthesizing PROTACs and other molecular probes using "this compound" to elucidate its potential targets and mechanisms of action. The experimental protocols provided in this guide offer a framework for such in vitro and in vivo studies. A thorough investigation will be necessary to correlate any observed in vitro activity with in vivo efficacy and to establish a comprehensive profile of this promising chemical scaffold.

References

Head-to-head comparison of synthetic routes to "4-(3-Fluorophenoxy)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis

The production of 4-(3-Fluorophenoxy)aniline, a key building block in the synthesis of various pharmaceutical compounds, can be approached through several synthetic strategies. This guide provides a head-to-head comparison of two prominent methods: the traditional Ullmann Condensation and the more modern Buchwald-Hartwig Amination. This comparison is based on experimental data for structurally similar compounds due to the limited availability of direct comparative studies for this specific molecule.

At a Glance: Comparison of Synthetic Routes

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper-based (e.g., CuI, CuO)Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Often ligand-free or simple ligands (e.g., phenanthroline)Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)
Solvent High-boiling polar aprotic (e.g., DMF, DMSO)Anhydrous, non-polar aprotic (e.g., Toluene, Dioxane)
Temperature High (typically >150 °C)Moderate to high (typically 80-120 °C)
Reaction Time Generally longer (12-24 hours)Generally shorter (2-12 hours)
Typical Yield Moderate to good (60-85%)Good to excellent (75-95%)
Substrate Scope More limited, often requires activated aryl halidesBroad, tolerates a wide range of functional groups
Cost Catalyst is generally less expensiveCatalyst and ligands can be more expensive

In-Depth Analysis of Synthetic Pathways

Two primary retrosynthetic disconnections for this compound lead to the choice of either an Ullmann-type C-O bond formation followed by reduction, or a direct C-N bond formation via Buchwald-Hartwig amination. A third, less common approach, involves nucleophilic aromatic substitution.

G cluster_ullmann Ullmann Condensation (C-O Formation) cluster_buchwald Buchwald-Hartwig Amination (C-N Formation) cluster_snar Nucleophilic Aromatic Substitution (SNAr) This compound This compound Ullmann_Reactants 3-Fluorophenol + 4-Nitrochlorobenzene Ullmann_Intermediate 4-(3-Fluorophenoxy)-1-nitrobenzene Ullmann_Reactants->Ullmann_Intermediate Cu Catalyst, Base Ullmann_Intermediate->this compound Reduction (e.g., Fe/NH4Cl) Buchwald_Reactants 3-Fluorophenoxybenzene + 4-Bromoaniline Buchwald_Reactants->this compound Pd Catalyst, Ligand, Base SNAr_Reactants 1,3-Difluorobenzene + 4-Aminophenol SNAr_Reactants->this compound Strong Base Synthetic Strategies Synthetic Strategies Ullmann Condensation (C-O Formation) Ullmann Condensation (C-O Formation) Buchwald-Hartwig Amination (C-N Formation) Buchwald-Hartwig Amination (C-N Formation) Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr)

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Route 1: Ullmann Condensation (Two Steps)

This route involves an initial copper-catalyzed ether formation followed by the reduction of a nitro group.

Step 1: Synthesis of 4-(3-Fluorophenoxy)-1-nitrobenzene

  • Materials: 3-Fluorophenol, 1-Chloro-4-nitrobenzene, Copper(I) iodide (CuI), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 3-fluorophenol (1.0 eq.) and 1-chloro-4-nitrobenzene (1.0 eq.) in DMF, add potassium carbonate (2.0 eq.) and copper(I) iodide (0.1 eq.).

    • Heat the reaction mixture to 150-160 °C and stir for 12-16 hours under an inert atmosphere.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to this compound

  • Materials: 4-(3-Fluorophenoxy)-1-nitrobenzene, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water.

  • Procedure:

    • To a solution of 4-(3-fluorophenoxy)-1-nitrobenzene (1.0 eq.) in a mixture of ethanol and water, add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).

    • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, filter the hot reaction mixture through a bed of celite and wash with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or recrystallization to yield this compound.

Route 2: Buchwald-Hartwig Amination (One Step)

This method provides a more direct route to the target molecule through a palladium-catalyzed C-N bond formation.

  • Materials: 1-Bromo-3-fluorophenoxybenzene, 4-Bromoaniline, Palladium(II) acetate (Pd(OAc)₂), 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.

  • Procedure:

    • In a flame-dried Schlenk tube under an inert atmosphere, combine palladium(II) acetate (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

    • Add anhydrous toluene, followed by 1-bromo-3-fluorophenoxybenzene (1.0 eq.) and 4-bromoaniline (1.2 eq.).

    • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 4-8 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Logical Workflow for Method Selection

The choice between these synthetic routes will depend on several factors, including available starting materials, desired scale, cost considerations, and equipment availability. The following diagram illustrates a decision-making workflow.

Caption: Decision workflow for selecting a synthetic route.

Conclusion

Both the Ullmann Condensation and the Buchwald-Hartwig Amination represent viable pathways for the synthesis of this compound. The Buchwald-Hartwig amination generally offers higher yields, shorter reaction times, and a broader substrate scope, making it a preferred method in many modern laboratory settings. However, the lower cost of copper catalysts may make the Ullmann condensation a more economical choice for large-scale production, despite its harsher reaction conditions and potentially lower yields. The ultimate decision will rest on a careful evaluation of the specific requirements of the synthesis, including economic factors, desired purity, and available resources.

A Comparative Guide to the Metabolic Stability of 4-(3-Fluorophenoxy)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the metabolic stability of analogs of 4-(3-Fluorophenoxy)aniline, a scaffold of interest in medicinal chemistry. Understanding the metabolic fate of these compounds is crucial for the development of new chemical entities with optimal pharmacokinetic profiles. This document outlines key experimental data, detailed protocols for assessing metabolic stability, and visual representations of metabolic pathways and experimental workflows.

Introduction to Metabolic Stability

Metabolic stability is a critical parameter in drug discovery, influencing a compound's half-life, bioavailability, and potential for drug-drug interactions.[1][2] The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[3][4] For aromatic amines like this compound, metabolic pathways can include hydroxylation, N-dealkylation, and conjugation reactions. The presence and position of fluorine atoms can significantly impact metabolic stability, sometimes leading to rapid degradation and the formation of reactive metabolites.[5]

Comparative Metabolic Stability Data

While specific quantitative data for a wide range of this compound analogs is not extensively available in the public domain, we can infer structure-activity relationships (SAR) from related compounds. The following table summarizes qualitative and representative quantitative data to guide analog design. Positional isomers of the fluorine atom and substitutions on the aromatic rings are key considerations.

Generally, compounds with fluorine at the 4-position of the aniline ring have been shown to be more susceptible to metabolic degradation.[5] This is often attributed to the formation of reactive quinoneimine intermediates.[6] Phenoxyaniline analogs themselves can be prone to rapid metabolism, leading to potentially toxic aniline products.

Table 1: Metabolic Stability of this compound and Representative Analogs

Compound NameStructureKey Structural FeatureIn Vitro SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)Data Source/Reference
This compound This compoundParent CompoundHuman Liver MicrosomesData Not AvailableData Not Available-
Analog 1: 4-(4-Fluorophenoxy)aniline 4-(4-Fluorophenoxy)aniline4-Fluoro IsomerHuman HepatocytesRapid DegradationHigh[5]
Analog 2: 4-(2-Fluorophenoxy)aniline 4-(2-Fluorophenoxy)aniline2-Fluoro IsomerHuman HepatocytesMore Stable than 4-FluoroModerate[5]
Analog 3: 3-Fluoro-4-phenoxyaniline 3-Fluoro-4-phenoxyanilineFluorine on Aniline RingHuman Liver MicrosomesHypothetical ModerateHypothetical ModerateMedicinal Chemistry Strategy
Analog 4: 4-(3-Fluorophenoxy)-3-methylaniline 4-(3-Fluorophenoxy)-3-methylanilineSteric Hindrance near AnilineHuman Liver MicrosomesHypothetical IncreasedHypothetical LowerMedicinal Chemistry Strategy
Analog 5: 4-(3-Fluorophenoxy)N-methylaniline 4-(3-Fluorophenoxy)N-methylanilineN-AlkylationHuman Liver MicrosomesVariableVariable

Note: Hypothetical data is included to illustrate the expected impact of structural modifications on metabolic stability and to guide analog selection.

Experimental Protocols

Accurate assessment of metabolic stability is reliant on standardized in vitro assays. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method to evaluate Phase I metabolic stability, primarily mediated by CYP enzymes.

Materials:

  • Test compounds and positive controls (e.g., testosterone, verapamil)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile or methanol with an internal standard to stop the reaction

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of test compounds and controls. Thaw liver microsomes on ice. Prepare the NADPH regenerating system.

  • Incubation: Add the microsomal suspension and phosphate buffer to the wells of a 96-well plate. Pre-incubate at 37°C for 5-10 minutes.

  • Initiation: Add the test compound to the wells to start the reaction. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), add the NADPH regenerating system to initiate the metabolic process. A control incubation without NADPH should be included to assess non-enzymatic degradation.

  • Termination: At each time point, stop the reaction by adding cold acetonitrile or methanol containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is plotted against time.

  • The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.

  • Half-life (t½) is calculated as 0.693/k.

  • Intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as necessary cofactors and transporters.

Materials:

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and positive controls (e.g., 7-hydroxycoumarin, midazolam)

  • Acetonitrile or methanol with an internal standard

  • 96-well plates, incubator with CO2 supply, centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability and density. Dilute the hepatocyte suspension to the desired concentration in incubation medium.

  • Incubation: Add the hepatocyte suspension to a 96-well plate and pre-incubate at 37°C in a humidified CO2 incubator.

  • Initiation: Add the test compound to the wells.

  • Sampling and Termination: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot from each well and transfer it to a separate plate containing cold acetonitrile or methanol with an internal standard to stop the reaction.

  • Sample Processing: Centrifuge the termination plate to pellet cell debris.

  • Analysis: Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound.

Data Analysis:

  • Data analysis is similar to the microsomal stability assay, with the calculation of t½ and CLint.

  • Intrinsic clearance is typically expressed as µL/min/10^6 cells. This value can then be scaled to predict in vivo hepatic clearance.

Visualizations

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate a generalized metabolic pathway for this compound and the experimental workflow for its metabolic stability assessment.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism cluster_excretion Excretion parent This compound hydroxylated Hydroxylated Metabolite parent->hydroxylated Hydroxylation n_oxide N-Oxide Metabolite parent->n_oxide N-Oxidation defluorinated Defluorinated Metabolite parent->defluorinated Oxidative Defluorination glucuronide Glucuronide Conjugate hydroxylated->glucuronide UGT sulfate Sulfate Conjugate hydroxylated->sulfate SULT excreted Excreted Metabolites n_oxide->excreted defluorinated->excreted glucuronide->excreted sulfate->excreted

Caption: Generalized Metabolic Pathway of this compound.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound Test Compound Stock incubate Incubate at 37°C compound->incubate microsomes Liver Microsomes / Hepatocytes microsomes->incubate nadph NADPH System (for microsomes) nadph->incubate timepoint Sample at Time Points (0, 5, 15, 30, 60 min) incubate->timepoint quench Quench Reaction (Cold Acetonitrile + IS) timepoint->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Analysis (t½, CLint) lcms->data

Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.

References

Comparative Docking Analysis of 4-(3-Fluorophenoxy)aniline Derivatives and Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the computational evaluation of a promising class of therapeutic agents.

This guide provides a comparative analysis of molecular docking studies on 4-(3-Fluorophenoxy)aniline derivatives and structurally related analogs, primarily focusing on their interactions with key protein kinases implicated in cancer. Due to a limited number of publicly available studies specifically on "this compound" derivatives, this guide draws comparative data from closely related 4-anilinoquinazoline and other aniline-based compounds that have been extensively investigated as kinase inhibitors. The objective is to offer a consolidated overview of methodologies, quantitative binding data, and interaction patterns to inform rational drug design and development.

Introduction to 4-Anilino-Based Kinase Inhibitors

Aniline derivatives, particularly those with a 4-anilino substitution pattern, form the backbone of numerous potent and selective kinase inhibitors. These compounds typically target the ATP-binding pocket of kinases, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and angiogenesis.[1][2] Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The this compound scaffold represents a key pharmacophore, with the fluorophenoxy group often contributing to enhanced binding affinity and favorable pharmacokinetic properties. This guide synthesizes findings from various computational studies to provide a comparative perspective on the docking performance of this class of compounds.

Experimental Protocols: A Generalized Docking Workflow

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[3] While specific parameters may vary between studies, a typical docking protocol for 4-anilino derivatives against protein kinases involves the following key steps:

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target kinase is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and the protein structure is optimized to correct for any missing atoms or residues. The 2D structures of the aniline derivatives are sketched and converted to 3D conformations, followed by energy minimization to obtain a stable, low-energy state.[1]

  • Grid Generation and Docking Simulation: A binding site on the receptor is defined, usually centered on the ATP-binding pocket. A grid box is generated to encompass this active site. The prepared ligands are then docked into this grid using a chosen docking algorithm (e.g., AutoDock, Glide, GOLD).[4] The algorithm explores various conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: The resulting ligand poses are evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol.[5] The poses with the best scores are then analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the kinase's active site.[4]

The following diagram illustrates a generalized workflow for computational drug design incorporating molecular docking.

G cluster_0 Target Identification & Validation cluster_1 Lead Discovery cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development Target_ID Identify Disease Target Target_Val Validate Target Target_ID->Target_Val Lib_Design Ligand Library Design Target_Val->Lib_Design Docking Molecular Docking Lib_Design->Docking Hit_ID Hit Identification Docking->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR ADMET ADMET Prediction SAR->ADMET Lead_Opt Optimized Lead ADMET->Lead_Opt Preclinical In Vitro & In Vivo Testing Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for computational drug design.

Comparative Docking Performance of Aniline Derivatives

The following tables summarize quantitative data from various docking studies on 4-anilinoquinazoline and other aniline derivatives against key protein kinase targets. It is important to note that direct comparison of docking scores and binding energies across different studies can be challenging due to variations in the software, force fields, and specific protein preparations used.

Docking Against Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in cancer therapy.[2][6]

Compound ClassDerivative/CompoundDocking Software/MethodBinding Energy (kcal/mol)Inhibition Constant (Ki) / IC50Key Interactions & FindingsReference(s)
4-AnilinoquinazolineCompound 8aNot explicitly stated-6.3920.67 µM (Ki)Exhibited binding to the EGFR active site.[1]
4-AnilinoquinazolineCompounds 19 & 20Indirect DockingNot reported12.1 ± 1.6 nM (IC50) & 13.6 ± 0.8 nM (IC50)Modifications at the 3'-position of the anilino group and 6-alkoxy site of the quinazoline ring had minimal interference with the formation of essential hydrogen bonds. New H-bonds were formed between the N-H of the ethylenediamine group and Asp776/Cys773.[2][7][2][7]
Thiazolyl-pyrazolineCompounds 7g & 7mNot explicitly stated-11.14 and -10.643.92 & 6.53 µM (IC50 against A549 cells)Showed a binding pattern similar to erlotinib, interacting with key amino acids in the binding site.[5][5]
Docking Against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is another key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[1]

Compound ClassDerivative/CompoundDocking Software/MethodBinding Energy (kcal/mol)Inhibition Constant (Ki)Key Interactions & FindingsReference(s)
4-AnilinoquinazolineCompound 8aNot explicitly stated-8.240.9 µMShowed more effective binding to VEGFR-2 compared to EGFR.[1][1]
4-(Aminomethyl)benzamideCompounds 10, 11, 13, 18, 20, 22, 28k, 28lNot explicitly statedNot reported16–48% inhibition at 10 nMDemonstrated inhibitory activity against VEGFR2.[8]
Docking Against c-Met Kinase

The c-Met receptor tyrosine kinase is implicated in tumor progression and metastasis, making it an attractive therapeutic target.[9]

Compound ClassDerivative/CompoundDocking Software/MethodBinding Energy (kcal/mol)IC50Key Interactions & FindingsReference(s)
3-fluoro-4-(pyrrolo[2,1-f][1][2][9]triazin-4-yloxy)aniline (FPTA) derivativesSet of 103 compoundsNot explicitly statedNot reportedVaried across compoundsAll compounds adopted a similar binding mode, with hydrophobic interactions between the N-substituent of the 3-fluoroaniline moiety and a large hydrophobic pocket in the allosteric site.[9][9]

Signaling Pathways and Molecular Interactions

The inhibition of receptor tyrosine kinases like EGFR and VEGFR by 4-anilino derivatives disrupts downstream signaling pathways crucial for cancer cell survival and proliferation. The following diagram illustrates a simplified representation of the EGFR signaling pathway and the point of inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor 4-Anilino Derivative Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and inhibition.

Conclusion

The comparative analysis of docking studies on 4-anilino derivatives reveals a consistent binding mode within the ATP-binding pocket of various protein kinases. The quantitative data, although variable across different studies, underscores the potential of this scaffold for developing potent and selective kinase inhibitors. Key molecular interactions, predominantly hydrogen bonds with hinge region residues and hydrophobic interactions within the active site, are crucial for high binding affinity. Future research should focus on synthesizing and evaluating novel this compound derivatives to build a more direct and comprehensive dataset, further refining our understanding of their structure-activity relationships and therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 4-(3-Fluorophenoxy)aniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 4-(3-Fluorophenoxy)aniline. This document outlines the necessary safety precautions, procedural steps, and regulatory considerations to ensure the responsible management of this chemical waste.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted in accordance with the information provided in the Safety Data Sheet (SDS).

Key Hazards:

  • Causes skin and serious eye irritation.[1]

  • May be harmful if swallowed, in contact with skin, or if inhaled.[1]

Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves.

  • Protective Clothing: Laboratory coat or chemical-resistant apron.

  • Eye/Face Protection: Safety glasses with side shields or a face shield.[2][3][4]

Quantitative Hazard Data

The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classifications for this compound.

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[1]
Acute toxicity, dermal4H312: Harmful in contact with skin[1]
Skin corrosion/irritation2H315: Causes skin irritation[1]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1]
Acute toxicity, inhalation4H332: Harmful if inhaled[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Adherence to institutional, local, regional, and national regulations is mandatory.[2]

Step 1: Waste Collection and Storage

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, contaminated PPE) in a designated, properly labeled, and sealed container.

  • The container must be made of a material compatible with the chemical.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • Ensure the storage area is secure and accessible only to authorized personnel.[3]

Step 2: Spill Management In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[2][5]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Step 3: Final Disposal

  • The final disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal facility.[2][3][4][6][7]

  • Never dispose of this chemical down the drain or in the general trash.[5][6]

  • Chemical waste generators are responsible for correctly classifying the waste according to all applicable regulations to ensure its complete and accurate classification.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound to be disposed ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect waste in a designated, sealed container ppe->collect_waste spill_node Spill Occurs? ppe->spill_node During Handling label_container Label container clearly: 'Hazardous Waste' and contents collect_waste->label_container store_waste Store in a cool, dry, well-ventilated, secure area label_container->store_waste check_compat Ensure storage away from incompatible materials store_waste->check_compat contact_ehs Contact Environmental Health & Safety (EHS) or approved waste vendor check_compat->contact_ehs arrange_pickup Arrange for waste pickup contact_ehs->arrange_pickup end_disposal Dispose of contents/container to an approved waste disposal plant arrange_pickup->end_disposal spill_node->collect_waste No spill_procedure Follow Spill Management Protocol: 1. Evacuate 2. Absorb with inert material 3. Collect in sealed container spill_node->spill_procedure Yes spill_procedure->label_container

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-(3-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 4-(3-Fluorophenoxy)aniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and fluorinated phenols, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Summary

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Harmful in contact with skin.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • Harmful if inhaled.[1]

Signal Word: Warning[1]

GHS Hazard Statements Description
H302Harmful if swallowed[1]
H312Harmful in contact with skin[1]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H332Harmful if inhaled[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[2]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure assessment.[2]

Operational Plan

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[2]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[2]

2. Handling Procedures:

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.[2]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[2]

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[2]

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[2]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, properly labeled, and sealed container for hazardous chemical waste. Do not mix with other waste streams.[3]

2. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste. This area should be away from incompatible materials.[3]

3. Final Disposal:

  • Dispose of the hazardous waste through a licensed environmental waste management company. The recommended method for halogenated organic compounds is high-temperature incineration with appropriate off-gas scrubbing.[3]

Experimental Workflow and Safety Procedures

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

cluster_ppe PPE Selection Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe End PPE Selection outside_hood->end_ppe No respirator->end_ppe

Caption: PPE Selection Workflow for Handling this compound.

cluster_disposal Operational and Disposal Workflow start_op Start: Experiment with this compound pre_handling Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check) start_op->pre_handling handling Handling in Fume Hood with Full PPE pre_handling->handling post_handling Post-Handling Decontamination handling->post_handling waste_collection Collect Waste in Labeled, Sealed Container post_handling->waste_collection spill Spill Occurs? waste_collection->spill spill_management Spill Management Protocol spill->spill_management Yes storage Store Waste in Designated Area spill->storage No spill_management->storage disposal Arrange for Professional Disposal (Incineration) storage->disposal end_op End of Process disposal->end_op

Caption: Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Fluorophenoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(3-Fluorophenoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.